Product packaging for Tegobuvir(Cat. No.:CAS No. 1000787-75-6)

Tegobuvir

Cat. No.: B1682003
CAS No.: 1000787-75-6
M. Wt: 517.4 g/mol
InChI Key: XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tegobuvir (GS-9190) is a non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, noted for its novel and distinct mechanism of action . Unlike conventional inhibitors, this compound undergoes a unique metabolic activation process within cells that is dependent on cytochrome P450 1A (CYP1A) activity and cellular glutathione levels . The activated compound forms a glutathione conjugate that interacts directly and covalently with the NS5B polymerase, leading to the inhibition of viral RNA replication . This mechanism is mechanistically distinct from other classes of non-nucleoside polymerase inhibitors . In vitro, this compound demonstrates potent antiviral activity against HCV genotype 1, with mean EC50 values of 19.8 nM for GT1a and 1.5 nM for GT1b replicons . Its activity is genotype-specific, showing reduced potency against GT2a and other genotypes . Resistance mutations for this compound (including C316Y, C445F, Y448H, and Y452H) map to the β-hairpin region in the thumb subdomain of NS5B, confirming the polymerase as its target and defining its unique resistance profile compared to other NNIs . Research applications for this compound include the study of novel antiviral mechanisms, investigation of polymerase inhibitor resistance, and its use in combination studies to evaluate the efficacy of all-oral, interferon-free antiviral regimens . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H14F7N5 B1682003 Tegobuvir CAS No. 1000787-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142917
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000787-75-6
Record name Tegobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tegobuvir mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tegobuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Unlike many other NNIs that bind to well-defined allosteric pockets, this compound employs a novel mechanism of action characterized by a requirement for intracellular metabolic activation, culminating in a specific, covalent modification of the NS5B protein.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Core Mechanism of Action

This compound is a prodrug that requires intracellular conversion to its active form. The primary mechanism involves a multi-step process:

  • Metabolic Activation: this compound undergoes an initial metabolic activation step mediated by cytochrome P450 1A (CYP1A) enzymes within the host cell.[3][4][5]

  • Glutathione Conjugation: The resulting metabolite subsequently forms a conjugate with glutathione (GSH).[3][4][5]

  • Covalent Binding to NS5B: This activated this compound-GSH conjugate then acts as a specific and covalent inhibitor of the HCV NS5B polymerase.[3][4] This covalent modification leads to a distinct alteration in the mobility of the NS5B protein, which can be observed as a doublet on an SDS-PAGE gel.[3][4][6]

This unique mechanism of covalent modification distinguishes this compound from other classes of NS5B non-nucleoside inhibitors.[3][4]

Allosteric Binding Site

This compound's interaction with NS5B is allosteric, meaning it binds to a site distinct from the enzyme's active site.[7] The binding site is located in the "P-β site," which involves the palm domain and a crucial interaction with the β-hairpin of the thumb subdomain (amino acids 435-455) of the NS5B polymerase.[1][2][7] This interaction is critical for its inhibitory activity, and sequence variations in this region between different HCV genotypes are responsible for this compound's genotype-specific activity.[1][2]

Inhibition of RNA Synthesis

By binding to this allosteric site, this compound induces a conformational change in the NS5B polymerase that prevents the initiation of RNA synthesis.[7][8] This mode of inhibition is non-competitive with respect to nucleotide substrates.[7]

Quantitative Data

The antiviral potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Different HCV Genotypes
HCV Genotype/RepliconMean EC50 (nM)
Genotype 1a19.8[6]
Genotype 1b1.5[6]
Genotype 2a (JFH1)Reduced activity[1][2]
Genotype 2b (Consensus Chimera)> 100[6]
Genotype 3a (Consensus Chimera)> 100[6]
Genotype 4a (Consensus Chimera)> 100[6]
Genotype 5a (Consensus Chimera)> 100
Genotype 6a (Consensus Chimera)> 100[6]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.[9]

Table 2: Impact of Resistance Mutations on this compound EC50 in Genotype 1b Replicons
NS5B MutationFold Change in EC50 vs. Wild-Type
C316Y-
C445F7.1[5]
Y448H-
Y452H-

Data on the specific fold change for all single mutations was not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HCV Replicon Assay for EC50 Determination

This assay is used to measure the antiviral efficacy of a compound in a cell-based system.

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are seeded in 96-well plates.[1][8] The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[1]

  • Compound Treatment: The cells are treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a period of 3 days to allow for viral replication and the effect of the inhibitor to manifest.[6]

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter is used, a commercial luciferase assay system is used to measure the luminescence, which is proportional to the level of replicon RNA.[1]

    • NS3 Protease Assay: For replicons without a luciferase reporter, an NS3 protease assay can be used to quantify replicon levels.[1]

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and quantitative reverse transcription PCR (qRT-PCR) is performed using primers specific for the HCV RNA to directly measure viral RNA levels.[1]

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.[1]

NS5B Polymerase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase. It is important to note that this compound itself does not show activity in this assay; its activated metabolite is the active inhibitor.[3][10][11]

Two primary formats are utilized:

Format 1: Heteropolymeric RNA Template [1]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, a heteropolymeric RNA template (40 ng/μl), a radiolabeled nucleotide triphosphate (e.g., [α-³³P]GTP) at its Kₘ concentration, and the remaining three unlabeled NTPs at a higher concentration (e.g., 500 μM).[1]

  • Pre-incubation: Purified recombinant NS5B enzyme is pre-incubated with the test compound for 20 minutes at 34°C.[1]

  • Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template and NTPs.[1]

  • Incubation: The reaction is allowed to proceed for 90 minutes.[1]

  • Termination and Measurement: The reaction mixture is transferred to a DE81 filter membrane. The membrane is washed to remove unincorporated nucleotides, and the incorporated radioactivity is measured using a scintillation counter.[1]

Format 2: Homopolymeric RNA Template (poly(C)/GTP) [1]

  • Reaction Mixture Preparation: The reaction mixture consists of 20 mM HEPES (pH 7.3), 12 mM KCl, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 5 mM MnCl₂, a poly(C) RNA template (40 ng/μl), and radiolabeled [α-³³P]GTP (1 μCi) with 50 μM unlabeled GTP.[1]

  • Pre-incubation: The purified enzyme is pre-incubated with the compound for 15 minutes at 34°C.[1]

  • Reaction Initiation: The reaction is started by adding the RNA template and GTP.[1]

  • Incubation: The reaction proceeds for 60 minutes.[1]

  • Termination and Measurement: The process is the same as for the heteropolymeric template assay.[1]

Resistance Selection Studies

These studies are performed to identify mutations that confer resistance to an antiviral compound.

  • Cell Culture: Stable HCV replicon cells (genotype 1b) are cultured in the presence of increasing concentrations of this compound.[1][2]

  • Colony Selection: Cells that survive and form colonies are those that have developed resistance to the compound.[1]

  • Clonal Expansion and Phenotypic Analysis: Individual colonies are isolated and expanded. The resistance phenotype is confirmed by performing an EC50 determination as described in section 3.1.[1]

  • Genotypic Analysis: The nonstructural coding regions of the resistant replicons are sequenced to identify mutations in the NS5B gene that are not present in the wild-type replicon.[1]

Mandatory Visualizations

Diagram 1: this compound's Intracellular Activation and Mechanism of Action

Tegobuvir_Mechanism cluster_cell Hepatocyte cluster_ns5b HCV NS5B Polymerase cluster_inhibition Result Tegobuvir_prodrug This compound (Prodrug) Activated_this compound Activated Metabolite Tegobuvir_prodrug->Activated_this compound CYP1A Enzymes GSH_conjugate This compound-GSH Conjugate Activated_this compound->GSH_conjugate + Glutathione (GSH) NS5B_inactive Inactive NS5B GSH_conjugate->NS5B_inactive Covalent Binding (β-hairpin, thumb subdomain) Inhibition Inhibition of RNA Synthesis Initiation NS5B_inactive->Inhibition NS5B_active Active NS5B

Caption: Intracellular activation and covalent inhibition of NS5B by this compound.

Diagram 2: Experimental Workflow for HCV Replicon Assay

Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate measure Quantify HCV replication (Luciferase, qRT-PCR, etc.) incubate->measure analyze Analyze dose-response curve measure->analyze end Determine EC50 analyze->end Tegobuvir_Resistance This compound This compound Treatment WT_NS5B Wild-Type NS5B This compound->WT_NS5B Inhibits Mutant_NS5B Mutant NS5B (e.g., C445F, Y448H) This compound->Mutant_NS5B Less effective against Reduced_Binding Reduced this compound Binding/ Covalent Modification Mutant_NS5B->Reduced_Binding Resistance Drug Resistance (Increased EC50) Reduced_Binding->Resistance

References

In-Depth Technical Guide: The Discovery and Synthesis of Tegobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, it represented a significant advancement in the quest for direct-acting antiviral agents (DAAs) against HCV, particularly for genotype 1, which was historically challenging to treat.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery and Development

This compound emerged from a medicinal chemistry program aimed at identifying novel inhibitors of HCV replication. It is a substituted imidazopyridine derivative that demonstrated potent and selective inhibition of HCV genotype 1 replication in in vitro replicon systems.[1] Early studies revealed its unique profile as a non-nucleoside inhibitor with a high barrier to resistance compared to other NNIs of its time. Clinical trials in combination with other direct-acting antivirals showed promising results in achieving sustained virologic response (SVR) in patients with chronic HCV infection.[3]

Chemical Synthesis

The synthesis of this compound involves the preparation of two key heterocyclic intermediates, 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine and 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine, followed by their coupling. While the precise, scaled-up industrial synthesis remains proprietary, the following route is based on established organometallic and heterocyclic chemistry principles, likely reflecting the methods used in its development.

Synthesis of 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core can be synthesized through the condensation of a diaminopyridine with a substituted benzoic acid or aldehyde. A common method involves the reaction of 3,4-diaminopyridine with 2-fluorobenzaldehyde in the presence of an oxidizing agent or by heating with the corresponding carboxylic acid in a dehydrating medium like polyphosphoric acid.[4]

Illustrative Protocol:

  • A mixture of 3,4-diaminopyridine and 2-fluorobenzoic acid in polyphosphoric acid is heated at a high temperature (e.g., 150-200 °C) for several hours.

  • The reaction mixture is then cooled and carefully neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine.

Synthesis of 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine

This intermediate can be prepared starting from a substituted pyridazine. One plausible route involves the Suzuki coupling of a dichloropyridazine with a boronic acid, followed by functional group manipulation to introduce the chloromethyl group.

Illustrative Protocol:

  • Suzuki Coupling: 3,6-dichloropyridazine is reacted with (2,4-bis(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is heated to afford 3-chloro-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine.

  • Introduction of the Methyl Group: The resulting chlorinated pyridazine can be converted to the corresponding methyl derivative through various methods, such as a Negishi coupling with methylzinc chloride or by reaction with a methyl organometallic reagent.

  • Chlorination of the Methyl Group: The methyl group on the pyridazine ring is then chlorinated, for instance, using N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with benzoyl peroxide or AIBN) or other chlorinating agents like sulfuryl chloride, to yield 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine.

Final Assembly: Alkylation

The final step is the N-alkylation of the imidazo[4,5-c]pyridine core with the chloromethylpyridazine derivative.

Illustrative Protocol:

  • 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF).

  • To this solution, 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine is added, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete.

  • The reaction is quenched, and the product is isolated by extraction and purified by column chromatography to give this compound.

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to a distinct allosteric site on the enzyme.[5] A key feature of this compound's mechanism is its requirement for metabolic activation within the host cell.[5]

Metabolic Bioactivation Pathway

This compound undergoes a multi-step bioactivation process to exert its antiviral effect. This pathway involves cytochrome P450 (CYP) enzymes and glutathione (GSH).[5] The proposed mechanism involves:

  • Oxidation: this compound is first oxidized by a CYP450 enzyme, likely at the electron-rich imidazopyridine ring system.

  • Glutathione Conjugation: The oxidized intermediate then reacts with glutathione to form a GSH adduct.

  • Covalent Binding: This activated this compound-GSH conjugate then covalently binds to the NS5B polymerase, inhibiting its function and thus preventing viral RNA replication.[5]

Tegobuvir_Activation This compound This compound Oxidized_this compound Oxidized Intermediate This compound->Oxidized_this compound CYP450 Enzymes Tegobuvir_GSH This compound-GSH Adduct (Active Metabolite) Oxidized_this compound->Tegobuvir_GSH Glutathione (GSH) Inactive_NS5B Inactive Covalently Modified NS5B Tegobuvir_GSH->Inactive_NS5B Covalent Binding NS5B HCV NS5B Polymerase NS5B->Inactive_NS5B Replication_Blocked HCV RNA Replication Blocked Inactive_NS5B->Replication_Blocked

Proposed metabolic activation pathway of this compound.

Quantitative Data

ParameterValueHCV Genotype/SubtypeReference
EC₅₀ 0.015 µMGenotype 1b[1]
EC₅₀ 0.019 µMGenotype 1a[1]
EC₅₀ >10 µMGenotype 2a[1]
Resistance Mutation Y448HGenotype 1b[5]
Fold change in EC₅₀ (Y448H) ~36-foldGenotype 1b[5]
Resistance Mutation C316YGenotype 1b[6]
Resistance Mutation C445FGenotype 1b[6]

Experimental Protocols

HCV Replicon Assay for EC₅₀ Determination

This assay is used to determine the concentration of a compound required to inhibit HCV RNA replication by 50%.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with fresh medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis:

    • The luciferase activity is measured using a luminometer.

    • The EC₅₀ value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Replicon_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HCV Replicon Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions to Cells Compound_Dilution->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Value Measure_Luciferase->Calculate_EC50

Workflow for HCV replicon assay.
Resistance Selection Studies

These studies are performed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

  • Long-term Culture: HCV replicon cells are cultured in the presence of a selective pressure of this compound at a concentration several-fold higher than its EC₅₀.

  • Colony Formation: The majority of cells will die, but cells harboring replicons with resistance mutations will survive and form colonies.

  • Colony Expansion: Individual colonies are isolated and expanded in the continued presence of the drug.

  • Phenotypic Analysis: The expanded cell populations are tested in the replicon assay to confirm their resistance to this compound and determine the fold-change in EC₅₀ compared to the wild-type replicon.

  • Genotypic Analysis: RNA is extracted from the resistant cells, and the NS5B coding region is amplified by RT-PCR and sequenced to identify the specific mutations responsible for resistance.[5]

Conclusion

This compound is a significant example of a targeted antiviral drug discovery program. Its novel mechanism of action, involving metabolic activation to a covalent inhibitor of the HCV NS5B polymerase, distinguishes it from other non-nucleoside inhibitors. The detailed understanding of its synthesis, mechanism, and resistance profile provides valuable insights for the development of future antiviral therapies.

References

An In-depth Technical Guide to Tegobuvir: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly known as GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and relevant experimental methodologies. This compound is a specific, covalent inhibitor of the HCV NS5B polymerase.[2]

Chemical Structure

IUPAC Name: 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

Molecular Formula: C₂₅H₁₄F₇N₅

Mechanism of Action

This compound represents a novel class of non-nucleoside polymerase inhibitors.[1] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the NS5B polymerase. A unique characteristic of this compound is its requirement for intracellular metabolic activation to exert its antiviral effect.[1] This activation involves a cytochrome P450 (CYP) 1A-mediated step, followed by conjugation with glutathione (GSH).[1] The resulting metabolite then forms a covalent bond with the NS5B polymerase, leading to its inhibition.[1] This distinct mechanism of action differentiates it from other classes of NS5B inhibitors.[1]

Signaling Pathway of this compound's Intracellular Activation and Action

Tegobuvir_Activation_Pathway cluster_cell Hepatocyte cluster_activation Metabolic Activation cluster_inhibition Target Inhibition Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Cellular Uptake Oxidized_this compound Oxidized this compound Tegobuvir_int->Oxidized_this compound Oxidation CYP1A CYP1A Enzyme CYP1A->Oxidized_this compound Activated_this compound Activated this compound-GSH Conjugate Oxidized_this compound->Activated_this compound Conjugation GSH Glutathione (GSH) GSH->Activated_this compound GST Glutathione S-Transferase GST->Activated_this compound Inactive_NS5B Inactive NS5B Complex Activated_this compound->Inactive_NS5B Covalent Binding NS5B HCV NS5B Polymerase NS5B->Inactive_NS5B Inhibition Inhibition Inactive_NS5B->Inhibition HCV_Replication HCV RNA Replication Inhibition->HCV_Replication Blocks

Caption: Intracellular activation and inhibition pathway of this compound.

Quantitative Data

In Vitro Efficacy of this compound

This compound demonstrates potent activity against HCV genotype 1, with lower efficacy against other genotypes.[2][3]

HCV Genotype/SubtypeMean EC₅₀ (nM)Cell Line
Genotype 1a19.8Huh-7
Genotype 1b1.5 - 5.4Huh-7
Genotype 2a>100Huh-7
Genotype 2b>100Huh-7
Genotype 3a>100Huh-7
Genotype 4a>100Huh-7
Genotype 5a>100Huh-7
Genotype 6a>100Huh-7

Data compiled from multiple sources.[2][3][4]

This compound Resistance Profile

Resistance to this compound is associated with specific mutations in the NS5B polymerase gene. The most commonly identified resistance-associated substitutions (RASs) are C316Y, C445F, Y448H, and Y452H.[1]

NS5B MutationFold Change in EC₅₀
C316N3.0 - 5.2
Y448H36.0
Y452H6.9
R465G1.1

Data is primarily from studies on genotype 1b replicons.[5] It has been noted that an F445C mutation in genotypes 3a, 4a, and 6a can restore sensitivity to this compound.[2][3]

Pharmacokinetic Profile in Humans

Clinical studies in healthy volunteers and HCV-infected patients have characterized the pharmacokinetic profile of this compound.

ParameterValuePopulation
Tmax (hours) 1.5 - 4.0Healthy Volunteers
Cmax (ng/mL) 300 - 600 (at 400 mg dose)Healthy Volunteers
AUC (ng·h/mL) 2000 - 4000 (at 400 mg dose)Healthy Volunteers
Half-life (hours) 10 - 15Healthy Volunteers

Pharmacokinetic parameters can vary based on dosing and patient population.

Experimental Protocols

Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Replicon Assay purify_ns5b Purify Recombinant HCV NS5B Polymerase setup_reaction Set up Polymerase Reaction (Template, NTPs, MgCl₂) purify_ns5b->setup_reaction add_this compound Add this compound (Varying Concentrations) setup_reaction->add_this compound incubate Incubate add_this compound->incubate quantify_rna Quantify RNA Synthesis (e.g., Radiolabeled NTP incorporation) incubate->quantify_rna calculate_ic50 Calculate IC₅₀ quantify_rna->calculate_ic50 culture_cells Culture Huh-7 cells harboring HCV Replicon plate_cells Plate Cells in 96-well plates culture_cells->plate_cells treat_cells Treat with this compound (Serial Dilutions) plate_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells measure_replication Measure Replicon Levels (e.g., Luciferase Assay) incubate_cells->measure_replication assess_cytotoxicity Assess Cytotoxicity (e.g., Calcein AM) incubate_cells->assess_cytotoxicity calculate_ec50_cc50 Calculate EC₅₀ and CC₅₀ measure_replication->calculate_ec50_cc50 assess_cytotoxicity->calculate_ec50_cc50

Caption: Workflow for biochemical and cell-based evaluation of this compound.

Detailed Methodology: HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of purified recombinant HCV NS5B polymerase.

1. Materials and Reagents:

  • Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).

  • RNA template (e.g., poly(A) or a heteropolymeric template).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).

  • Radiolabeled NTP (e.g., [α-³³P]UTP or [α-³²P]CTP).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • This compound stock solution in DMSO.

  • EDTA solution to stop the reaction.

  • Filter mats (e.g., DE81).

  • Scintillation counter.

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

  • Add serial dilutions of this compound (or DMSO for control) to the reaction mixture.

  • Pre-incubate the mixture with the NS5B enzyme for 15-30 minutes at 30°C to allow for compound binding.

  • Initiate the polymerase reaction by adding the NTP mix, including the radiolabeled NTP.

  • Incubate the reaction for 1-2 hours at 30°C.

  • Stop the reaction by adding an excess of EDTA.

  • Spot the reaction mixture onto a DE81 filter mat and allow it to dry.

  • Wash the filter mat multiple times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated NTPs.

  • Rinse with water and then ethanol, and allow to dry completely.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Detailed Methodology: HCV Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.[6]

1. Materials and Reagents:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).[6]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Cytotoxicity assay reagent (e.g., Calcein AM).

  • Luminometer and fluorescence plate reader.

2. Procedure:

  • Seed the Huh-7 replicon cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (DMSO only) control.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, measure HCV replication by quantifying the reporter gene expression. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure the luminescence.

  • In parallel or sequentially in the same wells, measure cell viability using a cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.

  • Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase with a unique intracellular activation-dependent mechanism of action. It exhibits potent in vitro activity against HCV genotype 1 but has a higher barrier to resistance for other genotypes. The development of resistance is primarily associated with specific mutations in the NS5B protein. The detailed experimental protocols provided herein are standard methods for the evaluation of HCV NS5B inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Development History of Tegobuvir (GS-9190)

Introduction

This compound (GS-9190) is a pioneering, though ultimately non-commercialized, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its development provided significant insights into the unique mechanisms of allosteric polymerase inhibition and the complexities of HCV treatment. This compound belongs to the imidazopyridine class of compounds and was a focal point of research for its potent activity against genotype 1 (GT1) HCV, the most prevalent and historically difficult-to-treat genotype in the Western world.[1] This document provides a comprehensive technical overview of its journey from discovery to clinical evaluation.

Discovery and Optimization

This compound was identified as a promising member of a novel class of substituted imidazopyridine compounds.[1] It originated from a series of molecules initially investigated as pestivirus replication inhibitors.[1] Through a process of chemical optimization, its selectivity and potency were enhanced for the specific inhibition of HCV replication, leading to the development of GS-9190.[1]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and specific activity against HCV genotypes 1a and 1b in subgenomic replicon systems.[1] However, its efficacy was significantly lower against genotype 2a, suggesting a genotype-specific interaction with the viral polymerase.[1] This genotype-dependent potency became a key tool in elucidating its mechanism of action.[1]

Table 1: In Vitro Activity of this compound (GS-9190) Against HCV Genotypes

HCV Genotype/SubtypeReplicon SystemMean EC₅₀ (nM)Cytotoxicity (CC₅₀) (µM)
Genotype 1aSubgenomic Replicon19.8>24
Genotype 1bSubgenomic Replicon1.5 - 5.4>24
Genotype 2aSubgenomic Replicon>100>24
Genotype 2aInfectious Virus (J6/JFH-1)2900>24
Genotype 3aChimeric Replicon>100Not Reported
Genotype 4aChimeric Replicon>100Not Reported
Genotype 6aChimeric Replicon>100Not Reported
Data sourced from multiple in vitro studies.[1][2]
Mechanism of Action: A Novel Pathway of Inhibition

Unlike many direct-acting antivirals, this compound's mechanism is not straightforward enzymatic inhibition in biochemical assays.[1][3] Instead, it functions as a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2][3]

The key steps are:

  • Metabolic Activation: this compound undergoes intracellular activation mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A.[2][3] Inhibition of these enzymes in cell culture assays leads to a significant reduction in this compound's antiviral potency.[2]

  • Glutathione Conjugation: The activated metabolite then forms a conjugate with glutathione (GSH).[2][3]

  • Covalent Binding: This this compound-GSH conjugate then directly and covalently binds to the HCV NS5B polymerase.[3] This modification of the NS5B protein was observed as a distinct, faster-migrating species on SDS-PAGE gels, referred to as an "NS5B doublet," which served as a phenotypic hallmark of the drug's activity.[4][5]

This complex mechanism explains why this compound is inactive in biochemical assays that lack the necessary cellular machinery for its activation.[1][3] The binding site was identified within the thumb subdomain of the NS5B polymerase, specifically involving the β-hairpin region (amino acids 435-455).[1][6]

Tegobuvir_Mechanism cluster_cell Hepatocyte TGV This compound (GS-9190) CYP1A CYP1A Enzymes TGV->CYP1A Metabolism Activated_TGV Activated Metabolite CYP1A->Activated_TGV TGV_GSH This compound-GSH Conjugate Activated_TGV->TGV_GSH + GSH GSH Glutathione (GSH) GSH->TGV_GSH NS5B HCV NS5B Polymerase (Thumb Subdomain) TGV_GSH->NS5B Covalent Binding Inactive_NS5B Inactive Covalently Modified NS5B NS5B->Inactive_NS5B Replication_Blocked HCV RNA Replication Blocked Inactive_NS5B->Replication_Blocked Resistance_Workflow Start Stable HCV Replicon Cell Culture Selection Culture with increasing concentrations of This compound (GS-9190) Start->Selection Isolation Isolate & Expand Resistant Colonies Selection->Isolation Phenotype Confirm Resistance (EC₅₀ Assay) Isolation->Phenotype Genotype Sequence NS5B Gene to Identify Mutations Phenotype->Genotype Confirmation Site-Directed Mutagenesis & Re-transfection Genotype->Confirmation End Confirmed Resistance Mutation Confirmation->End

References

Tegobuvir: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegobuvir (GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike traditional NNIs, this compound requires intracellular metabolic activation to exert its antiviral effect. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and resistance profile of this compound, intended for researchers and professionals in the field of antiviral drug development. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Antiviral Spectrum of this compound

This compound demonstrates potent and specific activity against Hepatitis C Virus, particularly genotype 1. Its efficacy against other HCV genotypes is significantly lower. The antiviral activity of this compound is typically assessed using HCV subgenomic replicon assays, which measure the inhibition of viral RNA replication within host cells.

In Vitro Potency against HCV Genotypes

The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication. The following table summarizes the in vitro activity of this compound against various HCV genotypes.

HCV GenotypeReplicon SystemMean EC50 (nM)Reference(s)
Genotype 1a Subgenomic Replicon19.8[1]
Genotype 1b Subgenomic Replicon1.5[1]
Genotype 2a JFH-1 Subgenomic Replicon>1,500[2]
Genotype 2a J6/JFH-1 Infectious Virus2,900[2]
Genotype 2b Chimeric Replicon>100[1]
Genotype 3a Chimeric Replicon>100[1]
Genotype 4a Chimeric Replicon>100[1]
Genotype 5a Chimeric Replicon>100
Genotype 6a Chimeric Replicon>100[1]

Table 1: Antiviral Activity of this compound against Different HCV Genotypes. this compound is highly potent against HCV genotypes 1a and 1b, with significantly reduced activity against other genotypes.

Mechanism of Action

This compound's mechanism of action is unique among non-nucleoside inhibitors. It acts as a prodrug that requires intracellular metabolic activation to form a covalent bond with the HCV NS5B polymerase, thereby inhibiting its function.

Metabolic Activation Pathway

This compound undergoes a multi-step metabolic activation pathway within the host cell. This process involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, and subsequent conjugation with glutathione (GSH). The resulting active metabolite then forms a covalent adduct with the NS5B polymerase.

Tegobuvir_Activation This compound This compound (Inactive Prodrug) Metabolite Oxidized Metabolite This compound->Metabolite CYP1A1/1A2 Active_Metabolite GSH-Tegobuvir Adduct (Active Inhibitor) Metabolite->Active_Metabolite Glutathione (GSH) Inhibited_NS5B Inactive NS5B-Tegobuvir Covalent Complex Active_Metabolite->Inhibited_NS5B Covalent Bonding NS5B HCV NS5B Polymerase

Figure 1: Metabolic Activation Pathway of this compound. this compound is metabolized by CYP1A enzymes and conjugated with glutathione to form an active inhibitor that covalently binds to the HCV NS5B polymerase.

Interaction with NS5B Polymerase

The active this compound metabolite targets the thumb subdomain of the NS5B polymerase. The covalent modification of the enzyme leads to a conformational change that allosterically inhibits its RNA-dependent RNA polymerase activity, thus preventing viral replication.

Resistance Profile

As with other antiviral agents, resistance to this compound can emerge through mutations in its viral target, the NS5B polymerase.

Key Resistance Mutations

Mutations conferring resistance to this compound have been identified both in in vitro selection studies and in clinical trials. These mutations are primarily located in the thumb subdomain of the NS5B protein.

NS5B MutationHCV GenotypeFold Change in EC50Reference(s)
C316Y 1b7-10[2]
C445F 1b7.1[2]
Y448H 1b36[3]
Y452H 1b7-10[2]

Table 2: Key Resistance Mutations to this compound. Mutations in the thumb subdomain of the NS5B polymerase can significantly reduce the susceptibility of HCV to this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Replicon Assay

This assay is fundamental for determining the in vitro antiviral activity of compounds like this compound.

Objective: To measure the inhibition of HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound and control compounds.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Replicon_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HCV Replicon Cells (96-well plate) Prepare_Compounds Prepare Serial Dilutions of this compound Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50

References

An In-depth Technical Guide to the Molecular Targets and Binding Sites of Tegobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Tegobuvir (formerly GS-9190), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV). We will delve into its unique mechanism of action, specific molecular targets, binding sites, and the experimental methodologies used to elucidate these characteristics.

Primary Molecular Target: HCV NS5B RNA-Dependent RNA Polymerase

The principal molecular target of this compound is the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase (NS5B) .[1] This enzyme is essential for the replication of the viral RNA genome. The identification of NS5B as the target was established through a series of experiments, including the use of chimeric replicons, kinetic analysis of viral RNA inhibition, and resistance selection studies.[1]

Experiments utilizing chimeric HCV replicons, which combine genetic material from different HCV genotypes, demonstrated that the susceptibility to this compound is determined by the genotype of the NS5B protein.[1] Specifically, replacing the NS5B gene of a susceptible genotype (e.g., genotype 1b) with that of a less susceptible genotype (e.g., genotype 2a) rendered the replicon resistant to this compound.[1] Furthermore, the selection of drug-resistant viral colonies consistently revealed mutations within the NS5B gene, confirming it as the direct target of the drug's antiviral activity.[1]

A Novel Mechanism of Action: Metabolic Activation and Covalent Binding

This compound exhibits a unique mechanism of action that distinguishes it from other non-nucleoside inhibitors of NS5B. Unlike typical NNIs that directly bind to and inhibit the polymerase, this compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2][3][4] In its native form, this compound does not inhibit the enzymatic activity of recombinant NS5B polymerase in biochemical assays.[3][4]

The activation pathway involves a multi-step process within the host cell:

  • CYP450-Mediated Oxidation: this compound undergoes oxidative metabolism, primarily mediated by Cytochrome P450 1A (CYP1A) enzymes.[2]

  • Glutathione Conjugation: The resulting metabolite then forms a conjugate with glutathione (GSH).[2][3]

  • Covalent Interaction with NS5B: This activated this compound-GSH conjugate is the species that directly and covalently binds to the NS5B polymerase, thereby inhibiting its function and halting viral replication.[3]

This intricate activation pathway was elucidated through experiments showing that inhibitors of CYP1A enzymes reduce the antiviral potency of this compound.[2] Additionally, treatment of HCV replicon-containing cells with this compound leads to a modified form of NS5B with altered mobility on an SDS-PAGE gel, and this modified protein was found to contain the inhibitor molecule.[3][4]

Tegobuvir_Activation_Pathway cluster_cell Hepatocyte This compound This compound (Inactive Prodrug) Metabolite Oxidized Metabolite This compound->Metabolite CYP1A Enzymes Active_Complex This compound-GSH Conjugate (Active Inhibitor) Metabolite->Active_Complex + Glutathione (GSH) NS5B_Inactive Inactive NS5B Complex Active_Complex->NS5B_Inactive Inhibition NS5B_Active Active NS5B Polymerase Active_Complex->NS5B_Active Covalent Binding HCV_Replication HCV RNA Replication NS5B_Active->HCV_Replication Catalyzes

Caption: this compound's intracellular metabolic activation pathway.

Allosteric Binding Site in the NS5B Thumb Domain

This compound's active metabolite binds to an allosteric site on the NS5B polymerase, specifically within the thumb subdomain . This interaction is centered around a flexible β-hairpin loop (amino acids 435-455) .[1] The importance of this region was highlighted by experiments where replacing the β-hairpin of a susceptible HCV genotype with that of a resistant genotype significantly reduced this compound's antiviral activity.[1]

Resistance mutations further pinpoint the critical residues for this compound binding. These mutations are located both within and near the β-hairpin, indicating their direct or indirect involvement in the drug-target interaction.

Resistance Mutations and Impact on Efficacy

The emergence of resistance is a key factor in antiviral therapy. For this compound, several single amino acid substitutions in the NS5B polymerase have been shown to confer resistance. The degree of resistance often correlates with the number of mutations present.[1]

MutationLocationFold Change in EC50 (Genotype 1b)Reference
C316YPalm Domain>100[1]
Y448HThumb Domain (β-hairpin)~50[1]
Y452HThumb Domain (β-hairpin)~20[1]
C445FThumb Domain (β-hairpin)7.1[2]

Note: Fold change in EC50 values can vary between studies and experimental systems.

Quantitative Antiviral Activity

The antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50). These values vary depending on the HCV genotype and the presence of resistance mutations.

HCV Genotype/MutantCell LineEC50 (nM)Reference
Genotype 1aHuh-luc~17-fold higher than 1b[2][4]
Genotype 1bHuh-luc~0.8[4]
Genotype 2aJFH1 repliconReduced activity[1]
Genotype 1b in HeLa cellsHeLa>10,000[2]
C445F Mutant (Genotype 1b)-~5.7 (7.1-fold increase)[2]
BSO-treated replicon cells-171-fold increase[4][5]

Detailed Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay is fundamental for determining the antiviral potency of compounds like this compound.

Objective: To measure the concentration of this compound required to inhibit HCV RNA replication by 50%.

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates at a density of approximately 5,000 cells per well.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include a no-drug control (DMSO vehicle) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of HCV replication.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells add_drug Add Drug Dilutions to Cells seed_cells->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure analyze Data Analysis: Plot Dose-Response Curve lyse_measure->analyze calculate_ec50 Calculate EC50 Value analyze->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining EC50 using an HCV replicon assay.
Site-Directed Mutagenesis of NS5B

This technique is used to introduce specific resistance mutations into the NS5B gene to study their effect on this compound's activity.

Objective: To create HCV replicons containing specific mutations in the NS5B gene.

Methodology:

  • Primer Design: Design mutagenic primers that contain the desired mutation and anneal to the same sequence on opposite strands of a plasmid containing the NS5B gene.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the NS5B-containing plasmid as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

  • Template Digestion: Digest the parental (non-mutated) DNA template using the DpnI endonuclease, which specifically cleaves methylated DNA (parental DNA from E. coli is methylated, while the newly synthesized PCR product is not).

  • Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the E. coli and sequence the NS5B gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Replicon Generation: Use the mutated plasmid to generate HCV replicon RNA through in vitro transcription. This RNA can then be used in replicon assays.

NS5B Enzymatic Assay

While this compound itself is inactive in this assay, it is a standard method for testing direct-acting NS5B inhibitors.

Objective: To measure the in vitro inhibition of NS5B RNA polymerization activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA, a heteropolymeric RNA template, and a mixture of nucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-33P]GTP).

  • Pre-incubation: Pre-incubate the purified recombinant NS5B enzyme with the test compound (or DMSO control) for 20 minutes at 34°C.

  • Reaction Initiation: Start the polymerization reaction by adding the RNA template and NTPs to the enzyme-compound mixture.

  • Incubation: Allow the reaction to proceed for a set amount of time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Quantification: Quantify the amount of incorporated radiolabeled NTP, which is proportional to the polymerase activity. This can be done by spotting the reaction mixture onto a filter, washing away unincorporated NTPs, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of NS5B activity for each compound concentration and determine the IC50 value.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tegobuvir for Hepatitis C Virus Research

Executive Summary

This compound (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It demonstrates significant antiviral activity, particularly against genotype 1 (GT1) HCV, the most prevalent genotype in many parts of the world.[1] Unlike many other NNIs, this compound possesses a novel and complex mechanism of action that requires intracellular metabolic activation to exert its inhibitory effect.[2][3] This involves a cytochrome P450-mediated activation step, followed by conjugation with glutathione, leading to a covalent modification of the NS5B polymerase.[3] Resistance to this compound is conferred by specific mutations within the thumb subdomain of the NS5B protein.[1][4] Although its clinical development was discontinued, this compound remains a valuable tool for studying the intricacies of HCV replication, the function of the NS5B polymerase, and the mechanisms of antiviral resistance. This guide provides a comprehensive overview of its mechanism, activity, resistance profile, and associated experimental protocols.

Mechanism of Action

This compound is an imidazopyridine compound that functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Its mechanism is distinct from other NNIs as it does not directly inhibit the enzymatic activity of purified NS5B in biochemical assays.[2][3] Instead, its antiviral effect is dependent on cellular metabolism.

The proposed activation pathway involves two key steps:

  • CYP450-Mediated Activation : this compound undergoes an intracellular, CYP1A-mediated oxidation. This metabolic step is crucial for its antiviral potency.[2][3]

  • Glutathione (GSH) Conjugation and Covalent Binding : The activated metabolite forms a glutathione conjugate. This conjugate then acts as the ultimate inhibitor, forming a direct and specific covalent bond with the NS5B polymerase.[3] This modification results in a distinct shift in the protein's mobility on an SDS-PAGE gel.[3][5]

This covalent interaction is believed to occur within the thumb subdomain of the polymerase, specifically involving the β-hairpin region (amino acids 435-455), thereby inhibiting viral RNA replication.[1][4]

Tegobuvir_Mechanism cluster_cell Hepatocyte cluster_activation Metabolic Activation cluster_replication HCV Replication Complex TGV This compound (TGV) (Pro-drug) CYP1A CYP1A Enzymes TGV->CYP1A Oxidation TGV_Active Activated TGV-GSH Conjugate CYP1A->TGV_Active Conjugation GSH Glutathione (GSH) GSH->TGV_Active NS5B NS5B Polymerase (Thumb Subdomain) TGV_Active->NS5B Covalent Binding RNA_Replication RNA Replication NS5B->RNA_Replication Catalyzes NS5B_Inactive Covalently Modified NS5B (Inactive) NS5B->NS5B_Inactive

Caption: Intracellular activation pathway of this compound.

Quantitative Antiviral Activity

This compound is highly potent against HCV genotype 1, with a notable difference in activity between subtypes 1a and 1b. Its efficacy is significantly reduced against other genotypes, such as genotype 2a.[1]

Table 1: In Vitro Activity of this compound against HCV Genotypes

HCV Genotype/Subtype Replicon System Mean EC₅₀ (nM) Cytotoxicity (CC₅₀) Reference(s)
Genotype 1a Subgenomic Replicon 19.8 >50 µM [5]
Genotype 1b Subgenomic Replicon 1.5 >50 µM [5]
Genotype 2a (JFH-1) Subgenomic Replicon >20,000 >50 µM [1]
Genotype 3a Chimeric Replicon >100 N/A [5]
Genotype 4a Chimeric Replicon >100 N/A [5]

| Genotype 6a | Chimeric Replicon | >100 | N/A |[5] |

Resistance Profile

Resistance to this compound arises from specific amino acid substitutions in the NS5B polymerase. These mutations are primarily located in the thumb subdomain, consistent with the proposed binding site. The resistance profile of this compound is distinct from that of other classes of NS5B non-nucleoside inhibitors.[1][4]

Table 2: this compound Resistance Mutations in NS5B (Genotype 1b)

Mutation Fold-Change in EC₅₀ Reference(s)
C316Y 7-10 [1]
C445F 7.1 - 10 [1][6]
Y448H >7 [1]

| Y452H | 7-10 |[1] |

The presence of multiple mutations generally correlates with a higher degree of resistance.[1][4] The unique resistance profile suggests that this compound could be effective against viruses resistant to other NNIs and supports its use in combination therapies to create a high barrier to resistance.

Combination Therapy Potential

The development of resistance is a major challenge in antiviral therapy. Combining direct-acting antivirals (DAAs) with different mechanisms of action and non-overlapping resistance profiles is a key strategy to enhance efficacy and prevent viral breakthrough. In vitro studies have shown that this compound acts additively with other classes of HCV inhibitors.[7][8]

  • With Protease Inhibitors (e.g., VX-950) : Combinations delay or prevent the emergence of resistance to the protease inhibitor.[7] A combination of this compound (15 nM) and a protease inhibitor was able to cure replicon-containing cells after a single passage.[7][8]

  • With Nucleoside Inhibitors (e.g., 2'-C-methylcytidine) : Triple combinations of this compound, a protease inhibitor, and a nucleoside inhibitor resulted in rapid clearance of replicon RNA in vitro.[7][8]

These findings highlight the potential of multi-target DAA regimens to achieve superior virologic responses.

Combination_Therapy cluster_hcv HCV Replication Cycle Polyprotein Polyprotein Processing Replication RNA Replication Assembly Virion Assembly PI Protease Inhibitor (e.g., Vedroprevir) PI->Polyprotein Inhibits TGV NS5B NNI (this compound) TGV->Replication Inhibits NI NS5B NI (e.g., Sofosbuvir) NI->Replication Inhibits NS5A NS5A Inhibitor (e.g., Ledipasvir) NS5A->Replication Inhibits NS5A->Assembly Inhibits

Caption: Multi-target inhibition of the HCV replication cycle.

Experimental Protocols

Protocol: HCV Replicon Assay for EC₅₀ Determination

This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using a subgenomic HCV replicon system expressing a reporter gene (e.g., Luciferase).

  • Cell Culture :

    • Maintain human hepatoma cells (e.g., Huh-7) harboring a stable HCV genotype 1b replicon with a Luciferase reporter gene.

    • Culture cells in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 (for selection).

  • Assay Procedure :

    • Plate the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final concentration should typically range from 0.01 nM to 1 µM. Include a no-drug (vehicle) control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Analysis (Luciferase Activity) :

    • After incubation, lyse the cells and measure Luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Normalize the Luciferase signal of treated wells to the vehicle control wells (defined as 100% replication).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis (four-parameter logistic curve fit).

Protocol: Resistance Selection and Phenotypic Analysis

This protocol outlines the process for selecting this compound-resistant HCV replicons and characterizing the responsible mutations.

  • Resistance Selection :

    • Plate stable HCV replicon cells in 10-cm dishes.

    • Culture the cells in the presence of this compound at a concentration of 5x to 10x the EC₅₀. Maintain a parallel culture with vehicle control.

    • Replenish the medium with fresh compound every 3-4 days.

    • Monitor the cultures for the emergence of resistant colonies over 3-4 weeks.

  • Isolation and Expansion of Resistant Clones :

    • Isolate individual resistant colonies using cloning cylinders and expand them in the continued presence of the selective concentration of this compound.

  • Genotypic Analysis :

    • Extract total RNA from the expanded resistant cell clones.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full NS5B coding region.

    • Sequence the PCR products and compare them to the wild-type replicon sequence to identify amino acid mutations.

  • Phenotypic Analysis :

    • Introduce the identified mutation(s) into the wild-type replicon construct using site-directed mutagenesis.

    • Generate transient or stable replicon cell lines with the mutant constructs.

    • Determine the EC₅₀ of this compound against the mutant replicons as described in Protocol 6.1.

    • Calculate the fold-change in EC₅₀ by dividing the EC₅₀ for the mutant by the EC₅₀ for the wild-type replicon.

Resistance_Workflow Start Start: WT Replicon Cells Culture Long-term Culture with this compound (5-10x EC50) Start->Culture Colonies Resistant Colonies Emerge Culture->Colonies Isolate Isolate & Expand Resistant Clones Colonies->Isolate RNA_Extract RNA Extraction & RT-PCR of NS5B Isolate->RNA_Extract Sequencing Sequence NS5B Gene RNA_Extract->Sequencing Mutation Identify Mutations (e.g., C445F) Sequencing->Mutation Mutagenesis Site-Directed Mutagenesis of WT Replicon Mutation->Mutagenesis EC50_Assay EC50 Assay on Mutant Replicon (Protocol 6.1) Mutagenesis->EC50_Assay Fold_Change Calculate Fold-Change in Resistance EC50_Assay->Fold_Change

Caption: Experimental workflow for HCV resistance analysis.

References

Tegobuvir: A Technical Guide to a Novel Imidazopyridine Class Inhibitor of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) belonging to the imidazopyridine class, which targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This document provides an in-depth technical overview of this compound, including its unique mechanism of action, antiviral activity spectrum, resistance profile, and the experimental protocols used for its characterization. This compound has demonstrated potent antiviral activity, particularly against HCV genotype 1.[3] Its novel mechanism, which involves intracellular metabolic activation, distinguishes it from many other NS5B inhibitors.[4] This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapies.

Introduction

The hepatitis C virus is a significant global health concern, and the viral NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral replication.[5][6] Non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase are a key class of direct-acting antivirals.[6] this compound is a member of the imidazopyridine class of NNIs and has shown potent efficacy against HCV genotype 1.[3] Unlike many other NNIs, this compound's mechanism of action is not fully understood in biochemical assays alone, suggesting a more complex intracellular activation process is required for its antiviral effect.[4]

Chemical Structure and Properties

  • IUPAC Name: 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

  • Molecular Formula: C₂₅H₁₄F₇N₅

  • Synonyms: GS-9190, GS 333126

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Its mechanism of action is unique among NNIs. While resistance mutations map to the NS5B polymerase, this compound does not inhibit the enzyme's activity in traditional biochemical assays.[4] This suggests that the compound requires intracellular metabolic activation to exert its antiviral effect.[4] Studies have shown that this compound undergoes cytochrome P450-mediated oxidation, followed by conjugation with glutathione.[7][8] This activated metabolite then covalently binds to the NS5B polymerase, leading to the inhibition of HCV RNA replication.[7][8] The binding site is believed to be in the thumb subdomain of the polymerase, specifically involving the β-hairpin region.[3]

Tegobuvir_Mechanism_of_Action cluster_cell Hepatocyte cluster_replication_complex HCV Replication Complex Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Uptake Metabolism CYP450 Oxidation & Glutathione Conjugation Tegobuvir_int->Metabolism Active_Metabolite Activated this compound Metabolite Metabolism->Active_Metabolite NS5B NS5B Polymerase Active_Metabolite->NS5B Covalent Binding RNA_Replication Viral RNA Replication Inhibited_Replication Inhibition of RNA Replication NS5B->Inhibited_Replication Inhibition

This compound's mechanism of action within a hepatocyte.

Quantitative Data

Table 1: Antiviral Activity of this compound Against Different HCV Genotypes
HCV Genotype/SubtypeReplicon Cell LineEC50 (nM)Reference(s)
1aHuh-719.8[9]
1bHuh-71.5[9]
2a (JFH-1)Huh-7>2,900[10]
2bChimeric>100[11]
3aChimeric>100[11]
4aChimeric>100[11]
5aChimeric>100[11]
6aChimeric>100[11]
Table 2: Resistance Profile of this compound Against NS5B Mutations in a Genotype 1b Replicon
NS5B MutationFold Change in EC50Reference(s)
C316Y<10[10]
C445F<10[10]
Y448H>50[9]
Y452H<10[10]
C316Y + C445F + Y452H~1,000[10]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.[2][12]

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

  • This compound stock solution in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the stable replicon cells in 96-well plates at a density that allows for logarithmic growth over the course of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

  • Treatment: Remove the growth medium from the cell plates and add the diluted this compound. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Replicon_Assay_Workflow start Start plate_cells Plate HCV Replicon Cells start->plate_cells prepare_dilutions Prepare this compound Serial Dilutions plate_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 48-72h treat_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze_data Analyze Data and Calculate EC50 measure_luciferase->analyze_data end End analyze_data->end

Workflow for determining EC50 using a replicon assay.
NS5B Polymerase Inhibition Assay (Biochemical)

While this compound itself is inactive in this assay, this protocol is fundamental for characterizing other NNIs and understanding the broader context of NS5B inhibition.[10][13]

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A) or a heteropolymeric template).

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]rGTP).

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

  • Test compounds in DMSO.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, rNTPs (including the radiolabeled rNTP), and the test compound at various concentrations.

  • Enzyme Addition: Add the purified NS5B polymerase to each well and pre-incubate.

  • Initiation: Start the reaction by adding the RNA template.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Spot the reaction mixture onto a filter membrane and wash to remove unincorporated rNTPs. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of NS5B

This protocol allows for the introduction of specific mutations into the NS5B gene to study their effect on drug resistance.[14][15]

Materials:

  • Plasmid DNA containing the wild-type HCV NS5B gene.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • DNA sequencing reagents.

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA and leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the NS5B gene to confirm the presence of the desired mutation and the absence of any other mutations.

  • Functional Analysis: The mutated NS5B can then be expressed and purified for biochemical assays or cloned into a replicon construct for cell-based resistance studies.

Resistance_Analysis_Logic start Identify Resistance Mutations in vitro/in vivo mutagenesis Introduce Mutation into Wild-Type NS5B via Site-Directed Mutagenesis start->mutagenesis confirm_mutation Sequence to Confirm Mutation mutagenesis->confirm_mutation generate_replicon Generate Replicon with Mutant NS5B confirm_mutation->generate_replicon ec50_assay Perform EC50 Assay on Mutant Replicon generate_replicon->ec50_assay compare_ec50 Compare EC50 of Mutant to Wild-Type ec50_assay->compare_ec50 conclusion Determine Fold-Change in Resistance compare_ec50->conclusion

Logical flow for resistance mutation analysis.

Clinical Development

This compound has been evaluated in Phase II clinical trials, often in combination with other direct-acting antivirals.[16] These studies have provided valuable data on its efficacy, safety, and resistance profile in patients with chronic HCV infection. For instance, in a Phase IIa study, the combination of this compound and GS-9256 with standard of care therapies resulted in significant viral load reduction.

Conclusion

This compound is a potent imidazopyridine class NNI of the HCV NS5B polymerase with a novel mechanism of action that involves intracellular metabolic activation. It exhibits strong antiviral activity against HCV genotype 1 but has limited activity against other genotypes. The resistance profile of this compound is distinct, with key mutations in the thumb subdomain of NS5B. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other similar antiviral compounds. This comprehensive understanding is crucial for the continued development of effective combination therapies for hepatitis C.

References

Tegobuvir's Genotype-Specific Crusade Against Hepatitis C Virus: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide dissects the genotype-specific activity of Tegobuvir (GS-9190), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the molecular interactions, resistance profiles, and the experimental methodologies crucial for understanding its therapeutic potential and limitations.

This compound, an imidazopyridine derivative, has demonstrated significant antiviral activity against Hepatitis C Virus, particularly genotype 1 (GT1), the most prevalent and historically challenging genotype to treat in many parts of the world.[1][2][3] Its mechanism of action, centered on the allosteric inhibition of the viral RNA-dependent RNA polymerase (NS5B), offers a distinct approach from nucleoside inhibitors. However, the efficacy of this compound is not uniform across all HCV genotypes, a critical consideration in the development of pan-genotypic antiviral regimens.

Genotype-Specific Antiviral Activity

This compound exhibits potent in vitro activity against HCV genotypes 1a and 1b.[4] Conversely, its efficacy is significantly reduced against genotype 2a (GT2a).[1][2][3][5] This genotype-specific activity is attributed to variations in the NS5B polymerase, the direct target of the drug.

HCV Genotype/MutantCell LineEC50 (nM)Fold Change vs. WTReference
Genotype 1b (WT) Huh-71.2 ± 0.6-[6]
Genotype 1b (WT) Huh 9-131.2 ± 0.6-[6]
Genotype 1b (WT) Huh 5-25.4 ± 1.8-[6]
Genotype 1b (WT) HuH643 ± 35-[6]
Genotype 1a (WT) -17-fold higher than GT1b-[4]
Genotype 2a (JFH1) -Reduced activity-[1][2][3]
Genotype 2b (chimeric) ---[4]
Genotype 3a (chimeric) ---[4]
Genotype 4a (chimeric) ---[4]
Genotype 5a (chimeric) ---[4]
Genotype 6a (chimeric) ---[4]
NS5B Mutant C316Y ---[1][2][3]
NS5B Mutant Y448H --Higher-level resistance[7]
NS5B Mutant Y452H ---[1][2][3]
NS5B Mutant C445F --7.1[4]

Mechanism of Action: Targeting the NS5B Polymerase

This compound is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site on the HCV NS5B polymerase, away from the active site where nucleotide incorporation occurs.[1][2][8][9] This binding induces a conformational change in the enzyme, ultimately hindering its ability to replicate the viral RNA genome.

A key structural element for this compound's inhibitory action is the β-hairpin located in the thumb subdomain of the NS5B polymerase (amino acids 435 to 455).[1][2] The genotype-specific differences in the amino acid sequence of this region are a primary determinant of this compound's differential activity. Chimeric replicon studies, where the NS5B region of a susceptible genotype (GT1b) is replaced with that of a less susceptible genotype (GT2a), have confirmed that the NS5B protein is the key determinant of this specificity.[1][2][3]

Interestingly, this compound requires intracellular metabolic activation to exert its antiviral effect.[8][9] It undergoes a multi-step process involving cytochrome P450 1A (CYP1A) enzymes and conjugation with glutathione.[4][8][9] This activated form then covalently binds to the NS5B polymerase, leading to its inhibition.[9]

Tegobuvir_Mechanism_of_Action cluster_cell Hepatocyte Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Uptake Metabolite Activated Metabolite Tegobuvir_int->Metabolite Metabolic Activation CYP1A CYP1A Enzymes Adduct GSH-Metabolite Adduct Metabolite->Adduct Conjugation GSH Glutathione (GSH) NS5B HCV NS5B Polymerase Adduct->NS5B Covalent Binding to β-hairpin Inhibition Inhibition Adduct->Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes

Caption: this compound's intracellular activation and mechanism of NS5B inhibition.

Resistance to this compound

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance is conferred by specific amino acid substitutions within the NS5B polymerase. Resistance selection studies in GT1b replicon cells have identified several key mutations, including C316Y, Y448H, Y452H, and C445F.[1][2][3] The presence of multiple mutations generally correlates with a higher degree of resistance.[1][2] The Y448H mutation, in particular, has been associated with higher-level resistance.[7] Naturally occurring polymorphisms, such as C316N in most genotype 1b strains, can also contribute to a low-level of resistance.[7]

Tegobuvir_Resistance cluster_genotype HCV Genotype 1b cluster_mutations NS5B Resistance Mutations cluster_phenotype Resistance Phenotype WT Wild-Type NS5B C316Y C316Y WT->C316Y Selection Pressure Y448H Y448H WT->Y448H Selection Pressure Y452H Y452H WT->Y452H Selection Pressure C445F C445F WT->C445F Selection Pressure Susceptible Susceptible to this compound WT->Susceptible Reduced Reduced Susceptibility C316Y->Reduced Resistant Resistant to this compound Y448H->Resistant Y452H->Reduced C445F->Reduced

Caption: Relationship between NS5B mutations and this compound resistance.

Experimental Protocols

The evaluation of this compound's genotype-specific activity relies heavily on in vitro HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

HCV Replicon Assay Protocol:

  • Cell Culture: Huh-7 cells harboring HCV replicons of different genotypes (e.g., 1a, 1b, 2a) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, streptomycin, and G418 (for selection of replicon-containing cells).

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.

  • Incubation: The treated cells are incubated for 72 hours to allow for HCV RNA replication and the antiviral effect of the compound to manifest.

  • Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV RNA is then quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay. A housekeeping gene (e.g., GAPDH) is often used as an internal control for normalization.

  • Data Analysis: The EC50 (50% effective concentration) and EC90 (90% effective concentration) values are calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed to determine the concentration of this compound that is toxic to the host cells (CC50). This is crucial to ensure that the observed reduction in HCV RNA is due to specific antiviral activity and not cellular toxicity. The selectivity index (SI) is then calculated as CC50/EC50.

Experimental_Workflow Start Start Cell_Culture Culture HCV Replicon Cells (e.g., Huh-7) Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation RNA_Extraction Extract Total Cellular RNA Incubation->RNA_Extraction Cytotoxicity Perform Cytotoxicity Assay (e.g., MTS) Incubation->Cytotoxicity RT_PCR Quantify HCV RNA (Real-Time RT-PCR) RNA_Extraction->RT_PCR Data_Analysis Calculate EC50, EC90, CC50 RT_PCR->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's in vitro antiviral activity.

Clinical Implications and Future Directions

The potent activity of this compound against HCV genotype 1 led to its investigation in clinical trials, often in combination with other direct-acting antivirals (DAAs).[10][11][12][13] While it showed promise, the landscape of HCV treatment has rapidly evolved towards pangenotypic regimens. The genotype-specific nature of this compound's activity and the potential for resistance highlight the importance of combination therapy to achieve sustained virologic response and prevent treatment failure. Understanding the molecular basis of its genotype specificity and resistance mechanisms is paramount for the rational design of next-generation NNIs with broader activity and a higher barrier to resistance. Further research into the structural differences in the NS5B polymerase across various HCV genotypes will be instrumental in developing truly pangenotypic HCV therapies.

References

Methodological & Application

Application Notes and Protocols for Tegobuvir In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It has demonstrated significant antiviral activity, particularly against HCV genotype 1.[1][2] Unlike many other NNIs, this compound possesses a unique mechanism of action that involves intracellular metabolic activation prior to covalently binding to its target enzyme.[3][4] These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound using HCV replicon assays, a cornerstone for HCV drug discovery and development.[5]

Mechanism of Action

This compound's antiviral effect is not due to direct inhibition of the NS5B polymerase in enzymatic assays.[3] Instead, it requires intracellular metabolism. The compound undergoes cytochrome P450-mediated activation, followed by conjugation with glutathione. This activated metabolite then specifically and covalently binds to the HCV NS5B polymerase, leading to the inhibition of viral RNA replication.[3] This distinct mechanism sets it apart from other classes of NS5B inhibitors.[3] Resistance to this compound has been mapped to mutations in the thumb subdomain of the NS5B polymerase, specifically at residues such as C316, Y448, Y452, and C445.[1][2]

Data Presentation

Antiviral Activity of this compound Against Different HCV Genotypes
Genotype/RepliconCell LineEC50 (nM)Reference
Genotype 1aHuh-719.8[6]
Genotype 1bHuh-71.5[6]
Genotype 2a (J6/JFH-1)Huh-72900[1]
Genotype 3aChimeric Replicon>100[6]
Genotype 4aChimeric Replicon>100[6]
Genotype 6aChimeric Replicon>100[6]
Effect of NS5B Mutations on this compound Antiviral Activity (Genotype 1b)
NS5B MutationFold Change in EC50Reference
C316Y>100[1]
Y448H>100[1]
Y452H>100[1]
C445F>100[1]
Cytotoxicity
Cell LineCC50 (µM)Assay MethodReference
Huh-7 derivedNot specified, but determined concurrentlyMTS/PMS method or similar[7]
Uninfected cellsNot specified, but determined concurrentlyVarious methods (e.g., Neutral Red, MTT)[8][9][10]

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.

Materials:

  • HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for maintaining selection pressure on replicon cells)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418. Maintain cells in a 37°C incubator with 5% CO2.

  • Cell Seeding: Trypsinize and resuspend the replicon-containing cells in culture medium without G418. Seed the cells into 96-well plates at a density of 5,000 cells per well.[1][6] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial 10-point dilution series in DMSO.[1][6] Further dilute these concentrations in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be non-toxic to the cells (typically ≤0.5%).

  • Compound Treatment: Remove the old medium from the cell plates and add the medium containing the diluted this compound. Include appropriate controls: cells with medium only (no virus, no compound), cells with medium and DMSO (vehicle control), and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1][6]

  • Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[1]

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).[1]

Protocol 2: Cytotoxicity Assay for CC50 Determination

This protocol is performed concurrently with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound.[8]

Materials:

  • Huh-7 cells (or the parental cell line used for the replicon)

  • Same media and reagents as in Protocol 1 (excluding G418)

  • 96-well clear tissue culture plates

  • Cell viability reagent (e.g., MTS, MTT, or Neutral Red)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the parental cell line (without the replicon) in 96-well plates at the same density used for the EC50 assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as prepared for the antiviral assay.

  • Incubation: Incubate the plates for the same duration (72 hours) under the same conditions as the antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. After the appropriate incubation period, measure the absorbance at the specified wavelength using a spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Calculate the CC50 value using a non-linear regression analysis.[1] The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Culture HCV Replicon Cells B Seed Cells into 96-well Plates A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 72 hours D->E F Measure Luciferase Activity (EC50) E->F G Measure Cell Viability (CC50) E->G H Data Analysis & Curve Fitting F->H G->H

Caption: Workflow for this compound in vitro antiviral and cytotoxicity assays.

Tegobuvir_MOA cluster_cell Hepatocyte This compound This compound (Extracellular) Tegobuvir_in This compound (Intracellular) This compound->Tegobuvir_in Cell Entry Metabolite Activated Metabolite Tegobuvir_in->Metabolite Metabolic Activation CYP CYP450 Enzymes CYP->Metabolite Conjugate GSH-Metabolite Conjugate Metabolite->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate NS5B HCV NS5B Polymerase Inactive_NS5B Inactive Covalently-Bound NS5B Conjugate->Inactive_NS5B Covalent Binding Replication HCV RNA Replication NS5B->Replication Mediates Inhibition Inhibition Inactive_NS5B->Inhibition Inhibition->Replication

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols: Utilizing Tegobuvir in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tegobuvir (GS-9190), a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, in HCV replicon systems. This document outlines this compound's mechanism of action, presents its antiviral activity against various HCV genotypes, and offers detailed protocols for its evaluation in common in vitro assays.

Introduction to this compound (GS-9190)

This compound is a potent and selective inhibitor of HCV replication that has demonstrated significant antiviral activity, particularly against genotype 1 (GT1)[1]. As a non-nucleoside inhibitor, it binds to a distinct site on the NS5B polymerase, away from the active site, inducing a conformational change that ultimately inhibits viral RNA synthesis[1][2]. Its unique mechanism of action and resistance profile make it a valuable tool for HCV research and a candidate for combination therapies[3][4].

Mechanism of Action

This compound's mechanism of action is distinct among NNIs. It is proposed that this compound acts as a prodrug that undergoes intracellular metabolic activation[2][5]. This activation, mediated by cytochrome P450 1A (CYP1A) enzymes and involving glutathione, leads to the formation of a reactive metabolite. This metabolite then forms a covalent bond with the HCV NS5B polymerase, resulting in its inhibition[2]. This unique mechanism contributes to its potent antiviral activity. Resistance to this compound is conferred by specific mutations in the NS5B polymerase, such as C316Y, Y448H, and Y452H[1].

Tegobuvir_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound (GS-9190) Activated_this compound Activated this compound (GSH Conjugate) This compound->Activated_this compound CYP1A, GSH NS5B HCV NS5B Polymerase Activated_this compound->NS5B Covalent Adduction Replication_Complex HCV Replication Complex NS5B->Replication_Complex Inhibition Inhibition of RNA Synthesis Replication_Complex->Inhibition Blocked

Caption: Mechanism of action of this compound in hepatocytes.

Quantitative Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against various HCV genotypes and resistant mutants in replicon assays. EC50 values represent the concentration of the drug required to inhibit 50% of viral replication.

HCV Genotype/MutantReplicon SystemEC50 (nM)Reference
Genotype 1aSubgenomic Replicon<16[6]
Genotype 1bSubgenomic Replicon1.2 - 43[7]
Genotype 2a (JFH1)Subgenomic Replicon>100[1][6]
Genotype 2bChimeric Replicon>100[6]
Genotype 3aChimeric Replicon>100[6]
Genotype 4aChimeric Replicon>100[6]
Genotype 5aChimeric Replicon>100[6]
Genotype 6aChimeric Replicon>100[6]
GT1b with C316YMutant Replicon8.8-fold increase[1]
GT1b with C445FMutant Replicon7.1-fold increase[1]
GT1b with Y452HMutant Replicon6.9-fold increase[1]
GT1b with Y448HMutant Replicon36-fold increase[1]

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound using HCV replicon systems.

Tegobuvir_Evaluation_Workflow cluster_workflow This compound In Vitro Evaluation Workflow start Start transient_assay Transient HCV Replicon Assay (Luciferase) start->transient_assay ec50_determination EC50 Determination transient_assay->ec50_determination stable_cell_line Stable Replicon Cell Line Generation (G418 Selection) ec50_determination->stable_cell_line resistance_selection Resistance Selection (Dose Escalation) stable_cell_line->resistance_selection phenotypic_analysis Phenotypic Analysis of Resistant Clones resistance_selection->phenotypic_analysis genotypic_analysis Genotypic Analysis (NS5B Sequencing) resistance_selection->genotypic_analysis end End phenotypic_analysis->end genotypic_analysis->end

Caption: Workflow for evaluating this compound in HCV replicon systems.

Detailed Experimental Protocols

Protocol 1: Transient HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound in a transient HCV replicon assay using a luciferase reporter.

Materials:

  • Huh-7 cells or other permissive cell lines (e.g., Huh-7.5)

  • HCV subgenomic replicon plasmid with a luciferase reporter gene (e.g., Renilla or Firefly)

  • In vitro transcription kit

  • Electroporation apparatus and cuvettes

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • In Vitro Transcription of Replicon RNA:

    • Linearize the HCV replicon plasmid downstream of the replicon sequence.

    • Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit according to the manufacturer's instructions.

    • Purify the transcribed RNA and verify its integrity and concentration.

  • Electroporation of Replicon RNA:

    • Harvest Huh-7 cells and resuspend them in a suitable electroporation buffer at a concentration of 1 x 10^7 cells/mL.

    • Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the cell suspension.

    • Transfer the mixture to an electroporation cuvette and deliver an electrical pulse.

    • Immediately transfer the electroporated cells to a larger volume of complete DMEM.

  • Cell Seeding and Compound Treatment:

    • Seed the electroporated cells into 96-well plates at a density of 1 x 10^4 cells per well.

    • Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 0.1 nM to 1 µM. Include a DMSO-only vehicle control.

    • Add the this compound dilutions to the appropriate wells.

  • Incubation and Luciferase Assay:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Protocol 2: Generation of Stable HCV Replicon Cell Lines

This protocol outlines the generation of stable cell lines that continuously replicate the HCV replicon, enabling long-term studies and resistance selection.

Materials:

  • Huh-7 cells

  • HCV subgenomic replicon plasmid containing a selectable marker (e.g., neomycin phosphotransferase gene, neo)

  • In vitro transcription kit

  • Electroporation apparatus and cuvettes

  • Complete DMEM with 10% FBS

  • G418 (Geneticin)

  • Cell culture flasks and plates

Procedure:

  • In Vitro Transcription and Electroporation:

    • Follow steps 1 and 2 from Protocol 1 to prepare and electroporate the neo-containing replicon RNA into Huh-7 cells.

  • G418 Selection:

    • Plate the electroporated cells into 10-cm dishes.

    • After 24 hours, replace the medium with complete DMEM containing an appropriate concentration of G418 (typically 0.5-1 mg/mL, determined by a prior kill curve).

    • Continue to culture the cells in the presence of G418, changing the medium every 3-4 days.

  • Colony Isolation and Expansion:

    • After 3-4 weeks of selection, G418-resistant colonies will become visible.

    • Isolate individual colonies using cloning cylinders or by picking.

    • Expand each colony in the presence of G418 to establish stable cell lines.

  • Characterization of Stable Cell Lines:

    • Confirm the presence and replication of HCV replicon RNA in the stable cell lines using quantitative RT-PCR.

    • Verify the expression of HCV proteins (e.g., NS5A, NS5B) by Western blotting or immunofluorescence.

Protocol 3: Resistance Selection and Phenotypic Analysis

This protocol describes the method for selecting this compound-resistant HCV replicons and characterizing their phenotype.

Materials:

  • Stable HCV replicon cell line (from Protocol 2)

  • This compound

  • Complete DMEM with G418

  • Multi-well cell culture plates

  • Reagents for RNA extraction, RT-PCR, and sequencing

Procedure:

  • Dose-Escalation for Resistance Selection:

    • Plate the stable replicon cells in complete DMEM with G418.

    • Treat the cells with this compound at a concentration equal to its EC50.

    • Culture the cells, passaging them as they reach confluence, and gradually increase the concentration of this compound over several weeks to months.

    • Monitor the cell culture for the outgrowth of resistant cells that can replicate in the presence of high concentrations of the drug.

  • Isolation of Resistant Clones:

    • Once a resistant cell population is established, isolate single-cell clones by limiting dilution or by picking colonies that grow in the presence of a high concentration of this compound.

  • Phenotypic Analysis:

    • Determine the EC50 of this compound against the resistant clones using the luciferase assay described in Protocol 1 (if the replicon contains a luciferase reporter) or by quantifying HCV RNA levels via qRT-PCR.

    • Calculate the fold-resistance by dividing the EC50 of the resistant clone by the EC50 of the parental replicon.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

    • Sequence the PCR product to identify mutations in the NS5B gene that may be responsible for the resistant phenotype.

Combination Studies

This compound has shown additive to synergistic effects when combined with other direct-acting antivirals (DAAs) targeting different HCV proteins, such as NS3/4A protease inhibitors and NS5A inhibitors[3][4][8]. Combination studies in replicon systems can be performed using a checkerboard titration matrix of this compound and another DAA to assess the nature of the antiviral interaction. These studies are crucial for identifying potent combination regimens that can prevent the emergence of drug resistance[3][7]. The triple combination of this compound with a protease inhibitor and a nucleoside polymerase inhibitor has been shown to be highly effective in clearing replicon RNA from cells[3][8].

References

Application Notes and Protocols for Studying HCV Resistance Mechanisms Using Tegobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegobuvir (GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its unique mechanism of action, which involves intracellular metabolic activation, and its distinct resistance profile make it a valuable tool for studying the intricacies of HCV replication and the development of antiviral resistance. These application notes provide detailed protocols for utilizing this compound in cell-based assays to select for and characterize HCV variants with reduced susceptibility. The included data and methodologies will aid researchers in understanding the molecular basis of resistance to this class of inhibitors and in the broader context of HCV drug development.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease worldwide. The development of direct-acting antivirals (DAAs) has revolutionized treatment, with the NS5B polymerase being a prime target. This compound is a potent inhibitor of HCV genotype 1 replication.[1] Unlike many other NNIs that bind directly to allosteric sites on the NS5B polymerase, this compound requires intracellular metabolic activation to exert its antiviral effect.[2][3] This process, mediated by cytochrome P450 1A (CYP1A) enzymes and involving glutathione, leads to a reactive intermediate that is thought to interact with the NS5B polymerase.[2][3]

Resistance to this compound is primarily associated with specific amino acid substitutions in the thumb domain of the NS5B polymerase, notably at positions C316, C445, Y448, and Y452.[1][4] The study of these resistance mutations provides critical insights into the structure-function relationship of the HCV polymerase and the mechanisms by which the virus can evade antiviral pressure.

Data Presentation

Table 1: In Vitro Activity of this compound against Wild-Type and Resistant HCV Genotype 1b Replicons
NS5B MutationEC50 (nM) Fold Change vs. Wild-TypeReference
Wild-Type (Con1)1x[4]
C316Y7x - 10x[1][4]
C445F7x - 10x[1][4]
Y448H7x - 10x[1]
Y452H7x - 10x[1][4]
C316Y + C445F> 100x[4]
C316Y + Y452H> 100x[4]
C445F + Y452H> 100x[4]
C316Y + C445F + Y452H> 1000x[4]

Note: EC50 values can vary between experiments and cell lines used.

Experimental Protocols

Protocol 1: Determination of this compound EC50 in HCV Replicon Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.

Materials:

  • HCV genotype 1b subgenomic replicon cells (e.g., Huh-7 based)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • Luminometer or appropriate plate reader

Methodology:

  • Cell Maintenance: Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 250-500 µg/mL) to maintain the replicon.

  • Cell Seeding: Seed the replicon cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1000-fold the expected EC50. Further dilute the stock solutions in culture medium to the final desired concentrations. The final DMSO concentration in all wells should be constant and non-toxic (e.g., ≤0.5%).

  • Treatment: Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO only) and a "cell-free" control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

    • qRT-PCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Selection of this compound-Resistant HCV Replicons in Cell Culture

This protocol outlines the procedure for generating HCV replicon cell lines that are resistant to this compound through long-term culture under drug pressure.

Materials:

  • HCV genotype 1b subgenomic replicon cells

  • Complete culture medium (as in Protocol 1)

  • This compound

  • G418

  • Multi-well cell culture plates (6-well or 12-well)

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing reagents and access to a sequencer

Methodology:

  • Initial Plating: Seed HCV replicon cells in a 6-well plate at a low density.

  • Drug Selection: Add complete culture medium containing this compound at a concentration equivalent to its EC50. Maintain the G418 selection.

  • Monitoring and Passaging: Monitor the cells for the emergence of resistant colonies. This may take several weeks. Once colonies are visible, passage the cells into a new plate with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. This will select for replicons with higher levels of resistance. A typical escalation might be 2x, 5x, 10x, and higher multiples of the initial EC50.

  • Isolation of Resistant Clones: Once cell populations are growing robustly at a high concentration of this compound, isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Phenotypic Characterization: Expand the resistant clones and determine their EC50 for this compound as described in Protocol 1 to quantify the level of resistance.

  • Genotypic Characterization:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

    • Sequence the PCR product using Sanger sequencing to identify mutations compared to the wild-type replicon sequence.

Protocol 3: Site-Directed Mutagenesis to Introduce Resistance Mutations

This protocol describes how to introduce specific mutations, identified from resistance selection experiments, into a wild-type HCV replicon plasmid to confirm their role in conferring resistance.

Materials:

  • Wild-type HCV replicon plasmid DNA

  • Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit from Agilent Technologies)

  • Custom-designed mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic for selection

  • Plasmid DNA purification kit

  • DNA sequencing services

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation in the center, flanked by 12-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR: Set up the PCR reaction according to the kit manufacturer's instructions, using the wild-type replicon plasmid as the template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure that no other unintended mutations were introduced during the PCR.

  • Functional Analysis: Use the confirmed mutant plasmid for in vitro transcription of replicon RNA, followed by transfection into Huh-7 cells and determination of the this compound EC50 as described in Protocol 1 to assess the phenotypic effect of the mutation.

Visualizations

Tegobuvir_Mechanism cluster_cell Hepatocyte cluster_activation Metabolic Activation cluster_replication HCV Replication Complex Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Cellular Uptake CYP1A CYP1A Enzymes Tegobuvir_int->CYP1A Reactive_Metabolite Reactive Metabolite CYP1A->Reactive_Metabolite Oxidation GSH Glutathione (GSH) GSH->Reactive_Metabolite Conjugation NS5B NS5B Polymerase Reactive_Metabolite->NS5B Covalent Binding & Inhibition HCV_RNA_Replication HCV RNA Replication NS5B->HCV_RNA_Replication Catalyzes NS5B->HCV_RNA_Replication Inhibited

Caption: Mechanism of action of this compound in hepatocytes.

Resistance_Workflow start Start with Wild-Type HCV Replicon Cells culture Long-term culture with increasing concentrations of this compound start->culture selection Selection of Resistant Colonies culture->selection isolation Isolation of Clonal Cell Lines selection->isolation phenotype Phenotypic Analysis (EC50 Determination) isolation->phenotype genotype Genotypic Analysis (NS5B Sequencing) isolation->genotype end End phenotype->end identify_mutations Identification of Resistance Mutations genotype->identify_mutations mutagenesis Site-Directed Mutagenesis of Wild-Type Replicon identify_mutations->mutagenesis confirmation Confirmation of Resistance Phenotype mutagenesis->confirmation confirmation->end

Caption: Experimental workflow for HCV resistance studies.

Resistance_Logic cluster_ns5b NS5B Polymerase Structure Thumb Thumb Subdomain Palm Palm Subdomain Fingers Fingers Subdomain This compound Activated this compound Binding_Site This compound Binding Site (within Thumb Subdomain) This compound->Binding_Site Binds to Binding_Site->Thumb Mutations Resistance Mutations (e.g., C316Y, C445F, Y448H, Y452H) Mutations->Binding_Site Occur within Conformational_Change Altered Conformation of Binding Site Mutations->Conformational_Change Induce Reduced_Binding Reduced Binding Affinity of this compound Conformational_Change->Reduced_Binding Leads to Resistance Drug Resistance Reduced_Binding->Resistance Results in

Caption: Logical relationship of resistance mutations.

References

Application Notes and Protocols for Cell-Based Assays to Determine Tegobuvir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] It belongs to the imidazopyridine class of compounds and has demonstrated significant antiviral activity, particularly against HCV genotype 1.[1][3] Unlike nucleoside inhibitors that compete with natural substrates for the active site of the polymerase, this compound binds to an allosteric site on the enzyme.[4][5] Specifically, it is proposed to interact with a pocket in the thumb subdomain of NS5B, involving the β-hairpin region.[1][3][4]

A unique characteristic of this compound's mechanism of action is its requirement for intracellular metabolic activation.[6] It undergoes a cytochrome P450 (CYP) 1A-mediated activation step, followed by conjugation with glutathione.[6] This activated conjugate then forms a covalent bond with the NS5B polymerase, leading to the inhibition of viral RNA replication.[6] This distinct mechanism sets it apart from other classes of NS5B inhibitors.[6]

The evaluation of this compound's antiviral efficacy predominantly relies on cell-based assay systems that recapitulate various stages of the HCV life cycle. The two most common and valuable systems are the HCV replicon system and the infectious HCV cell culture (HCVcc) system.[1][7] These assays are crucial for determining key antiviral parameters such as the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90), as well as for selecting and characterizing drug-resistant viral variants.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro antiviral activity of this compound against different HCV genotypes and the impact of resistance-associated mutations.

Table 1: Antiviral Activity of this compound in HCV Replicon and Infectious Virus Assays

Assay SystemHCV GenotypeCell LinePotency MetricValueReference
Subgenomic Replicon1bHuh7EC501.5 nM[8]
Subgenomic Replicon1aHuh7EC5019.8 nM[8]
Infectious Virus (J6/JFH-1)2aHuh7EC502.9 µM[1]
Chimeric Replicon3aHuh7EC50> 100 nM[8]
Chimeric Replicon4aHuh7EC50> 100 nM[8]
Chimeric Replicon6aHuh7EC50> 100 nM[8]

Table 2: Impact of NS5B Mutations on this compound Efficacy in Genotype 1b Replicon Assays

NS5B MutationFold Change in EC50 vs. Wild-TypeReference
C316Y>25[1]
Y448H>100[1]
Y452H>50[1]
C445F>10[1]
C316Y + Y448H>500[1]

Experimental Protocols

HCV Replicon Assay for this compound Efficacy

This protocol describes the use of a stable subgenomic HCV replicon cell line to determine the EC50 of this compound. The replicon RNA often contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Materials:

  • HCV subgenomic replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a maintenance concentration of G418 (e.g., 0.5 mg/mL) to ensure the retention of the replicon.[1] Incubate at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of G418-free medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Preparation and Addition: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM. Further dilute these stock solutions in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the diluted compounds to the cells in triplicate. Include wells with DMSO alone as a vehicle control and wells with a known HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (DMSO) to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic model) to calculate the EC50 value, which is the concentration of this compound that inhibits HCV replication by 50%.[9]

Infectious HCV Cell Culture (HCVcc) Assay

This protocol outlines the procedure for evaluating this compound's efficacy against the full HCV life cycle using an infectious cell culture system.

Materials:

  • Huh-7.5 cells (or other highly permissive cell lines)

  • Infectious HCV stock (e.g., JFH-1 based, genotype 2a)[10]

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., anti-HCV antibody for immunofluorescence, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection: On the following day, infect the cells with HCVcc at a low multiplicity of infection (MOI), for example, 0.05, in a small volume of serum-free medium for 4-6 hours.

  • Compound Treatment: After the infection period, remove the virus inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of this compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for 48 to 72 hours to allow for viral spread.

  • Quantification of Viral Replication:

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A). The number of infected cells or foci of infection can then be counted.

    • RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of HCV RNA.

  • Data Analysis: Determine the percentage of inhibition of viral replication for each drug concentration relative to the vehicle control. Calculate the EC50 value as described for the replicon assay.

Visualizations

Tegobuvir_Mechanism_of_Action cluster_cell Hepatocyte cluster_activation Metabolic Activation cluster_replication HCV Replication Complex Tegobuvir_ext This compound (Extracellular) Tegobuvir_int This compound (Intracellular) Tegobuvir_ext->Tegobuvir_int Enters cell CYP1A CYP1A Tegobuvir_int->CYP1A Activated_this compound Activated this compound (GSH Conjugate) CYP1A->Activated_this compound Oxidation GSH Glutathione GSH->Activated_this compound Conjugation NS5B NS5B Polymerase Activated_this compound->NS5B Covalent Binding to Thumb Site NS5B->NS5B New_RNA New HCV RNA NS5B->New_RNA RNA Synthesis HCV_RNA HCV RNA HCV_RNA->NS5B

Caption: this compound's mechanism of action in a hepatocyte.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells add_compounds Add Serial Dilutions of this compound seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis (Calculate EC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the HCV replicon assay.

Tegobuvir_Resistance_Pathway wt_virus Wild-Type HCV (Sensitive to this compound) drug_pressure This compound Treatment wt_virus->drug_pressure selection Selective Pressure drug_pressure->selection resistant_mutations Emergence of NS5B Mutations (e.g., Y448H, C316Y) selection->resistant_mutations resistant_virus Resistant HCV Variant (Reduced Susceptibility) resistant_mutations->resistant_virus

Caption: Emergence of this compound resistance.

References

Application Notes and Protocols: Tegobuvir in Combination with Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tegobuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, and its use in combination with other direct-acting antivirals (DAAs). This document includes key quantitative data, detailed experimental protocols, and visualizations to support research and development efforts in the field of HCV therapeutics.

Introduction to this compound

This compound (formerly GS-9190) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It exerts its antiviral activity through a novel mechanism that involves binding to an allosteric site on the NS5B enzyme, leading to the inhibition of viral RNA replication.[1][2] this compound has demonstrated significant antiviral activity against HCV genotype 1 in both in vitro studies and clinical trials.[1][3] Combination therapy with other DAAs targeting different viral proteins is a key strategy to enhance efficacy, increase the barrier to resistance, and shorten treatment duration.[3][4]

Data Presentation

In Vitro Antiviral Activity of this compound

The in vitro potency of this compound has been evaluated in various HCV replicon systems. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.

Cell LineHCV GenotypeThis compound EC50 (nM)This compound CC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh 9-131b1.2 ± 0.6≥ 24>20000
Huh 5-21b5.4 ± 1.8≥ 24>4444
HuH61b43 ± 35≥ 24>558

Data sourced from Vliegen et al. (2015).[5]

Clinical Efficacy of this compound in an All-Oral Combination Regimen

A Phase II clinical trial evaluated the efficacy and safety of a combination of the NS5A inhibitor ledipasvir (LDV), the NS3 protease inhibitor vedroprevir (VDV), this compound (TGV), and ribavirin (RBV) in treatment-naïve, non-cirrhotic patients with HCV genotype 1.[3]

Treatment ArmDurationNSVR12 Rate (%)
LDV 30 mg + VDV 200 mg + TGV 30 mg BID + RBV24 weeks4648
LDV 90 mg + VDV 200 mg + TGV 30 mg BID + RBV12 weeks4754
LDV 90 mg + VDV 200 mg + TGV 30 mg BID + RBV24 weeks4763

SVR12: Sustained Virologic Response 12 weeks after completion of therapy. Data sourced from Wyles et al. (2014).[3]

Virologic breakthrough was more common in patients with HCV genotype 1a and was associated with resistance-associated variants to all three DAAs.[3]

Signaling Pathways and Experimental Workflows

HCV Replication Cycle and DAA Targets

The following diagram illustrates the replication cycle of the Hepatitis C virus and the points of intervention for different classes of direct-acting antivirals, including this compound.

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex cluster_DAAs Direct-Acting Antivirals Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Replication->Translation Assembly Virion Assembly Replication->Assembly NS3_4A NS3/4A Protease NS5A NS5A NS5B NS5B Polymerase Release Release Assembly->Release HCV_Virion_new HCV_Virion_new Release->HCV_Virion_new New Virions Protease_Inhibitor Protease Inhibitors (e.g., Vedroprevir) Protease_Inhibitor->NS3_4A inhibit NS5A_Inhibitor NS5A Inhibitors (e.g., Ledipasvir) NS5A_Inhibitor->NS5A inhibit NS5B_Inhibitor NS5B NNI (this compound) NS5B_Inhibitor->NS5B inhibit HCV_Virion HCV Virion HCV_Virion->Entry

Caption: HCV replication cycle and targets of direct-acting antivirals.

Experimental Workflow for In Vitro Antiviral Assays

This diagram outlines the typical workflow for assessing the antiviral activity of compounds like this compound using an HCV replicon system.

Antiviral_Assay_Workflow start Start seed_cells Seed Huh-7 cells harboring HCV replicon with reporter start->seed_cells add_compounds Add serial dilutions of test compounds (e.g., this compound) seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_replication Measure reporter signal (e.g., Luciferase) incubate->measure_replication measure_cytotoxicity Measure cell viability (e.g., CCK-8/MTT assay) incubate->measure_cytotoxicity calculate_ec50 Calculate EC50 measure_replication->calculate_ec50 calculate_cc50 Calculate CC50 measure_cytotoxicity->calculate_cc50 calculate_si Calculate Selectivity Index (SI) calculate_ec50->calculate_si calculate_cc50->calculate_si end End calculate_si->end

Caption: Workflow for HCV replicon-based antiviral and cytotoxicity assays.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Cytotoxicity

This protocol is adapted from high-throughput screening methodologies.[1]

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound alone or in combination with other DAAs.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (this compound, other DAAs).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).

  • Plate reader capable of measuring luminescence and absorbance/fluorescence.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium. For combination studies, prepare a matrix of concentrations of each compound.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.5% DMSO) and positive controls (a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • HCV Replication Measurement (EC50):

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

    • Calculate the percent inhibition of HCV replication relative to the vehicle control.

  • Cytotoxicity Measurement (CC50):

    • In a parallel plate of uninfected Huh-7 cells (or using a multiplex assay), add the cell viability reagent according to the manufacturer's instructions.

    • Incubate as required and measure the absorbance or fluorescence.

    • Calculate the percent cell viability relative to the vehicle control.

  • Data Analysis:

    • Plot the percent inhibition and percent viability against the compound concentration.

    • Determine the EC50 and CC50 values by non-linear regression analysis using a four-parameter logistic curve fit.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Resistance Selection Assay

Objective: To select for and characterize resistance-associated variants (RAVs) to this compound.

Materials:

  • HCV replicon cells.

  • Culture medium with and without G418.

  • This compound.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing or next-generation sequencing (NGS) services/equipment.

Procedure:

  • Initiation of Selection: Seed HCV replicon cells in a 6-well plate and treat with a starting concentration of this compound equal to its EC50 or EC90.

  • Passaging: Passage the cells every 3-4 days in the presence of the compound. Monitor for the re-emergence of replicating colonies.

  • Dose Escalation: Once the cells show signs of recovery and replication, gradually increase the concentration of this compound in a stepwise manner over several passages.

  • Isolation of Resistant Clones: Once robust cell growth is observed at a high concentration of this compound (e.g., 100x EC50), isolate individual resistant colonies.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell populations or individual clones.

  • Genotypic Analysis:

    • Perform RT-PCR to amplify the NS5B coding region of the HCV genome.

    • Sequence the PCR products to identify mutations compared to the wild-type replicon sequence.

  • Phenotypic Characterization:

    • Engineer the identified mutations back into the wild-type replicon using site-directed mutagenesis.

    • Perform the HCV replicon assay (Protocol 1) with the mutant replicons to confirm their reduced susceptibility to this compound.

Cell Curing (Replicon Clearance) Assay

Objective: To assess the ability of this compound, alone or in combination, to permanently eliminate the HCV replicon from the host cells.[4]

Materials:

  • HCV replicon cells.

  • Culture medium with and without G418.

  • This compound and other DAAs.

  • Multi-well cell culture plates.

Procedure:

  • Treatment Phase:

    • Seed HCV replicon cells and treat with various concentrations of this compound, alone or in combination with other DAAs, in the absence of G418.

    • Passage the cells every 3-4 days in the presence of the compounds for a defined period (e.g., 2-4 weeks or multiple passages).

  • Rebound Phase:

    • After the treatment period, wash the cells to remove the compounds and re-plate them in drug-free medium.

    • Continue to passage the cells in drug-free medium for several weeks to monitor for viral rebound.

  • Assessment of Curing:

    • At the end of the rebound phase, assess the presence of the HCV replicon by:

      • G418 Sensitivity: Plate the cells in medium containing G418. The death of cells indicates the loss of the replicon (which carries the neomycin resistance gene).

      • RT-qPCR: Extract RNA and perform quantitative RT-PCR to detect HCV RNA. The absence of detectable HCV RNA indicates curing.

      • Western Blot: Analyze cell lysates for the expression of HCV proteins (e.g., NS5B).

Conclusion

This compound is a potent NNI of the HCV NS5B polymerase with significant antiviral activity, particularly against genotype 1. The data and protocols presented here provide a framework for the continued investigation of this compound in combination with other direct-acting antivirals. In vitro studies demonstrate that such combinations can be highly effective in preventing the emergence of resistance and in clearing HCV replicons from cultured cells.[4] These findings underscore the potential of combination DAA regimens that include this compound for the treatment of chronic Hepatitis C.

References

Application Notes & Protocols for Tegobuvir Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action is unique among NNIs. This compound is a prodrug that requires intracellular metabolic activation.[3][4][5] This activation involves cytochrome P450 1A (CYP1A) enzymes and subsequent conjugation with glutathione (GSH).[3][4][5] The resulting activated metabolite then forms a covalent bond with the NS5B polymerase, inhibiting HCV replication.[3][4][5] Preclinical studies have indicated that this compound exhibits minimal cytotoxicity across various cell lines.[1]

Cytotoxicity testing is a critical component of antiviral drug development.[6] It serves to determine the safety profile of a compound and to ensure that the observed antiviral activity is not merely a consequence of host cell death.[7][8] These assays establish the 50% cytotoxic concentration (CC50), which is the concentration of a drug that causes the death of 50% of host cells.[7] The ratio of CC50 to the 50% effective concentration (EC50) defines the selectivity index, a key measure of a drug's therapeutic window.

Objective

The primary objective of these protocols is to outline standardized methods for evaluating the in vitro cytotoxicity of this compound. This involves determining the CC50 value and investigating the potential mechanisms of cell death, such as apoptosis and mitochondrial dysfunction.

Cell Line Selection

Given this compound's mechanism of action, which involves metabolic activation predominantly in the liver, human hepatoma cell lines such as Huh-7 or HepG2 are highly recommended. These cell lines are not only relevant to HCV infection but also possess metabolic capabilities, including the expression of CYP enzymes necessary for this compound's activation.[3] It is crucial to use the same cell line for both cytotoxicity and antiviral activity assays for consistent and comparable results.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[6][9]

Materials:

  • Huh-7 or HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed Huh-7 or HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration to determine the CC50 value.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different stages of cell death.[10] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10][11]

Materials:

  • Huh-7 or HepG2 cells

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.[10] Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]

Protocol 3: Assessment of Mitochondrial Toxicity

Mitochondrial dysfunction is a key indicator of drug-induced toxicity.[13] The Mitochondrial ToxGlo™ Assay is a multiplexed method that sequentially measures biomarkers for membrane integrity (cytotoxicity) and cellular ATP levels (viability) to assess mitochondrial health.[14][15]

Materials:

  • Huh-7 or HepG2 cells

  • White, opaque 96-well plates

  • This compound (stock solution in DMSO)

  • Mitochondrial ToxGlo™ Assay Kit (Promega)

  • Positive control for mitochondrial toxicity (e.g., Rotenone)

  • Luminometer and Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. Incubate for the desired exposure time (e.g., 2 to 24 hours).

  • Cytotoxicity Measurement (Membrane Integrity):

    • Prepare the 5X Cytotoxicity Reagent (bis-AAF-R110 Substrate).

    • Add the reagent to each well and mix briefly.

    • Incubate at 37°C for 30 minutes.[15]

    • Measure fluorescence (485nm Ex / 520-530nm Em) to determine the number of dead cells.[15]

  • Viability Measurement (ATP Levels):

    • Equilibrate the plate to room temperature.

    • Prepare the ATP Detection Reagent and add it to each well.

    • Mix on a plate shaker for 5 minutes to induce cell lysis.

    • Measure luminescence to determine the cellular ATP concentration.[14]

  • Data Analysis: Normalize the fluorescence and luminescence data to the vehicle control wells. A decrease in ATP levels without a proportional increase in membrane damage is indicative of a specific mitochondrial toxicant.[15]

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Cell Viability (MTT Assay) of Huh-7 Cells after 48h Treatment with this compound

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
11.2350.09198.8%
51.2100.07796.8%
101.1800.08294.4%
251.1550.09592.4%
501.0900.10187.2%
1000.9500.08876.0%
2000.6150.07549.2%

Note: Data are hypothetical and for illustrative purposes.

Table 2: Apoptosis/Necrosis Profile (Annexin V/PI Assay) of Huh-7 Cells after 48h Treatment

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
0 (Vehicle Control)95.1%2.5%2.4%
2593.2%3.8%3.0%
5089.5%6.5%4.0%
10078.3%15.2%6.5%
20051.6%35.8%12.6%

Note: Data are hypothetical and for illustrative purposes.

Table 3: Mitochondrial Toxicity Profile of Huh-7 Cells after 24h Treatment

This compound Conc. (µM)Relative Luminescence Units (ATP Level)% ATP Level vs ControlRelative Fluorescence Units (Cytotoxicity)% Cytotoxicity vs Control
0 (Vehicle Control)8,500,000100%1,200100%
258,450,00099.4%1,250104.2%
508,100,00095.3%1,400116.7%
1007,250,00085.3%1,900158.3%
2004,800,00056.5%3,500291.7%

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assay Execution cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay cluster_mito MitoTox Assay seed_cells Seed Cells in Microplate (e.g., 96-well or 6-well) incubate_24h Incubate for 24h (Allow Attachment) seed_cells->incubate_24h add_compounds Add Compounds to Cells (this compound, Vehicle, Controls) prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt harvest_cells Harvest Cells incubate_48_72h->harvest_cells measure_cytotox Measure Cytotoxicity (Fluorescence) incubate_48_72h->measure_cytotox dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance data_analysis Data Analysis (Calculate % Viability, % Apoptosis, CC50) read_absorbance->data_analysis stain_cells Stain with Annexin V/PI harvest_cells->stain_cells run_flow Flow Cytometry stain_cells->run_flow run_flow->data_analysis measure_atp Measure ATP Levels (Luminescence) measure_cytotox->measure_atp measure_atp->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Tegobuvir_Mechanism TGV This compound (Prodrug) CYP1A CYP1A Enzymes (in Hepatocyte) TGV->CYP1A Metabolic Activation Activated_TGV Activated Metabolite CYP1A->Activated_TGV TGV_GSH_Complex This compound-GSH Adduct Activated_TGV->TGV_GSH_Complex GSH Glutathione (GSH) GSH->TGV_GSH_Complex NS5B HCV NS5B Polymerase TGV_GSH_Complex->NS5B Covalent Binding Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition Blocks Function

Caption: this compound's metabolic activation and mechanism of action.

Apoptosis_Detection cluster_cells Cell States cluster_dyes Detection Probes Healthy Healthy Cell (PS Inside) Early_Apoptosis Early Apoptosis (PS Exposed) Healthy->Early_Apoptosis Cytotoxic Stimulus Late_Apoptosis Late Apoptosis / Necrosis (Membrane Permeable) Early_Apoptosis->Late_Apoptosis AnnexinV Annexin V AnnexinV->Early_Apoptosis Binds to PS AnnexinV->Late_Apoptosis Binds to PS PI Propidium Iodide (PI) PI->Late_Apoptosis Enters Cell, Binds DNA

Caption: Principle of apoptosis detection with Annexin V and PI.

References

Application Notes and Protocols: Tegobuvir for Investigating HCV Polymerase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tegobuvir (GS-9190), a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details its unique mechanism of action, quantitative data on its antiviral activity and resistance profile, and detailed protocols for key experiments to investigate its function and interaction with the HCV polymerase.

Introduction

This compound is a potent and selective inhibitor of HCV genotype 1 replication.[1][2] Unlike many other non-nucleoside inhibitors, this compound does not directly inhibit the enzymatic activity of purified NS5B polymerase in biochemical assays.[3][4] Its antiviral effect is dependent on intracellular metabolic activation, a process involving cytochrome P450 enzymes (specifically CYP1A1) and the formation of a glutathione conjugate.[3][4][5] This activated form of this compound then interacts with the NS5B polymerase, likely through a covalent bond, at a distinct allosteric site located in the thumb subdomain, specifically involving the β-hairpin region.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the structure-function relationship of the HCV polymerase and for investigating novel antiviral strategies.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
HCV Genotype/SubtypeReplicon Cell LineEC50 (nM)Reference(s)
Genotype 1aHuh-luc<16[3]
Genotype 1bHuh-7<16[3]
Genotype 2aJFH1>100[1][3]
Genotype 2bChimeric Replicon>100[3]
Genotype 3aChimeric Replicon>100[3]
Genotype 4aChimeric Replicon>100[3]
Genotype 5aChimeric Replicon>100[3]
Genotype 6aChimeric Replicon>100[3]
Table 2: this compound Resistance Profile in HCV Genotype 1b Replicons
NS5B MutationFold Change in EC50Reference(s)
C316Y~7-10[1][2]
C445F~7-10[1]
Y448H36[1]
Y452H~7-10[1]
C316Y + C445F + Y452H~1,000[1]

Mandatory Visualizations

Tegobuvir_Mechanism_of_Action This compound This compound (prodrug) CYP1A1 CYP1A1 This compound->CYP1A1 Metabolic Activation Activated_this compound Activated this compound-GSH Conjugate CYP1A1->Activated_this compound Conjugation GSH Glutathione (GSH) GSH->Activated_this compound NS5B HCV NS5B Polymerase (Thumb Subdomain) Activated_this compound->NS5B Covalent Binding Inhibition Inhibition of RNA Replication NS5B->Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_biochemical Biochemical Studies Replicon_Assay HCV Replicon Assay (EC50 Determination) Resistance_Selection Resistance Selection & Phenotyping Replicon_Assay->Resistance_Selection Polymerase_Assay NS5B Polymerase Activity Assay Sequencing NS5B Sequencing Resistance_Selection->Sequencing Identify Mutations Mechanism_Study Mechanism of Action Studies Polymerase_Assay->Mechanism_Study

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes the use of a luciferase-based HCV replicon assay to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration in the assay should be less than 0.5%.

  • Compound Addition: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (DMSO only) and a positive control (e.g., another known HCV inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Data Acquisition: Measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Normalize the luciferase signals to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50 value.

In Vitro NS5B Polymerase Activity Assay

This protocol outlines a basic biochemical assay to measure the RNA-dependent RNA polymerase (RdRp) activity of purified HCV NS5B. Note that this compound itself is inactive in this assay; this protocol is for studying the polymerase function and can be adapted for other inhibitors.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(A)/oligo(dT)).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Ribonucleotide triphosphates (rNTPs), including [α-32P]rUTP.

  • Stop solution (e.g., 50 mM EDTA).

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template/primer, and rNTPs (including the radiolabeled rUTP).

  • Enzyme Addition: Add the purified NS5B polymerase to the reaction mixture to initiate the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.

  • Precipitation and Washing: Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA). Wash the precipitate with ethanol to remove unincorporated nucleotides.

  • Quantification: Resuspend the precipitate in a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the polymerase activity.

Selection and Analysis of this compound-Resistant HCV Replicons

This protocol describes the method for selecting HCV replicon cells that are resistant to this compound and subsequently identifying the mutations responsible for the resistance phenotype.

Materials:

  • HCV replicon cells.

  • Culture medium with and without G418.

  • This compound.

  • 6-well cell culture plates.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing reagents and access to a sequencer.

Protocol:

  • Initiation of Selection: Seed HCV replicon cells in a 6-well plate and treat with a starting concentration of this compound that is 2-5 times the EC50.

  • Passaging and Dose Escalation: Passage the cells every 3-4 days. When the cells are growing well in the presence of the drug, increase the concentration of this compound in a stepwise manner.

  • Isolation of Resistant Colonies: After several weeks of selection, resistant colonies should emerge. Isolate these colonies and expand them in the presence of the selection pressure.

  • Phenotypic Analysis: Determine the EC50 of this compound for the resistant cell lines to quantify the level of resistance.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell populations.

    • Perform RT-PCR to amplify the NS5B coding region.

    • Sequence the PCR products using Sanger sequencing.

    • Align the sequences with the wild-type NS5B sequence to identify mutations.

  • Reverse Genetics: To confirm that the identified mutations are responsible for resistance, introduce them into a wild-type replicon construct using site-directed mutagenesis and perform a replicon assay to determine the EC50 of this compound.

References

Application Notes and Protocols: Tegobuvir in the Study of Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tegobuvir (GS-9190), a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed protocols for relevant experiments to study its effect on viral replication kinetics.

Mechanism of Action

This compound is a potent and selective inhibitor of HCV RNA replication.[1][2] It is classified as a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase, NS5B.[1][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive and halts viral RNA replication.[1][3]

Interestingly, this compound's mechanism is unique among NNIs. It requires intracellular metabolic activation to exert its antiviral effect.[4][5][6] Studies have shown that this compound undergoes a cytochrome P450 (CYP)-mediated activation step, after which the resulting metabolite forms a glutathione conjugate.[4][6] This conjugate then directly and covalently interacts with the NS5B polymerase, leading to its inhibition.[4][5] This distinct mechanism of action sets it apart from other classes of NS5B inhibitors.[4]

Resistance to this compound has been associated with specific mutations in the NS5B polymerase, particularly in the thumb subdomain.[1][2] Key resistance mutations identified include C316Y, Y448H, Y452H, and C445F.[1][2] The number of these mutations often correlates with the degree of resistance observed.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's antiviral activity and its effect on viral replication kinetics from various studies.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

HCV Genotype/SubtypeAssay SystemEC50 (nM)Reference
Genotype 1aReplicon< 16[7]
Genotype 1bReplicon< 16[7]
Genotype 2a (JFH1)Subgenomic RepliconReduced activity[1][2]
Genotype 2a (J6/JFH1)Infectious Virus2900[1]

Table 2: Impact of Resistance Mutations on this compound EC50

NS5B MutationFold Increase in EC50Reference
C445F7.1[7]
C316YConfer resistance[1][2]
Y448HConfer resistance[1][2]
Y452HConfer resistance[1][2]

Table 3: In Vivo Viral Load Reduction in HCV-Infected Patients

Treatment RegimenDurationMedian HCV RNA Reduction (log10 IU/mL)Reference
This compound monotherapy8 days1.5[7]
This compound + GS-9256 + PEG/RBV28 daysHCV RNA < LLOQ*[5]

*LLOQ: Lower Limit of Quantification

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50) Determination

This protocol describes the methodology to determine the 50% effective concentration (EC50) of this compound in a cell-based HCV replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: After 24 hours of cell seeding, remove the medium and add the diluted this compound to the respective wells. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background luminescence (no cell control).

    • Normalize the luciferase signal of the treated wells to the "no drug" control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Real-Time RT-PCR for Viral Replication Kinetics

This protocol details the measurement of HCV RNA levels over time to assess the kinetics of viral replication inhibition by this compound.

Materials:

  • HCV replicon-containing cells or HCV-infected Huh-7 cells.

  • This compound.

  • 6-well cell culture plates.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • HCV-specific primers and probe for real-time PCR.

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with this compound at a concentration known to be effective (e.g., 30 times the EC50).[8]

  • Time-Course Sampling: Harvest total RNA from the cells at various time points post-treatment (e.g., 0, 4, 8, 24, 48, 72 hours).

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • Real-Time PCR: Perform real-time quantitative PCR using HCV-specific primers and a fluorescently labeled probe. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene.

    • Calculate the relative HCV RNA levels at each time point using the ΔΔCt method, normalized to the 0-hour time point.

    • Plot the fold change in HCV RNA over time to visualize the kinetics of viral replication inhibition.

Visualizations

Tegobuvir_Mechanism_of_Action cluster_cell Hepatocyte Tegobuvir_ext This compound (Extracellular) Tegobuvir_int This compound (Intracellular) Tegobuvir_ext->Tegobuvir_int Uptake Activated_Metabolite Activated Metabolite Tegobuvir_int->Activated_Metabolite Metabolic Activation CYP_Enzymes CYP Enzymes CYP_Enzymes->Activated_Metabolite Tegobuvir_GSH_Adduct This compound-GSH Adduct Activated_Metabolite->Tegobuvir_GSH_Adduct Conjugation GSH Glutathione (GSH) GSH->Tegobuvir_GSH_Adduct Inactive_NS5B Inactive NS5B Complex Tegobuvir_GSH_Adduct->Inactive_NS5B Covalent Binding NS5B HCV NS5B Polymerase NS5B->Inactive_NS5B Inhibition Inhibition Inactive_NS5B->Inhibition HCV_RNA_Replication HCV RNA Replication Inhibition->HCV_RNA_Replication

Caption: Mechanism of action of this compound.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells add_drug Add Serial Dilutions of this compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis: Normalize to Control measure_luciferase->analyze_data calculate_ec50 Calculate EC50 (Non-linear Regression) analyze_data->calculate_ec50 end End calculate_ec50->end Viral_Kinetics_RT_PCR_Workflow start Start treat_cells Treat HCV-infected cells with this compound start->treat_cells harvest_rna Harvest RNA at multiple time points treat_cells->harvest_rna extract_rna Total RNA Extraction harvest_rna->extract_rna cdna_synthesis cDNA Synthesis extract_rna->cdna_synthesis real_time_pcr Real-Time qPCR (HCV & Housekeeping Gene) cdna_synthesis->real_time_pcr data_analysis Data Analysis (ΔΔCt) real_time_pcr->data_analysis plot_kinetics Plot Fold Change in HCV RNA over Time data_analysis->plot_kinetics end End plot_kinetics->end

References

Application Notes and Protocols for the Experimental Use of Tegobuvir in Infectious Virus Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Unlike traditional NNIs, this compound employs a novel mechanism of action that requires intracellular metabolic activation to exert its antiviral effect.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in virology research, with a primary focus on its application against HCV. While the imidazopyridine class of inhibitors, to which this compound belongs, was developed from compounds with activity against pestiviruses, comprehensive data on this compound's activity against other viral systems is not widely available in published literature.[3][4]

Mechanism of Action

This compound is a prodrug that undergoes a multi-step metabolic activation pathway within the host cell.[5][6] This process is initiated by cytochrome P450 1A1 (CYP1A1) and involves conjugation with glutathione (GSH).[1][2] The resulting activated metabolite then forms a covalent bond with the HCV NS5B polymerase, leading to the inhibition of viral RNA replication.[1][2] This unique mechanism distinguishes this compound from other NS5B inhibitors that directly bind to the enzyme.

Tegobuvir_Mechanism This compound This compound (Inactive Prodrug) CYP1A1 CYP1A1 This compound->CYP1A1 Oxidation Metabolite Reactive Metabolite CYP1A1->Metabolite Activated_this compound Activated this compound-GSH Conjugate Metabolite->Activated_this compound + GSH GSH Glutathione (GSH) GSH->Activated_this compound NS5B HCV NS5B Polymerase Activated_this compound->NS5B Covalent Binding Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition

Figure 1: Metabolic Activation and Mechanism of Action of this compound.

Quantitative Data Summary

The antiviral activity of this compound is most pronounced against HCV genotype 1. The following tables summarize key quantitative data from in vitro studies.

Table 1: Antiviral Activity of this compound against HCV Genotypes

HCV Genotype/SubtypeReplicon SystemEC50 (nM)Reference(s)
Genotype 1aSubgenomic Replicon19.8[1]
Genotype 1bSubgenomic Replicon1.5 - 5.4[1][7]
Genotype 2aSubgenomic Replicon>100[8]
Genotype 2bChimeric Replicon>100[3]
Genotype 3aChimeric Replicon>100[1][3]
Genotype 4aChimeric Replicon>100[1][3]
Genotype 5aChimeric Replicon>100[3]
Genotype 6aChimeric Replicon>100[1][3]

Table 2: this compound Resistance-Associated Substitutions in HCV NS5B

Amino Acid SubstitutionHCV GenotypeFold Change in EC50Reference(s)
C316Y1b>7[8]
Y448H1b>7[8]
C445F1b7.1[8]
Y452H1b>7[8]

Experimental Protocols

Detailed protocols for key in vitro assays are provided below.

Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a stable HCV subgenomic replicon cell line expressing a reporter gene (e.g., luciferase).

EC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed HCV replicon cells in 96-well plates start->seed_cells add_drug Add drug dilutions to cells seed_cells->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_ec50 Calculate EC50 using non-linear regression measure_luciferase->calculate_ec50 end End calculate_ec50->end

Figure 2: Workflow for EC50 Determination using a Luciferase-Based HCV Replicon Assay.

Materials:

  • HCV subgenomic replicon cells (e.g., Huh-7 based) expressing luciferase

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HCV replicon cells in complete medium.

    • Seed cells into 96-well plates at a density that will result in 80-90% confluency after 72 hours of incubation.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells.

    • Add the diluted this compound solutions to the respective wells in triplicate.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Cytotoxicity Assay (CC50)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.

Materials:

  • Huh-7 cells (or the parent cell line of the replicon)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density similar to the EC50 assay.

    • Incubate overnight at 37°C.

  • Compound Treatment:

    • Prepare and add serial dilutions of this compound as described in the EC50 protocol.

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and performing a non-linear regression analysis.

    • The Selectivity Index (SI) can be calculated as CC50 / EC50.

Protocol 3: Selection and Characterization of this compound-Resistant HCV Replicons

This protocol outlines a method for selecting HCV replicon cells with reduced susceptibility to this compound and identifying the associated genetic mutations.

Resistance_Selection_Workflow cluster_selection Selection cluster_characterization Characterization start Start with HCV replicon cells culture_drug Culture cells with increasing concentrations of this compound start->culture_drug passage Passage cells for several weeks culture_drug->passage isolate_colonies Isolate resistant colonies passage->isolate_colonies expand_clones Expand resistant clones isolate_colonies->expand_clones extract_rna Extract total RNA expand_clones->extract_rna rt_pcr RT-PCR of NS5B region extract_rna->rt_pcr sequence Sequence NS5B amplicons rt_pcr->sequence analyze Analyze sequences for mutations sequence->analyze end End analyze->end

Figure 3: Workflow for the Selection and Characterization of Drug-Resistant Mutants.

Materials:

  • HCV subgenomic replicon cells

  • Complete cell culture medium with and without G418

  • This compound

  • Multi-well cell culture plates

  • RNA extraction kit

  • RT-PCR reagents and primers specific for the HCV NS5B region

  • DNA sequencing services

Procedure:

  • Selection of Resistant Cells:

    • Culture HCV replicon cells in the presence of a fixed, sub-optimal concentration of this compound (e.g., 5x EC50) and G418 for selection of replicating replicons.

    • Alternatively, gradually increase the concentration of this compound over several passages.

    • Monitor the cultures for the emergence of resistant cell colonies.

  • Isolation and Expansion of Resistant Clones:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand the clonal populations in the presence of the selection concentration of this compound.

  • Genotypic Analysis:

    • Extract total RNA from the expanded resistant cell clones.

    • Perform RT-PCR to amplify the HCV NS5B coding region.

    • Sequence the PCR products to identify mutations compared to the wild-type replicon sequence.

  • Phenotypic Analysis (Optional):

    • Determine the EC50 of this compound against the resistant replicon clones to quantify the fold-change in resistance.

Concluding Remarks

This compound represents a unique class of antiviral compounds with a novel mechanism of action against HCV. The provided protocols and data serve as a guide for researchers investigating its antiviral properties and the mechanisms of resistance. While its efficacy appears to be largely specific to HCV, its origin from pestivirus inhibitors suggests that further investigation into its activity against other members of the Flaviviridae family could be a potential area of future research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tegobuvir for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Tegobuvir (also known as GS-9190) in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no antiviral activity with this compound in my assay?

A1: There are several key factors that could explain a lack of potency:

  • Incorrect Assay Type: this compound will not show activity in traditional biochemical assays that use purified, recombinant NS5B polymerase.[1][2][3] Its mechanism requires intracellular metabolic activation, making cell-based assays essential.[2][3]

  • Inappropriate HCV Genotype: this compound is highly potent and specific to Hepatitis C Virus (HCV) Genotype 1 (GT1).[1][4] It exhibits significantly reduced activity against other genotypes, such as GT2a, 3a, 4a, 5a, and 6a.[1][5][6]

  • Cell Line Metabolic Capacity: The antiviral activity of this compound is dependent on its activation by cellular cytochrome P450 (CYP) enzymes, particularly from the CYP1A family.[2][7] Cell lines with low or absent CYP1A activity (e.g., HeLa cells) will not efficiently activate the drug, leading to poor potency.[5][7] Huh-7 hepatoma cells and their derivatives are commonly used as they retain the necessary metabolic pathways.

  • Presence of CYP Inhibitors: Co-incubation with known CYP inhibitors can significantly reduce this compound's antiviral activity by preventing its activation.[1][7]

Q2: What is the recommended starting concentration range for this compound in a cell-based assay?

A2: For HCV Genotype 1 replicons, this compound is extremely potent. A good starting point for a dose-response curve would be a range from low picomolar to high nanomolar concentrations. Published 50% effective concentration (EC₅₀) values for Genotype 1 are typically in the subnanomolar to low nanomolar range.[1] For other genotypes, concentrations greater than 100 nM may be required to see an effect.[6]

Q3: How does the unique mechanism of action of this compound affect experimental design?

A3: this compound is a prodrug that requires a multi-step intracellular activation to become a specific, covalent inhibitor of the NS5B polymerase.[2][3][6] First, it undergoes CYP-mediated oxidation, and the resulting metabolite then forms a glutathione conjugate.[2][3] This active conjugate is what binds to and inhibits the NS5B protein.[2] This mechanism dictates that:

  • Only cell-based assays with metabolically competent cells (like Huh-7) are suitable.

  • The availability of intracellular glutathione (GSH) is a factor in its activity.[2]

  • Results from in vitro biochemical assays will be misleading.[2]

Q4: I'm observing the rapid development of resistance in my long-term cultures. How can I mitigate this?

A4: The development of resistance is a common characteristic of non-nucleoside inhibitors. The primary mutation in NS5B that confers resistance to this compound is Y448H.[1][7] Other identified resistance mutations include C316Y, Y452H, and C445F.[1][4]

To mitigate resistance, combination therapy is highly effective. In vitro studies have shown that combining this compound with other direct-acting antivirals (DAAs), such as protease inhibitors or nucleoside polymerase inhibitors, results in an additive antiviral effect and can markedly delay or completely prevent the emergence of resistant colonies.[8][9][10]

Q5: What are the key parameters for determining the EC₅₀ of this compound?

A5: A standard EC₅₀ determination involves seeding HCV replicon-containing cells, treating them with a serial dilution of this compound for a set period (typically 72 hours), and measuring the level of HCV RNA replication.[6] The use of a replicon that expresses a reporter gene, such as luciferase, greatly simplifies the readout.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cytotoxicity of this compound.

Table 1: Antiviral Activity (EC₅₀) of this compound Against Various HCV Genotypes

HCV Genotype/RepliconCell LineMean EC₅₀ (nM)Reference(s)
Genotype 1aHuh-7 derived19.8[6]
Genotype 1bHuh-7 derived1.5[6]
Genotype 1 (general)Huh-7 derived< 16[5]
Genotype 2aHuh-7 derivedReduced activity[1][5]
Genotype 3aChimeric Replicon> 100[6]
Genotype 4aChimeric Replicon> 100[6]
Genotype 6aChimeric Replicon> 100[6]
Genotype 1bHeLa> 10,000[5]

Table 2: Cytotoxicity (CC₅₀) of this compound

Cell LineMean CC₅₀ (µM)Reference(s)
Various (Huh-7 derived)> 50[1]

Detailed Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀) in HCV Replicon Cells

This protocol is adapted from established methodologies for assessing HCV inhibitors.[1][6]

Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication in a cell-based assay.

Materials:

  • HCV Genotype 1 replicon-containing cells (e.g., Huh-7 Lunet or Huh-Luc).

  • Complete cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids).

  • This compound stock solution (e.g., 10 mM in DMSO).[11]

  • 96-well white, clear-bottom tissue culture plates.

  • Reporter lysis buffer and substrate (e.g., Luciferase Assay System).

  • Luminometer.

Methodology:

  • Cell Seeding: Trypsinize and count the replicon-containing cells. Seed the cells into 96-well plates at a density of 5,000-7,500 cells per well in 100 µL of culture medium (without G418 selection antibiotic).[1][6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO. A 3-fold dilution series is common.[6] Subsequently, dilute these DMSO stocks into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.5%).

  • Treatment: Remove the medium from the cell plates and add 100 µL of the medium containing the different this compound concentrations. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • Assay Readout:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for your chosen reporter assay (e.g., add luciferase lysis buffer).

    • Add the luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average signal from the "no drug" control wells to 100% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Protocol 2: Assessment of Cytotoxicity (CC₅₀)

Objective: To determine the concentration of this compound that reduces cell viability by 50%.

Methodology:

  • Follow steps 1-4 from the EC₅₀ protocol, using the parental Huh-7 cell line (without the replicon) or the replicon-containing cells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTS/XTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Normalize the data to the "no drug" control wells (100% viability) and calculate the CC₅₀ value using non-linear regression analysis, similar to the EC₅₀ calculation.

Visualizations

Tegobuvir_Activation_Pathway cluster_cell Hepatocyte (In Vitro Model) Prodrug_In This compound (Inactive Prodrug) CYP CYP1A Enzymes Prodrug_In->CYP Oxidation Active_Drug Active this compound-GSH Conjugate CYP->Active_Drug Conjugation GSH Glutathione (GSH) GSH->Active_Drug NS5B HCV NS5B Polymerase Active_Drug->NS5B Covalent Binding Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition Tegobuvir_Ext This compound (in Media) Tegobuvir_Ext->Prodrug_In Enters Cell

Caption: Metabolic activation pathway of this compound within a host cell.

EC50_Workflow A 1. Seed HCV Replicon Cells (5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B D 4. Add Drug Dilutions to Cells B->D C 3. Prepare this compound Serial Dilutions (in DMSO & Media) C->D E 5. Incubate for 72h (37°C, 5% CO₂) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data & Calculate EC₅₀ G->H

Caption: Experimental workflow for determining the EC₅₀ of this compound.

References

Technical Support Center: Investigating the Impact of CYP Inhibitors on Tegobuvir Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to the impact of Cytochrome P450 (CYP) inhibitors on the antiviral activity of Tegobuvir (TGV/GS-9190). This compound, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, requires metabolic activation to exert its therapeutic effect. Understanding its interaction with CYP enzymes is therefore critical for accurate in vitro assessment and prediction of in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the antiviral activity of this compound diminished in my in vitro assay?

A1: this compound is a prodrug that requires metabolic activation by host cell enzymes to become an active inhibitor of HCV NS5B polymerase.[1][2] This activation is primarily mediated by Cytochrome P450 enzymes of the CYP1A family, particularly CYP1A1.[1][3] If your cell line has low intrinsic CYP1A1 activity, or if your experimental conditions inhibit this enzyme, you will observe a significant reduction in this compound's antiviral potency.

Q2: I observed a significant increase in the EC50 value of this compound when co-incubated with another compound. What could be the cause?

A2: A significant increase (shift) in the EC50 value of this compound strongly suggests that the co-incubated compound is an inhibitor of the CYP1A enzymes responsible for this compound's activation. This is a known phenomenon and has been used to elucidate the mechanism of action of this compound.[1][4] Pan-CYP inhibitors and specific CYP1A inhibitors have been shown to dramatically decrease this compound's antiviral activity.[1]

Q3: Does inhibition of CYP3A4 affect this compound's activity?

A3: No, studies have shown that inhibitors of CYP3A4 do not cause a significant shift in the EC50 of this compound, indicating that this CYP isoform is not involved in its activation.[1] The effect is specific to inhibitors of the CYP1A family.

Q4: What is the role of glutathione in the activity of this compound?

A4: Following the initial oxidation of this compound by CYP1A enzymes, the resulting reactive metabolite is conjugated with glutathione (GSH).[1][2] This glutathione conjugate is the ultimate active form of the drug that covalently binds to and inhibits the HCV NS5B polymerase.[1][2] Depletion of cellular glutathione levels will, therefore, also lead to a reduction in this compound's antiviral activity.

Troubleshooting Guide

Issue: Unexpectedly Low Potency or High EC50 of this compound
Potential Cause Troubleshooting Steps
Low intrinsic CYP1A1 expression in the cell line. 1. Verify the CYP1A1 expression level in your cell line (e.g., via qPCR).2. Consider using a cell line with known high CYP1A1 expression (e.g., certain Huh-7 subclones).3. As a positive control, you can transiently overexpress CYP1A1 in your cells, which has been shown to restore sensitivity to this compound.[1]
Presence of a CYP1A inhibitor in the assay medium. 1. Review all components of your cell culture medium and compound diluents for known CYP inhibitors.2. If testing this compound in combination with other drugs, assess the CYP inhibition profile of the co-administered compounds.
Depletion of intracellular glutathione (GSH). 1. Ensure that the cell culture conditions are not inducing oxidative stress, which can deplete GSH.2. If necessary, measure intracellular GSH levels. Co-treatment with buthionine sulfoximine (BSO), a GSH depletor, can be used as a positive control to demonstrate the GSH dependency of this compound.[1]

Quantitative Data Summary

The following table summarizes the observed shifts in this compound's EC50 values in the presence of various CYP inhibitors in an HCV replicon assay. This data is crucial for understanding the specificity of the metabolic activation pathway.

CYP Inhibitor Target CYP Isoform(s) Fold Increase in this compound EC50 Reference
α-NaphthoflavoneCYP1A50-90[4]
KetoconazoleCYP3A<3[4]
FurafyllineCYP1A250-90[4]
OrphenadrineCYP2B6<3[4]
QuinidineCYP2D6<3[4]
SulfaphenazoleCYP2C9<3[4]

Experimental Protocols

Key Experiment: Assessing the Impact of a CYP Inhibitor on this compound EC50

This protocol describes a general method for determining the effect of a potential CYP inhibitor on the antiviral activity of this compound using an HCV replicon cell-based assay.

1. Materials:

  • HCV replicon-containing cells (e.g., Huh-7 Lunet)
  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
  • This compound (GS-9190)
  • Test compound (potential CYP inhibitor)
  • Control compounds: a known CYP1A inhibitor (e.g., α-Naphthoflavone) and a non-inhibitory compound.
  • 96-well plates
  • Reagents for quantifying replicon levels (e.g., luciferase assay system for replicons expressing luciferase, or reagents for qRT-PCR)

2. Procedure:

  • Cell Seeding: Trypsinize and seed the HCV replicon cells into 96-well plates at a pre-determined density to ensure they are in the logarithmic growth phase at the end of the assay. Incubate for 24 hours.
  • Compound Preparation:
  • Prepare a serial dilution of this compound in cell culture medium.
  • Prepare the test compound and control CYP inhibitors at a fixed, non-toxic concentration. The concentration should be chosen based on the known inhibitory constants (Ki or IC50) of the inhibitor, if available.
  • Co-incubation:
  • Remove the existing medium from the cells.
  • Add the this compound dilutions to the appropriate wells.
  • Immediately add the fixed concentration of the test compound or control inhibitors to the wells containing the this compound dilutions. Include wells with this compound alone and cells with the inhibitor alone as controls.
  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
  • Quantification of HCV Replicon:
  • If using a luciferase-based replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
  • If using qRT-PCR, extract total RNA and perform a one-step qRT-PCR to quantify HCV RNA levels.
  • Data Analysis:
  • Normalize the replicon signal to a cell viability control.
  • Plot the percentage of inhibition against the this compound concentration.
  • Calculate the EC50 value for this compound in the presence and absence of the test inhibitor using non-linear regression analysis.
  • The fold-shift in EC50 is calculated as: EC50 (this compound + Inhibitor) / EC50 (this compound alone).

Visualizations

Logical Workflow for Troubleshooting this compound Potency Issues

G Start Start: Unexpectedly High this compound EC50 CheckCellLine Check Cell Line: Known CYP1A1 Expression? Start->CheckCellLine CheckMedium Check Assay Medium: Any Known CYP Inhibitors? CheckCellLine->CheckMedium Yes/High LowCYP Low CYP1A1 Expression CheckCellLine->LowCYP No/Low CheckGSH Check Cellular Health: Potential for GSH Depletion? CheckMedium->CheckGSH No InhibitorPresent CYP Inhibitor Present CheckMedium->InhibitorPresent Yes GSHDepleted GSH Depleted CheckGSH->GSHDepleted Yes End End: Accurate EC50 Determined CheckGSH->End No UseHighCYPLine Solution: Use Cell Line with High CYP1A1 Expression or Overexpress CYP1A1 LowCYP->UseHighCYPLine RemoveInhibitor Solution: Remove Inhibitory Compound from Medium InhibitorPresent->RemoveInhibitor OptimizeConditions Solution: Optimize Cell Culture Conditions to Maintain GSH Levels GSHDepleted->OptimizeConditions UseHighCYPLine->End RemoveInhibitor->End OptimizeConditions->End

Caption: Troubleshooting workflow for high this compound EC50.

Signaling Pathway of this compound Activation

G cluster_cell Hepatocyte TGV This compound (Inactive Prodrug) OxidizedTGV Oxidized this compound (Reactive Metabolite) TGV->OxidizedTGV Oxidation CYP1A1 CYP1A1 Enzyme CYP1A1->TGV ActiveTGV This compound-SG Conjugate (Active Drug) OxidizedTGV->ActiveTGV Conjugation GSH Glutathione (GSH) GSH->OxidizedTGV NS5B HCV NS5B Polymerase ActiveTGV->NS5B Covalent Binding Inhibition Inhibition of HCV Replication NS5B->Inhibition CYP_Inhibitor CYP1A Inhibitor (e.g., α-Naphthoflavone) CYP_Inhibitor->CYP1A1 Inhibits

Caption: Metabolic activation pathway of this compound.

References

Cell line specific activity of Tegobuvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tegobuvir in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism is unique among NNIs as it requires metabolic activation within the cell to exert its antiviral activity.[2] this compound undergoes cytochrome P450 (CYP)-mediated activation, and the resulting metabolite, after forming a glutathione conjugate, covalently binds to the NS5B polymerase, inhibiting its function.[2] This interaction is thought to involve the β-hairpin region in the thumb subdomain of the NS5B protein.[1][3]

Q2: In which cell lines has this compound activity been characterized?

A2: this compound's antiviral activity has been primarily characterized in human hepatoma-derived cell lines harboring HCV replicons. These include various Huh-7 derived cell lines such as Huh 9-13, Huh 5-2, HuH6, and Huh7-Lunet.[1][4] Notably, this compound has been shown to be less potent against the genotype 1b replicon in the HeLa cell line.[5]

Q3: Does this compound exhibit activity against all HCV genotypes?

A3: No, this compound demonstrates genotype-specific activity. It is highly potent against HCV genotype 1, with 5- to 10-fold higher potency against genotype 1b compared to genotype 1a.[1] However, it shows reduced activity against genotype 2a replicons and infectious virus.[1][3] Its efficacy against genotypes 3a, 4a, 5a, and 6a is also limited.[6]

Q4: What are the known resistance mutations for this compound?

A4: Resistance to this compound is associated with specific mutations in the HCV NS5B polymerase. Key mutations identified through in vitro resistance selection studies include C316Y, Y448H, Y452H, and C445F.[1][3] The degree of resistance to this compound correlates with the number of these NS5B mutations present.[1] For instance, the Y448H mutation can be rapidly selected in a dose-dependent manner upon treatment with this compound.[6]

Troubleshooting Guide

Issue 1: Higher than expected EC50 value for this compound in our HCV replicon assay.

Possible Cause Troubleshooting Step
HCV Genotype Confirm the genotype of the HCV replicon being used. This compound is significantly less potent against genotypes other than genotype 1.[1][6]
Cell Line Ensure you are using a suitable cell line. This compound has shown reduced potency in HeLa cells compared to Huh-7 derived cells.[5]
CYP Enzyme Activity The metabolic activation of this compound is dependent on cellular cytochrome P450 enzymes.[2] Variations in CYP activity between cell passages or different cell clones can affect this compound's potency. Consider co-treatment with a known CYP inhibitor as a negative control to confirm dependence on metabolic activation. A significant increase in EC50 in the presence of a CYP inhibitor would be expected.[1]
Resistance Mutations The replicon cell line may have acquired resistance mutations in the NS5B polymerase. Sequence the NS5B region of the replicon to check for mutations like C316Y, Y448H, Y452H, or C445F.[1][3]
Compound Integrity Verify the integrity and concentration of your this compound stock solution.

Issue 2: Significant cytotoxicity observed at concentrations where antiviral activity is expected.

Possible Cause Troubleshooting Step
Cell Health Ensure the cells are healthy and not overly confluent before adding the compound. Perform a baseline cytotoxicity assay on the parent cell line (without the replicon) to determine the inherent toxicity of this compound.
Assay Endpoint The chosen cytotoxicity assay endpoint might be sensitive to off-target effects of the compound. Consider using an alternative cytotoxicity assay with a different detection method.
Compound Purity Impurities in the this compound sample could be contributing to cytotoxicity. Verify the purity of your compound.
DMSO Concentration High concentrations of the DMSO vehicle can be toxic to cells. Ensure the final DMSO concentration in your assay wells is consistent and below a cytotoxic threshold (typically ≤0.5%).

Data Summary

Table 1: Cell Line Specific Activity of this compound against HCV Genotypes

HCV GenotypeCell LineAssay TypeEC50 (nM)CC50 (µM)Reference
Genotype 1aHuh-7 derivedReplicon19.8>50[1][6]
Genotype 1bHuh-7 derivedReplicon1.5>50[1][6]
Genotype 2aHuh-7 derivedReplicon>100>50[1][5]
Genotype 2aHuh-7 derivedInfectious Virus2900>50[1]
Genotype 1bHeLaReplicon>10,000N/A[5]
Genotype 3aHuh-7 derivedChimeric Replicon>100N/A[6]
Genotype 4aHuh-7 derivedChimeric Replicon>100N/A[6]
Genotype 6aHuh-7 derivedChimeric Replicon>100N/A[6]

N/A: Not available

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol is a generalized procedure based on commonly cited methodologies.[1]

  • Cell Seeding:

    • Trypsinize and resuspend HCV replicon-containing cells (e.g., Huh7-Lunet) in cell culture medium without G418.

    • Seed the cells in a white, 96-well plate at a density of 5,000 to 20,000 cells per well.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO).

    • Further dilute the compound in cell culture medium.

    • Add the diluted compound to the cell plates. Ensure the final DMSO concentration is consistent across all wells and non-toxic.

  • Incubation:

    • Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Endpoint Measurement:

    • For Luciferase-based Replicons: Quantify luciferase expression using a commercial luciferase assay system.

    • For Non-Luciferase Replicons: Determine antiviral efficacy using an alternative method, such as an NS3 protease assay.[1]

  • Data Analysis:

    • Calculate the EC50 value using non-linear regression analysis.

Cytotoxicity Assay for CC50 Determination

This protocol is a generalized procedure for assessing compound cytotoxicity.

  • Cell Seeding:

    • Trypsinize and resuspend the host cell line (e.g., Huh-7) in cell culture medium.

    • Seed the cells in a clear or black, 96-well plate at a density similar to the replicon assay.

  • Compound Preparation and Addition:

    • Prepare and add serial dilutions of this compound as described for the EC50 determination.

  • Incubation:

    • Incubate the plates for the same duration as the replicon assay.

  • Endpoint Measurement:

    • Use a suitable cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or a dye-based assay that differentiates between viable and non-viable cells (e.g., CellTox™ Green).[7]

  • Data Analysis:

    • Calculate the CC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep HCV Replicon Cell Culture seeding Cell Seeding in 96-well Plate cell_prep->seeding compound_prep This compound Serial Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 72h) treatment->incubation endpoint Endpoint Measurement (Luciferase/NS3 Protease) incubation->endpoint calculation EC50 Calculation (Non-linear Regression) endpoint->calculation

Caption: Experimental workflow for determining the EC50 of this compound.

mechanism_of_action This compound This compound (Inactive) CYP_Enzymes Cellular CYP Enzymes This compound->CYP_Enzymes Metabolic Activation Activated_this compound Activated Metabolite CYP_Enzymes->Activated_this compound Tegobuvir_GSH_Adduct This compound-GSH Conjugate Activated_this compound->Tegobuvir_GSH_Adduct GSH Glutathione (GSH) GSH->Tegobuvir_GSH_Adduct NS5B HCV NS5B Polymerase Tegobuvir_GSH_Adduct->NS5B Covalent Binding Inactive_NS5B Inactive NS5B Complex NS5B->Inactive_NS5B Replication_Blocked HCV RNA Replication Blocked Inactive_NS5B->Replication_Blocked

Caption: Mechanism of action of this compound.

troubleshooting_guide start Unexpected EC50 Value check_genotype Check HCV Genotype start->check_genotype check_cell_line Verify Cell Line start->check_cell_line check_cyp Assess CYP Activity start->check_cyp check_resistance Sequence for Resistance start->check_resistance genotype_issue Use Genotype 1 Replicon check_genotype->genotype_issue If not Genotype 1 cell_line_issue Use Huh-7 Derived Cells check_cell_line->cell_line_issue If not Huh-7 derived cyp_issue Confirm Metabolic Dependence check_cyp->cyp_issue If activity varies resistance_issue Select New Replicon Clone check_resistance->resistance_issue If mutations present

Caption: Troubleshooting logic for unexpected this compound EC50 values.

References

Technical Support Center: Managing Tegobuvir-induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegobuvir in vitro. Our goal is to help you manage and understand potential cytotoxic effects observed during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to cell viability and cytotoxicity when working with this compound.

Issue 1: Higher than expected cytotoxicity observed in our cell line.

  • Question: We are observing significant cell death in our experiments with this compound, even at concentrations where it is reported to have minimal cytotoxicity. What could be the cause?

  • Answer: While this compound generally exhibits low cytotoxicity, several factors can contribute to increased cell death in specific in vitro systems.[1] Consider the following possibilities:

    • Metabolic Activation: this compound requires intracellular activation by cytochrome P450 (CYP) enzymes to form its active metabolite, which then conjugates with glutathione before inhibiting the HCV NS5B polymerase.[2][3] The expression levels of relevant CYP enzymes (e.g., CYP1A) can vary significantly between cell lines. High levels of specific CYP enzymes in your cell line could lead to a more rapid and extensive formation of the active metabolite, potentially contributing to cytotoxicity.

    • Glutathione (GSH) Depletion: The formation of the active this compound-glutathione conjugate consumes intracellular GSH.[3] If your cell line has intrinsically low GSH levels or is under oxidative stress, treatment with this compound could lead to GSH depletion, rendering the cells more susceptible to damage and death.

    • Off-Target Effects at High Concentrations: Although potent against HCV, at very high concentrations this compound may exhibit off-target effects leading to cytotoxicity. It is crucial to use the lowest effective concentration possible.

    • Cell Line Sensitivity: The inherent sensitivity of your chosen cell line to xenobiotics can play a role. Some cell lines are more robust, while others are more sensitive to chemical insults.

    • Experimental Conditions: Factors such as high cell density, nutrient depletion in the culture medium, or prolonged exposure times can exacerbate drug-induced cytotoxicity.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: We are seeing significant variability in cytotoxicity from one experiment to the next. How can we improve the reproducibility of our results?

  • Answer: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility, consider the following:

    • Cell Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can have altered phenotypes and drug sensitivities.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Over-confluent or very sparse cultures can respond differently to drug treatment.

    • Reagent Quality and Preparation: Use fresh, high-quality reagents. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Perform serial dilutions accurately.

    • Incubation Time: Adhere strictly to the planned incubation times.

    • Assay Protocol: Standardize the cytotoxicity assay protocol, including incubation times with assay reagents and the instrument used for measurement.

Issue 3: Discrepancy between different cytotoxicity assays.

  • Question: We are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release). Which assay should we trust?

  • Answer: Different cytotoxicity assays measure distinct cellular events, and discrepancies can provide valuable insights into the mechanism of cell death.

    • MTT Assay: This colorimetric assay measures metabolic activity, which is often used as an indicator of cell viability.[4] A reduction in MTT signal could indicate cell death or a decrease in metabolic function without immediate cell death.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis.[5]

    • Interpretation: If you observe a decrease in the MTT signal without a corresponding increase in LDH release, it might suggest that this compound is causing a reduction in cell proliferation or metabolic activity rather than inducing immediate cell lysis. Conversely, a significant increase in LDH release points towards necrosis. It is recommended to use a battery of assays that measure different aspects of cell death to get a comprehensive picture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its mechanism is unique in that it is a prodrug that requires intracellular metabolic activation.[3] The parent compound enters the cell and is converted by cytochrome P450 enzymes into an active metabolite. This metabolite then forms a conjugate with glutathione, and this conjugate is the species that binds to and inhibits the NS5B polymerase.[2][3] The potential for cytotoxicity is linked to this activation process. High levels of metabolic activation or depletion of cellular glutathione could lead to cellular stress and toxicity.

Q2: What are the reported cytotoxic concentrations of this compound?

A2: this compound has been reported to have minimal cytotoxicity in various cell lines tested, with a 50% cytotoxic concentration (CC50) of greater than 50 μM.[1] Its antiviral potency, measured as the 50% effective concentration (EC50), is in the nanomolar range for HCV genotypes 1a and 1b.[7] This provides a large therapeutic window in vitro.

Q3: Which cell lines are recommended for studying this compound's antiviral activity and cytotoxicity?

A3: The most common cell line used for studying HCV replication and the activity of antivirals like this compound is the human hepatoma cell line Huh-7 and its derivatives that support HCV replicons.[7] When assessing cytotoxicity, it is advisable to use a panel of cell lines, including both liver-derived cells (e.g., HepG2, Huh-7) and non-liver cells, to understand any potential for cell-type specific toxicity.

Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?

A4: To minimize the risk of observing cytotoxicity, you can:

  • Optimize Concentration and Exposure Time: Use the lowest concentration of this compound that gives you the desired antiviral effect and keep the exposure time as short as necessary.

  • Maintain Healthy Cell Cultures: Ensure your cells are healthy, in the exponential growth phase, and free from contamination.

  • Supplement with Antioxidants: In cases where glutathione depletion is suspected to be an issue, pre-treating cells with an antioxidant like N-acetylcysteine (NAC) might help to replenish glutathione stores and mitigate cytotoxicity. This should be carefully validated as it may also interfere with the drug's mechanism of action.

Q5: What are some key experimental controls to include when assessing this compound cytotoxicity?

A5: It is essential to include the following controls in your cytotoxicity assays:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not treated with either this compound or the vehicle.

  • Positive Control: A compound known to induce cytotoxicity in your cell line (e.g., staurosporine for apoptosis, or a high concentration of a detergent for necrosis).

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineHCV GenotypeValueReference
EC50 Huh-7Genotype 1a19.8 nM[7]
Huh-7Genotype 1b1.5 nM[7]
CC50 VariousNot Applicable>50 µM[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, untreated, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains a substrate and a cofactor that react with LDH to produce a colored or fluorescent product.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (usually 15-30 minutes), protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control that induces maximum LDH release (e.g., cells lysed with a detergent).

Visualizations

Tegobuvir_Activation_Pathway cluster_cell Hepatocyte Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Cellular Uptake Metabolite Active Metabolite Tegobuvir_int->Metabolite Metabolic Activation CYP_Enzymes CYP Enzymes (e.g., CYP1A) Conjugate This compound-GSH Conjugate Metabolite->Conjugate Cytotoxicity Potential Cytotoxicity Metabolite->Cytotoxicity High Concentrations GSH Glutathione (GSH) GSH->Conjugate Conjugation GSH->Cytotoxicity Depletion NS5B HCV NS5B Polymerase Conjugate->NS5B Binding Inhibition Inhibition of HCV Replication NS5B->Inhibition Cytotoxicity_Workflow start Start: Observe Unexpected Cytotoxicity check_params Check Experimental Parameters start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust: - Cell Density - Passage Number - Reagent Quality params_ok->adjust_params No assess_mechanism Assess Mechanism of Cytotoxicity params_ok->assess_mechanism Yes adjust_params->check_params viability_assay Cell Viability Assay (e.g., MTT) assess_mechanism->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH) assess_mechanism->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Caspase) assess_mechanism->apoptosis_assay interpret Interpret Results viability_assay->interpret membrane_assay->interpret apoptosis_assay->interpret metabolic_effect Conclusion: Metabolic Inhibition or Antiproliferative Effect interpret->metabolic_effect MTT ↓ LDH normal Caspase normal necrosis Conclusion: Necrotic Cell Death interpret->necrosis MTT ↓ LDH ↑ Caspase normal apoptosis Conclusion: Apoptotic Cell Death interpret->apoptosis MTT ↓ LDH ↑ (late) Caspase ↑ end End: Understanding of Cytotoxic Profile metabolic_effect->end necrosis->end apoptosis->end Experimental_Workflow cluster_assays Perform Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase Assay (Apoptosis) incubate->caspase_assay data_analysis Data Analysis and Calculation of % Viability/ % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis end End data_analysis->end

References

Technical Support Center: Tegobuvir Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental data when working with Tegobuvir. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It allosterically binds to the thumb domain II of the NS5B polymerase, inducing a conformational change that inhibits its function and ultimately suppresses viral RNA replication.[2] A key feature of this compound's mechanism is its requirement for metabolic activation within the host cell.[3][4]

Q2: Why is there significant variability in this compound's potency across different HCV genotypes?

This compound exhibits the highest potency against HCV genotype 1, with significantly reduced activity against other genotypes.[1][5] This genotype-specific activity is attributed to polymorphisms in the thumb domain of the NS5B polymerase, the binding site of this compound.

Q3: What are the known resistance mutations to this compound?

Several mutations in the NS5B polymerase have been identified that confer resistance to this compound. The most common resistance-associated substitutions (RASs) include C316Y, Y448H, Y452H, and C445F.[6][7] The presence of multiple mutations generally leads to a higher level of resistance.[7]

Q4: How does the host cell line impact this compound's antiviral activity?

The choice of host cell line can significantly influence the observed antiviral activity of this compound. This is primarily due to differences in the expression and activity of cytochrome P450 1A1 (CYP1A1) and intracellular glutathione (GSH) levels, both of which are essential for the metabolic activation of this compound.[3][4] For instance, HeLa cells, which have lower CYP1A1 activity compared to Huh-7 cells, show reduced susceptibility to this compound.[4]

Troubleshooting Guide

Issue 1: Higher than expected EC50 values for this compound against genotype 1 HCV.

  • Possible Cause 1: Suboptimal metabolic activation.

    • Troubleshooting:

      • Confirm Cell Line Authenticity and Passage Number: Ensure you are using a validated Huh-7 cell line at a low passage number. Prolonged culturing can alter cellular metabolism.

      • Assess CYP1A1 Activity: If possible, measure the basal CYP1A1 activity in your cell line. Activity can be influenced by culture conditions and media components. Consider using a commercially available CYP1A1 activity assay.

      • Modulate CYP1A1 Activity: To investigate if CYP1A1 activity is a limiting factor, you can pre-treat cells with a known CYP1A1 inducer, such as 3-methylcholanthrene (3-MC) or omeprazole, at non-toxic concentrations prior to and during this compound treatment.

      • Supplement Glutathione: Ensure the cell culture medium has adequate levels of L-glutamine, a precursor for glutathione synthesis. For more direct modulation, consider supplementing the media with N-acetylcysteine (NAC), a precursor to glutathione, or directly with reduced glutathione.[8]

  • Possible Cause 2: Presence of resistance-associated substitutions (RASs).

    • Troubleshooting:

      • Sequence the NS5B Region: If you are using a stable replicon cell line, sequence the NS5B coding region to check for the presence of known this compound resistance mutations (C316Y, Y448H, Y452H, C445F).

      • Use a Wild-Type Control: Always include a well-characterized wild-type replicon as a positive control in your assays to ensure the expected potency of this compound.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in cell health and density.

    • Troubleshooting:

      • Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

      • Monitor Cell Confluency: High cell confluency can alter cellular metabolism and drug uptake. Establish and maintain a consistent confluency level for your experiments.

  • Possible Cause 2: Inaccurate compound concentration.

    • Troubleshooting:

      • Verify Stock Concentration: Re-verify the concentration of your this compound stock solution using a reliable method.

      • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.

Issue 3: Unexpected cytotoxicity observed.

  • Possible Cause 1: High concentration of this compound or solvent.

    • Troubleshooting:

      • Determine CC50: Always determine the 50% cytotoxic concentration (CC50) of this compound in parallel with the EC50 determination in your specific cell line.

      • Solvent Control: Include a vehicle control (e.g., DMSO) at the highest concentration used in your dilutions to assess its contribution to cytotoxicity.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against Different HCV Genotypes

HCV GenotypeMean EC50 (nM)
1a13.8 ± 9.6
1b0.8 ± 0.7
2a21,900 ± 19,000
3a>100
4a>100
6a>100

Data is presented as mean ± standard deviation.[1][5]

Table 2: Impact of NS5B Resistance Mutations on this compound EC50

NS5B MutationFold Change in EC50 (vs. Wild-Type)
C316Y~7
C445F7.1
Y448H~36
Y452H~10
C316Y + C445F + Y452H~1000

Fold change is an approximation based on published data.[4][6][7]

Experimental Protocols

Detailed Methodology for HCV Replicon Assay (Luciferase-Based)

This protocol outlines the steps for determining the EC50 of this compound using a luciferase-based HCV replicon assay in Huh-7 cells.

  • Cell Seeding:

    • Trypsinize and resuspend Huh-7 cells harboring a luciferase reporter HCV replicon.

    • Perform a cell count and viability assessment.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Include a "no drug" control (cells with media only) and a "vehicle control" (cells with the highest concentration of DMSO used).

    • Carefully remove the media from the seeded cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully aspirate the media containing the compound.

    • Lyse the cells according to the manufacturer's protocol of your chosen luciferase assay kit (e.g., Promega's Luciferase Assay System).

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings of the treated wells to the "no drug" control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase activity.

Visualizations

Tegobuvir_Mechanism_of_Action This compound This compound (Prodrug) CYP1A1 CYP1A1 This compound->CYP1A1 Oxidation Metabolite Oxidized Metabolite CYP1A1->Metabolite Active_Metabolite Active this compound-GSH Conjugate Metabolite->Active_Metabolite + GSH Glutathione (GSH) GSH->Active_Metabolite NS5B HCV NS5B Polymerase (Thumb Domain II) Active_Metabolite->NS5B Allosteric Binding Replication_Complex HCV Replication Complex NS5B->Replication_Complex Inhibition Inhibition NS5B->Inhibition RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Catalyzes Inhibition->RNA_Replication

Caption: Metabolic activation and mechanism of action of this compound.

Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HCV Replicon Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Serial Dilution Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Luminescence Measurement Lysis->Luminescence Normalization Data Normalization Luminescence->Normalization Curve_Fitting Non-linear Regression Normalization->Curve_Fitting EC50 EC50 Determination Curve_Fitting->EC50

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting_Logic Start High EC50 Value Observed Check_Metabolism Suboptimal Metabolic Activation? Start->Check_Metabolism Investigate Check_Resistance Presence of Resistance Mutations? Start->Check_Resistance Investigate Check_Cell_Line Verify Cell Line Authenticity & Passage Check_Metabolism->Check_Cell_Line Modulate_CYP1A1 Modulate CYP1A1 Activity Check_Metabolism->Modulate_CYP1A1 Supplement_GSH Supplement Glutathione Check_Metabolism->Supplement_GSH Sequence_NS5B Sequence NS5B Gene Check_Resistance->Sequence_NS5B Use_WT_Control Include Wild-Type Control Check_Resistance->Use_WT_Control Solution Potential Solutions Check_Cell_Line->Solution Modulate_CYP1A1->Solution Supplement_GSH->Solution Sequence_NS5B->Solution Use_WT_Control->Solution

Caption: Troubleshooting logic for high this compound EC50 values.

References

Validation & Comparative

Validating Tegobuvir's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tegobuvir's mechanism of action with other non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase. The information presented is supported by experimental data to aid in understanding its unique properties and to inform future research and development.

This compound (formerly GS-9190) is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Its novel mechanism of action, which involves intracellular activation to form a covalent bond with the enzyme, distinguishes it from other NNIs and offers a unique profile in terms of efficacy and resistance.[3][4] This guide will delve into the experimental validation of this compound's mechanism, compare its performance with other NNIs, and provide detailed protocols for key validation experiments.

Comparative Analysis of NS5B Non-Nucleoside Inhibitors

This compound's distinct mechanism of action sets it apart from other NNIs that target the HCV NS5B polymerase. While all NNIs bind to allosteric sites on the enzyme, leading to a conformational change that inhibits its function, the specifics of their binding and interaction differ significantly.[5][6]

InhibitorBinding Site on NS5BKey Resistance-Associated Substitutions (RASs)
This compound Thumb Domain (β-hairpin region)[1][2]C316Y, Y448H, Y452H, C445F[1][2]
Dasabuvir Palm I Domain[7][8]C316Y, M414T, Y448H, S556G[9]
Beclabuvir Thumb I Domain[10][11]P495S/L/A/T, P496S/A, V499A[1]

Table 1: Comparison of Binding Sites and Resistance Profiles of Select NS5B NNIs. This table summarizes the distinct allosteric binding sites and the primary amino acid substitutions in the NS5B polymerase that confer resistance to this compound, Dasabuvir, and Beclabuvir.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound and its susceptibility to resistance mutations have been quantified using cell-based HCV replicon assays. The 50% effective concentration (EC50) is a key metric for determining an inhibitor's potency.

CompoundHCV Genotype/MutantEC50 (nM)Fold Change in EC50 vs. Wild-Type
This compound Genotype 1a19.8[7]-
Genotype 1b1.5[7]-
C316Y~10-157-10 fold[1]
C445F~10-157-10 fold[1]
Y452H~10-157-10 fold[1]
Dasabuvir Genotype 1a7.7[7]-
Genotype 1b1.8[7]-
C316Y (GT1a/1b)>1620 (GT1b)>900 fold[9]
Y448H (GT1b)>1620>900 fold[9]

Table 2: In Vitro Antiviral Activity of this compound and Dasabuvir. This table presents the EC50 values of this compound and Dasabuvir against wild-type HCV genotypes 1a and 1b, as well as the fold-change in EC50 for key resistance-associated substitutions. The data highlights the high potency of both compounds against wild-type virus and the significant impact of specific mutations on their activity.

Experimental Protocols for Mechanism of Action Validation

The validation of this compound's mechanism of action relies on a series of well-established experimental protocols. These assays are crucial for identifying the drug's target, understanding its mode of inhibition, and characterizing resistance profiles.

HCV Replicon Assay for Antiviral Potency (EC50) Determination

This assay is fundamental for quantifying the antiviral activity of a compound. It utilizes a subgenomic HCV replicon that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7). The replicon often contains a reporter gene, such as luciferase, allowing for easy quantification of viral replication.

Protocol:

  • Cell Culture: Maintain Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

  • Assay Setup: Seed the replicon-containing cells in 96-well plates. After cell attachment, add the diluted compound to the wells. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Replication:

    • For luciferase-based replicons, lyse the cells and measure luciferase activity using a commercial assay system.

    • For non-reporter replicons, extract total cellular RNA and quantify HCV RNA levels using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

Resistance Selection and Characterization

This protocol is designed to identify viral mutations that confer resistance to an antiviral agent.

Protocol:

  • Long-term Culture: Culture HCV replicon cells in the presence of the test compound at a concentration several-fold higher than its EC50.

  • Colony Selection: Maintain the cultures for several weeks, refreshing the medium and compound regularly. Resistant cells will survive and form colonies.

  • Colony Expansion: Isolate and expand individual resistant colonies in the continued presence of the compound.

  • Phenotypic Analysis: Confirm the resistance of the expanded colonies by performing an EC50 determination as described above. A significant increase in the EC50 value compared to the wild-type replicon indicates resistance.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell colonies.

    • Perform reverse transcription PCR (RT-PCR) to amplify the entire NS5B coding region of the replicon.

    • Sequence the PCR products to identify mutations compared to the wild-type replicon sequence.

  • Reverse Genetics: To confirm that the identified mutations are responsible for resistance, introduce them into a wild-type replicon using site-directed mutagenesis. Transfect this mutated replicon into naive Huh-7 cells and determine its susceptibility to the compound.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of this compound's mechanism and the experimental processes used for its validation, the following diagrams have been generated using Graphviz.

Tegobuvir_Mechanism This compound This compound (Pro-drug) CYP_Enzymes CYP Enzymes (e.g., CYP1A) This compound->CYP_Enzymes Oxidation Activated_Metabolite Activated Metabolite CYP_Enzymes->Activated_Metabolite GSH_Conjugate GSH-Conjugate Activated_Metabolite->GSH_Conjugate GSH Glutathione (GSH) GSH->GSH_Conjugate Conjugation Inactive_NS5B Inactive NS5B (Covalent Adduct) GSH_Conjugate->Inactive_NS5B Covalent Binding NS5B HCV NS5B Polymerase NS5B->Inactive_NS5B Inhibition Inhibition of HCV RNA Replication Inactive_NS5B->Inhibition

Caption: this compound's intracellular activation pathway.

Experimental_Workflow cluster_potency Antiviral Potency cluster_resistance Resistance Profiling RepliconAssay HCV Replicon Assay EC50 EC50 Determination RepliconAssay->EC50 LongTermCulture Long-term Culture with Inhibitor ColonySelection Resistant Colony Selection LongTermCulture->ColonySelection PhenotypicAnalysis Phenotypic Analysis (EC50 Shift) ColonySelection->PhenotypicAnalysis GenotypicAnalysis Genotypic Analysis (Sequencing) ColonySelection->GenotypicAnalysis ReverseGenetics Reverse Genetics Confirmation GenotypicAnalysis->ReverseGenetics

Caption: Workflow for validating NS5B inhibitor activity.

References

Tegobuvir Cross-Resistance Profile in Hepatitis C Virus (HCV) Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] Unlike many other NNIs that bind to various allosteric sites on the polymerase, this compound possesses a unique mechanism of action. It undergoes intracellular metabolic activation, after which it is thought to covalently modify the NS5B protein, leading to the inhibition of viral RNA synthesis.[3] This distinct mechanism suggests a different cross-resistance profile compared to other classes of HCV polymerase inhibitors. This guide provides a comparative analysis of this compound's cross-resistance with other HCV drugs, supported by experimental data, detailed methodologies, and visual representations of key processes.

Cross-Resistance Profile of this compound

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. Understanding the cross-resistance profile of an antiviral agent is crucial for designing effective combination therapies and for predicting its utility against viral strains resistant to other drugs.

Non-Nucleoside Inhibitors (NNIs)

This compound exhibits a unique resistance profile that distinguishes it from other NNIs targeting different allosteric sites within the NS5B polymerase. Resistance to this compound is primarily associated with mutations in the thumb subdomain of NS5B, particularly at positions C316, C445, Y448, and Y452.[1][4]

The following table summarizes the fold-change in EC50 values for this compound and other representative NNIs against specific NS5B mutations, highlighting the distinct cross-resistance patterns.

NS5B Mutation This compound (GS-9190) Filibuvir (PF-00868554) HCV-796 Deleobuvir (BI 207127) Drug Class (Binding Site)
Wild-Type 1x1x1x1x-
C316N/Y 3.0-5.2x[5]-High-This compound (Thumb) / Site B (Palm)
M423I/T/V ->700x[6]--Filibuvir (Thumb)
Y448H 36.0x[5]---This compound (Thumb)
Y452H 6.9x[5]---This compound (Thumb)
V499A ---3.0x[5]Deleobuvir (Thumb)

EC50 fold-change values are presented as the increase in the half-maximal effective concentration required to inhibit the mutant replicon compared to the wild-type. A higher fold-change indicates greater resistance.

Nucleoside/Nucleotide Analog Inhibitors (NIs)

Nucleoside/nucleotide analog inhibitors, such as sofosbuvir, act as chain terminators during RNA synthesis. Due to their different mechanism of action, there is generally a lack of cross-resistance between NNIs like this compound and NIs. The primary resistance-associated substitution for sofosbuvir is S282T, which confers only a modest level of resistance (2.4 to 18-fold change in EC50) and is often associated with reduced viral fitness.[2][7] this compound retains its activity against replicons harboring the S282T mutation. This lack of cross-resistance makes the combination of this compound with NIs a potentially effective strategy to combat HCV infection and prevent the emergence of resistant variants.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-resistance profiles of HCV inhibitors.

HCV Replicon-Based Drug Susceptibility Assay

This assay is used to determine the half-maximal effective concentration (EC50) of an antiviral compound against HCV replication in a cell-based system.

a. Materials:

  • Huh-7 or Huh-7.5 hepatoma cell lines

  • HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene)

  • In vitro transcription kit (e.g., T7 RiboMAX™ Express Large Scale RNA Production System)

  • Electroporator and cuvettes

  • Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

  • 96-well cell culture plates

  • Antiviral compounds (e.g., this compound, sofosbuvir)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)[9]

  • Luminometer

b. Protocol:

  • In Vitro Transcription of Replicon RNA: Linearize the HCV replicon plasmid downstream of the HCV sequence. Use the linearized plasmid as a template for in vitro transcription to generate replicon RNA. Purify the RNA.[10]

  • Electroporation of Replicon RNA into Huh-7 Cells: Resuspend Huh-7 cells in a cold, serum-free medium. Mix the purified replicon RNA with the cell suspension and transfer to an electroporation cuvette. Deliver an electrical pulse to introduce the RNA into the cells.[11]

  • Cell Seeding: Immediately after electroporation, resuspend the cells in complete growth medium and seed them into 96-well plates at a predetermined density.[12]

  • Compound Addition: Prepare serial dilutions of the antiviral compounds. After the cells have adhered (typically 4-24 hours post-seeding), add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-drug control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.[9]

  • Data Analysis: Plot the luciferase activity against the drug concentration. Use a non-linear regression model to calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.[13]

Site-Directed Mutagenesis of HCV NS5B

This technique is used to introduce specific resistance-associated mutations into the HCV NS5B gene within the replicon plasmid.

a. Materials:

  • HCV replicon plasmid (wild-type)

  • Custom-designed mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic for selection

b. Protocol:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the wild-type replicon plasmid as the template, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product and incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the NS5B region of the isolated plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

This compound's Mechanism of Action and Resistance

The following diagram illustrates the proposed mechanism of action of this compound and the development of resistance.

Tegobuvir_Mechanism_and_Resistance cluster_cell Hepatocyte cluster_resistance Resistance Development Tegobuvir_in This compound (GS-9190) Metabolism Intracellular Metabolic Activation (CYP450) Tegobuvir_in->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite Covalent_Binding Covalent Modification Active_Metabolite->Covalent_Binding Binds to NS5B Reduced_Binding Reduced Binding of Active Metabolite Active_Metabolite->Reduced_Binding Reduced Affinity NS5B_WT Wild-Type HCV NS5B Polymerase NS5B_WT->Covalent_Binding NS5B_Mutant Mutant NS5B (e.g., Y448H) NS5B_WT->NS5B_Mutant Selection Pressure Inhibition Inhibition of RNA Synthesis Covalent_Binding->Inhibition Replication_Blocked HCV Replication Blocked Inhibition->Replication_Blocked NS5B_Mutant->Reduced_Binding Replication_Continues HCV Replication Continues Reduced_Binding->Replication_Continues

Caption: this compound's mechanism of action and the emergence of resistance.

Experimental Workflow for Cross-Resistance Analysis

The following diagram outlines the experimental workflow for determining the cross-resistance profile of HCV inhibitors.

Cross_Resistance_Workflow start Start: Wild-Type HCV Replicon Plasmid mutagenesis Site-Directed Mutagenesis of NS5B Gene start->mutagenesis transcription In Vitro Transcription start->transcription mutant_plasmids Generation of Mutant Replicon Plasmids mutagenesis->mutant_plasmids mutant_plasmids->transcription replicon_rna Wild-Type & Mutant Replicon RNA transcription->replicon_rna electroporation Electroporation into Huh-7 Cells replicon_rna->electroporation cell_seeding Seeding into 96-well Plates electroporation->cell_seeding drug_treatment Treatment with Serial Dilutions of HCV Inhibitors cell_seeding->drug_treatment incubation 48-72h Incubation drug_treatment->incubation luciferase_assay Luciferase Reporter Assay incubation->luciferase_assay data_analysis Data Analysis: EC50 Calculation luciferase_assay->data_analysis comparison Comparison of EC50 Values (Wild-Type vs. Mutants) data_analysis->comparison end End: Cross-Resistance Profile Determined comparison->end

Caption: Experimental workflow for determining HCV drug cross-resistance.

Conclusion

This compound demonstrates a distinct cross-resistance profile compared to other non-nucleoside and nucleoside/nucleotide analog inhibitors of the HCV NS5B polymerase. Its unique mechanism of action, involving intracellular activation and covalent modification of the enzyme, results in a specific set of resistance-associated substitutions that do not confer broad cross-resistance to other classes of polymerase inhibitors. This lack of cross-resistance underscores the potential of this compound in combination therapies for the treatment of HCV infection, particularly in regimens aimed at overcoming or preventing the emergence of drug-resistant viral variants. Further research into the precise molecular interactions and the development of next-generation inhibitors that can overcome existing resistance mutations will continue to be a critical area of focus in the fight against hepatitis C.

References

Synergistic Potential of Tegobuvir in Combination Antiviral Therapy for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tegobuvir (GS-9190), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA polymerase, has been a subject of significant research in the development of direct-acting antiviral (DAA) combination therapies. Its unique mechanism of action, which involves binding to the thumb subdomain of the NS5B polymerase, presents a compelling case for its use in conjunction with other antiviral agents targeting different viral proteins.[1] This guide provides a comprehensive comparison of the synergistic and additive effects of this compound when combined with other classes of anti-HCV drugs, supported by in vitro experimental data.

In Vitro Antiviral Activity of this compound Combinations

In vitro studies utilizing HCV replicon systems have been instrumental in evaluating the combined antiviral effects of this compound. A key study by Vliegen et al. (2015) assessed the antiviral activity of this compound in combination with various DAAs, including a protease inhibitor, a nucleoside polymerase inhibitor, and other non-nucleoside polymerase inhibitors. The findings from this and other relevant studies are summarized below.

Summary of Synergistic and Additive Effects

The primary method for evaluating drug synergy in these studies was the checkerboard assay, with the nature of the interaction determined using the Prichard and Shipman method.[2] The results consistently demonstrate that combinations including this compound lead to enhanced antiviral activity and a higher barrier to resistance.

Combination Partner (Class) Specific Agent(s) Observed Effect Key Findings
Protease Inhibitor (PI) VX-950AdditiveCombination delayed or completely prevented the development of resistance to the protease inhibitor. A combination of this compound (15nM) and a PI cleared replicon cells in a single passage, a feat not achieved by either drug alone at higher concentrations.[3][4]
Nucleoside Polymerase Inhibitor (NI) 2'-C-methylcytidineAdditiveA triple combination of this compound (10nM), a PI, and an NI resulted in the clearance of replicon RNA after only two passages.[3][4]
Non-Nucleoside Polymerase Inhibitors (NNIs) Benzimidazole, Benzofuran (HCV-796), Thiophene carboxylic acid analoguesAdditive to Slight SynergyAn overall additive effect was observed with most NNIs. A slightly synergistic effect was noted when this compound at concentrations <0.05 µM was combined with the benzofuran inhibitor HCV-796 at concentrations <4.1 nM.[5]
Interferon α-2b -AdditiveThe combination of this compound with interferon α-2b resulted in an additive antiviral effect.[3]
Ribavirin -AdditiveAn additive antiviral effect was observed when this compound was combined with ribavirin.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.

HCV Replicon Assay for Antiviral Activity

This assay is fundamental for determining the 50% effective concentration (EC50) of antiviral compounds.

a. Cell Culture and Replicons:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh 9-13, Huh 5-2, HuH6) containing a subgenomic HCV replicon are used.[5][6] These replicons typically contain a reporter gene, such as luciferase, for ease of quantification.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and a selective agent like G418 to ensure the retention of the replicon.[6]

b. Compound Treatment:

  • Seed the HCV replicon-containing cells in 96-well plates at a predetermined density.

  • After cell attachment (typically 24 hours), treat the cells with serial dilutions of the antiviral compounds, both individually and in combination.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

c. Quantification of HCV RNA Replication:

  • For Luciferase Reporter Replicons: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.

  • For Non-Reporter Replicons (qRT-PCR):

    • Extract total RNA from the cells using a suitable kit (e.g., RiboPure).[7]

    • Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for a conserved region of the HCV genome (e.g., the 5' non-coding region).[8][9]

    • Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

    • The reduction in HCV RNA levels compared to untreated controls indicates the antiviral activity.

d. Data Analysis:

  • Calculate the EC50 value, which is the drug concentration required to inhibit HCV replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a standard method to assess the interaction between two antimicrobial or antiviral agents.

a. Plate Setup:

  • In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and serial dilutions of Drug B (e.g., a protease inhibitor) vertically.[10][11][12][13]

  • The wells will thus contain a matrix of different concentration combinations of the two drugs.

  • Include wells with each drug alone in serial dilutions to determine their individual EC50 values. Also, include untreated control wells (cells only) and solvent control wells.

b. Cell Seeding and Incubation:

  • Seed the HCV replicon cells into all wells of the checkerboard plate.

  • Incubate the plate for 72 hours at 37°C.

c. Measurement of Antiviral Effect:

  • Quantify the level of HCV replication in each well using either the luciferase assay or qRT-PCR as described in the HCV Replicon Assay protocol.

d. Synergy Calculation (Prichard and Shipman Method):

  • The Prichard and Shipman method calculates a theoretical additive surface based on the dose-response curves of the individual drugs.[3][5][14]

  • The experimentally observed antiviral effect at each concentration combination is then compared to this theoretical additive surface.

  • Synergy is indicated if the observed effect is greater than the calculated additive effect.

  • Antagonism is indicated if the observed effect is less than the calculated additive effect.

  • Additivity is indicated if the observed effect is equal to the calculated additive effect.

  • The results are often visualized as a three-dimensional synergy plot, where peaks above a zero-interaction plane indicate synergy and troughs below the plane indicate antagonism.

Visualizing the Interactions and Workflows

To better understand the experimental process and the interplay of these antiviral agents, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis HCV_replicon_cells HCV Replicon Cells Checkerboard Checkerboard Plate Setup HCV_replicon_cells->Checkerboard Antivirals This compound & Combination Agents Antivirals->Checkerboard Incubation 72h Incubation Checkerboard->Incubation qRT_PCR qRT-PCR for HCV RNA Incubation->qRT_PCR Luciferase Luciferase Assay Incubation->Luciferase EC50 EC50 Determination qRT_PCR->EC50 Luciferase->EC50 Synergy_Analysis Synergy Analysis (Prichard & Shipman) EC50->Synergy_Analysis

Caption: Workflow for assessing antiviral synergy.

Antiviral_Targets cluster_DAA Direct-Acting Antivirals cluster_targets Viral Targets HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A cleavage NS5B NS5B Polymerase HCV_Polyprotein->NS5B cleavage NS5A_protein NS5A Protein HCV_Polyprotein->NS5A_protein cleavage This compound This compound (NNI) This compound->NS5B inhibits PI Protease Inhibitor (PI) PI->NS3_4A inhibits NI Nucleoside Inhibitor (NI) NI->NS5B inhibits NS5A NS5A Inhibitor NS5A->NS5A_protein inhibits

Caption: Targets of different anti-HCV drug classes.

Conclusion

The available in vitro data strongly support the rationale for including this compound in combination antiviral regimens for HCV. While often demonstrating an additive effect, the combination of this compound with other DAAs, particularly protease inhibitors and nucleoside inhibitors, leads to a more profound and rapid reduction in viral replication and significantly impedes the emergence of drug-resistant variants.[3][4] The slight synergistic activity observed with certain non-nucleoside inhibitors further underscores its potential.[5] These findings highlight the importance of a multi-targeted approach in antiviral therapy and position this compound as a valuable component for further clinical investigation in combination regimens.

References

Comparative Analysis of Tegobuvir's Activity Across Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the non-nucleoside inhibitor (NNI) Tegobuvir (GS-9190) and its antiviral activity against various Hepatitis C Virus (HCV) genotypes. The information herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of this compound's efficacy, mechanism of action, and resistance profile based on preclinical data.

Introduction

This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus, a critical enzyme for viral replication. Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, this compound binds to an allosteric site on the polymerase. Its efficacy, however, has been shown to be highly dependent on the specific HCV genotype, with pronounced potency against genotype 1, the most prevalent genotype in many parts of the world.[1] This guide synthesizes available in vitro data to compare its activity across genotypes and elucidates the underlying mechanisms and resistance pathways.

Mechanism of Action

This compound employs a unique mechanism of action that distinguishes it from other NS5B inhibitors. It acts as a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2] Within the host cell, this compound is converted into an active metabolite by Cytochrome P450 1A (CYP1A) enzymes. This active metabolite then forms a glutathione conjugate, which subsequently binds covalently to the HCV NS5B polymerase.[2] This covalent modification of the enzyme leads to the inhibition of HCV RNA replication. The entire process is dependent on host cell factors, which explains the lack of activity in purely biochemical assays.[2]

Tegobuvir_Mechanism cluster_cell Hepatocyte This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite CYP1A-mediated Oxidation GSH_Adduct GSH-Conjugate Active_Metabolite->GSH_Adduct + Glutathione (GSH) NS5B HCV NS5B Polymerase GSH_Adduct->NS5B Covalent Binding Inhibited_NS5B Inactive Covalently Bound NS5B GSH_Adduct->Inhibited_NS5B Covalent Modification Replication HCV RNA Replication NS5B->Replication Inhibition Inhibited_NS5B->Inhibition Inhibition->Replication

This compound's intracellular activation and mechanism of action.

Comparative In Vitro Efficacy

The in vitro antiviral activity of this compound varies significantly across different HCV genotypes. It is highly potent against genotype 1, particularly subtype 1b, but shows markedly reduced activity against other genotypes. The 50% effective concentration (EC50), a measure of drug potency, highlights these differences.

HCV GenotypeSubtypeMean EC50 (nM)Reference(s)
Genotype 1 1a (H77)13.8 - 19.8[1][3]
1b (Con-1)1.2 - 5.4[4]
Genotype 2 2a (J6/JFH-1)2900[1]
2b>100[5]
Genotype 3 3a>100[3][5]
Genotype 4 4a>100[3][5]
Genotype 5 5a>100[5]
Genotype 6 6a>100[3][5]

EC50 values are derived from subgenomic replicon assays.

The data clearly demonstrates that this compound's potency is largely confined to genotype 1. For genotypes 2 through 6, the EC50 values are substantially higher, indicating poor antiviral activity in these strains.[3][5] This genotype-specific activity is attributed to polymorphisms in the NS5B polymerase enzyme across different genotypes.[5]

Resistance Profile

Resistance to this compound in genotype 1 is associated with specific amino acid substitutions in the NS5B polymerase. In vitro resistance selection studies have identified several key mutations that reduce the drug's susceptibility.

GenotypeNS5B MutationFold Change in EC50 (vs. Wild-Type)Reference(s)
1b C316Y7 - 10
1b C445F7 - 10
1b Y448H36
1b Y452H7 - 10
1b C316Y + C445F + Y452H~1000

The Y448H mutation confers the most significant resistance as a single substitution in genotype 1b. Combinations of these mutations can lead to a dramatic, nearly 1,000-fold decrease in susceptibility. Notably, the naturally occurring F445 residue in genotypes 3a, 4a, and 6a is a key determinant of their intrinsic resistance to this compound. Engineering a C445 mutation (F445C) into these genotypes restores their susceptibility to levels comparable to genotype 1a.[3][5]

Experimental Protocols

The data presented in this guide were primarily generated using HCV subgenomic replicon assays. Below is a detailed methodology representative of these key experiments.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based model.

1. Cell Lines and Replicons:

  • Cell Line: Huh-7 (human hepatoma) cells or their derivatives (e.g., Huh-7-lunet), which are highly permissive for HCV replication.

  • Replicon: A subgenomic portion of the HCV genome that can replicate autonomously within the host cell. These replicons are engineered to contain a reporter gene, such as Renilla luciferase, allowing for quantification of replication levels.[1] Genotype-specific or chimeric replicons (containing the NS5B gene from different genotypes in a genotype 1b backbone) are used for comparative analysis.[5][6]

2. Assay Workflow:

Replicon_Workflow A 1. Cell Seeding Huh-7 cells harboring HCV replicon are seeded into 96- or 384-well plates. B 2. Compound Addition Serial dilutions of this compound (or control compounds) in DMSO are added to the cells. A->B C 3. Incubation Plates are incubated for 72 hours at 37°C to allow for HCV replication and drug action. B->C D 4. Cell Lysis Cells are washed and lysed to release intracellular components, including the reporter enzyme. C->D E 5. Signal Measurement Luciferase substrate is added to the cell lysate, and the resulting luminescent signal is measured. D->E F 6. Data Analysis The luminescent signal is normalized to controls. EC50 values are calculated using non-linear regression curve fitting. E->F

Workflow for a typical HCV replicon luciferase assay.

3. Detailed Steps:

  • Cell Seeding: Replicon-containing Huh-7 cells are trypsinized and seeded at a density of approximately 5,000 cells per well in 96-well plates.[3]

  • Compound Preparation and Addition: this compound is serially diluted (typically 3-fold) in dimethyl sulfoxide (DMSO). These dilutions are then further diluted in cell culture medium and added to the plated cells. The final DMSO concentration is kept low (e.g., <0.5%) to avoid toxicity.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, the culture medium is removed. The cells are lysed using a specific lysis buffer (e.g., Renilla Luciferase Assay Lysis Buffer).[7] The lysate is then transferred to an opaque assay plate, and a luciferase assay reagent containing the substrate (coelenterazine) is added.[7]

  • Data Acquisition and Analysis: The luminescence, which is proportional to the amount of Renilla luciferase and thus to the level of HCV replication, is measured using a luminometer. The results are normalized to wells containing cells treated with a vehicle (DMSO) control (0% inhibition) and wells with a known potent inhibitor (100% inhibition). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a four-parameter dose-response curve.

Conclusion

This compound is a potent inhibitor of HCV genotype 1 replication, acting through a novel mechanism of intracellular metabolic activation and covalent binding to the NS5B polymerase. However, its clinical utility is limited by its narrow genotypic spectrum, with significantly reduced or no activity against genotypes 2, 3, 4, 5, and 6. The development of resistance is mediated by specific mutations within the NS5B protein, which can dramatically decrease the drug's efficacy. This comparative analysis underscores the critical importance of genotypic profiling in the development and clinical application of direct-acting antiviral agents for HCV.

References

Validating Resistance to the HCV NS5B Polymerase Inhibitor Tegobuvir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatitis C virus (HCV) NS5B polymerase inhibitor Tegobuvir with other alternatives, focusing on the validation of key resistance mutations: C316Y, Y448H, and Y452H. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts in the field of HCV therapeutics.

Data Presentation: this compound Resistance Profile

This compound (GS-9190) is a non-nucleoside inhibitor (NNI) that targets the NS5B RNA-dependent RNA polymerase of HCV, an essential enzyme for viral replication.[1][2] Resistance to this compound is conferred by specific mutations within the NS5B protein. The following table summarizes the in vitro resistance profile of this compound against the C316Y, Y448H, and Y452H mutations in a genotype 1b replicon system.

MutationAmino Acid ChangeFold Change in EC50 vs. Wild-Type
C316YCysteine to Tyrosine at position 3167-10
Y448HTyrosine to Histidine at position 44836
Y452HTyrosine to Histidine at position 4527-10

Table 1: In Vitro Resistance of HCV Genotype 1b Replicon to this compound. The fold change in the 50% effective concentration (EC50) indicates the decrease in susceptibility to this compound conferred by each mutation. Data sourced from "Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase".

Comparative Analysis with Other NS5B Inhibitors

The emergence of resistance is a critical consideration in antiviral drug development. The following table provides a comparative overview of the resistance profiles of this compound and other classes of NS5B inhibitors against the C316Y, Y448H, and Y452H mutations.

MutationThis compound (NNI)Sofosbuvir (NI)Filibuvir (NNI)
C316Y Resistant (7-10 fold)Generally SusceptibleGenerally Susceptible
Y448H Highly Resistant (36 fold)Generally SusceptibleGenerally Susceptible
Y452H Resistant (7-10 fold)Generally SusceptibleGenerally Susceptible

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines the methodology for determining the 50% effective concentration (EC50) of an antiviral compound against HCV replication using a subgenomic replicon system.

1. Cell Culture and Replicons:

  • Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Lunet), are highly permissive for HCV replication and are commonly used.[3]
  • Replicon Constructs: Subgenomic HCV replicons of the desired genotype (e.g., genotype 1b) are used.[3] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene, such as firefly luciferase, for easy quantification of replication levels.[3] The replicon RNA is generated by in vitro transcription from a linearized plasmid DNA template.

2. Electroporation and Cell Seeding:

  • Huh-7 cells are harvested and washed with phosphate-buffered saline (PBS).
  • In vitro transcribed replicon RNA is introduced into the cells via electroporation.
  • Following electroporation, cells are seeded into 96-well plates at an appropriate density in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and non-essential amino acids.

3. Compound Treatment:

  • After a 4-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
  • The cells are incubated with the compound for 72 hours at 37°C in a 5% CO2 incubator.

4. Quantifying HCV Replication:

  • After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions. Luciferase activity is directly proportional to the level of HCV replicon RNA.

5. EC50 Calculation:

  • The luciferase data is normalized to the vehicle control.
  • The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response curve to a four-parameter logistic regression model using appropriate software (e.g., GraphPad Prism).

6. Validation of Resistant Replicons:

  • To validate resistance, the same protocol is followed using replicon constructs containing the specific mutations of interest (C316Y, Y448H, or Y452H).
  • The fold change in EC50 is calculated by dividing the EC50 value obtained for the mutant replicon by the EC50 value for the wild-type replicon.

Mandatory Visualizations

HCV Replication and this compound's Mechanism of Action

HCV_Replication_and_Tegobuvir_Inhibition cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Endoplasmic Reticulum) cluster_drug_action This compound Action HCV_RNA_pos +ve sense HCV RNA Polyprotein Polyprotein HCV_RNA_pos->Polyprotein Translation HCV_RNA_neg -ve sense HCV RNA HCV_RNA_pos->HCV_RNA_neg RNA Synthesis NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS5B NS5B Polymerase NS_Proteins->NS5B NS5B->HCV_RNA_neg Template New_HCV_RNA_pos New +ve sense HCV RNA NS5B->New_HCV_RNA_pos Template HCV_RNA_neg->New_HCV_RNA_pos RNA Synthesis Virus_Assembly New Virions New_HCV_RNA_pos->Virus_Assembly Packaging Tegobuvir_inactive This compound (Inactive) Tegobuvir_active Activated this compound Tegobuvir_inactive->Tegobuvir_active Intracellular Metabolic Activation Tegobuvir_active->NS5B Allosteric Inhibition CYP_Enzymes CYP Enzymes CYP_Enzymes->Tegobuvir_active

Caption: HCV Replication Cycle and the Allosteric Inhibition by this compound.

Experimental Workflow for Validating this compound Resistance

Tegobuvir_Resistance_Workflow Start Start: Hypothesis (Mutation confers resistance) Site_Directed_Mutagenesis 1. Site-Directed Mutagenesis (Introduce C316Y, Y448H, Y452H into WT replicon plasmid) Start->Site_Directed_Mutagenesis In_Vitro_Transcription 2. In Vitro Transcription (Generate mutant and WT replicon RNA) Site_Directed_Mutagenesis->In_Vitro_Transcription Electroporation 3. Electroporation (Introduce RNA into Huh-7 cells) In_Vitro_Transcription->Electroporation Cell_Seeding 4. Cell Seeding & Treatment (Plate cells and add serial dilutions of this compound) Electroporation->Cell_Seeding Incubation 5. Incubation (72 hours) Cell_Seeding->Incubation Luciferase_Assay 6. Luciferase Assay (Measure HCV replication) Incubation->Luciferase_Assay Data_Analysis 7. Data Analysis (Calculate EC50 for WT and mutant replicons) Luciferase_Assay->Data_Analysis Fold_Change 8. Calculate Fold Change (EC50 mutant / EC50 WT) Data_Analysis->Fold_Change Conclusion Conclusion: Resistance Validated Fold_Change->Conclusion

Caption: Workflow for Validating this compound Resistance Mutations.

References

Navigating the NS5B Polymerase: A Comparative Guide to Tegobuvir and Nucleoside Inhibitors in HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA – November 7, 2025 – In the landscape of Hepatitis C Virus (HCV) therapeutics, direct-acting antivirals (DAAs) targeting the viral NS5B polymerase have revolutionized treatment paradigms. This guide provides a detailed comparison of the non-nucleoside inhibitor (NNI) tegobuvir and the class of nucleoside inhibitors (NIs), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental frameworks used for their evaluation.

Executive Summary

This compound, a potent NNI, and nucleoside inhibitors such as sofosbuvir, represent two distinct and highly effective strategies for inhibiting the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. While both classes of drugs target the same viral protein, their mechanisms of action, resistance profiles, and spectrum of activity against different HCV genotypes show notable differences. This guide delves into the quantitative data from in vitro studies, outlines the detailed experimental protocols for their assessment, and visually represents their molecular interactions and experimental workflows.

Data Presentation: Quantitative Efficacy Comparison

The in vitro antiviral activity of this compound and representative nucleoside inhibitors is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication in cell-based assays. The following table summarizes the EC50 values for this compound, sofosbuvir, and mericitabine against various HCV genotypes.

CompoundClassHCV Genotype 1aHCV Genotype 1bHCV Genotype 2aHCV Genotype 3aHCV Genotype 4aHCV Genotype 6a
This compound (GS-9190) Non-Nucleoside Inhibitor19.8 nM[1]1.5 nM[1]2.9 µM[2]>100 nM[1]>100 nM[1]>100 nM[1]
Sofosbuvir (GS-7977) Nucleoside Inhibitor93 nM (mean)45 nM (mean)32 nM (mean)128 nM (mean)130 nM (mean)115 nM (mean)
Mericitabine (RG7128) Nucleoside Inhibitor~0.44 µM~0.32 µM----

Note: EC50 values can vary depending on the specific replicon system and cell line used. The data presented is a synthesis from multiple sources for comparative purposes.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and nucleoside inhibitors lies in their mode of inhibiting the NS5B polymerase.

This compound: Allosteric Inhibition via Metabolic Activation

This compound is a non-nucleoside inhibitor that does not directly compete with the natural nucleotide substrates of the NS5B polymerase.[1][3] Instead, it binds to a distinct allosteric site on the enzyme, inducing a conformational change that renders the polymerase inactive.[4] A key feature of this compound's mechanism is its requirement for intracellular metabolic activation.[1][3] The parent drug undergoes a CYP1A-mediated activation step, followed by conjugation with glutathione, to form the active metabolite that covalently binds to the NS5B polymerase.[1]

Tegobuvir_Mechanism cluster_cell Hepatocyte Tegobuvir_ext This compound (extracellular) Tegobuvir_int This compound (intracellular) Tegobuvir_ext->Tegobuvir_int Uptake Metabolite Active Metabolite (this compound-GSH) Tegobuvir_int->Metabolite CYP1A Metabolism + GSH NS5B_inactive Inactive NS5B Polymerase Metabolite->NS5B_inactive NS5B_active Active NS5B Polymerase Metabolite->NS5B_active Allosteric Binding Replication HCV RNA Replication Metabolite->Replication Inhibits NS5B_active->Replication Catalyzes

Mechanism of Action of this compound.

Nucleoside Inhibitors: Chain Termination

Nucleoside inhibitors, such as sofosbuvir, are prodrugs that mimic natural nucleosides.[5][6] Upon entering the hepatocyte, they are metabolized by host cell kinases into their active triphosphate form.[6] This active triphosphate is then recognized by the HCV NS5B polymerase and incorporated into the nascent viral RNA strand.[5] The modified nucleoside lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and halting viral replication.[5]

Nucleoside_Inhibitor_Mechanism cluster_cell Hepatocyte NI_prodrug Nucleoside Inhibitor (Prodrug) NI_active Active Triphosphate Metabolite NI_prodrug->NI_active Intracellular Phosphorylation NS5B NS5B Polymerase NI_active->NS5B RNA_chain Growing HCV RNA Chain NS5B->RNA_chain Incorporation Terminated_chain Terminated HCV RNA Chain RNA_chain->Terminated_chain Chain Termination

Mechanism of Action of Nucleoside Inhibitors.

Experimental Protocols

The evaluation of antiviral efficacy relies on robust and reproducible in vitro assays. The following are detailed methodologies for key experiments used to characterize this compound and nucleoside inhibitors.

HCV Replicon Assay

This cell-based assay is the cornerstone for determining the antiviral activity of compounds against HCV replication.

Objective: To determine the EC50 value of an antiviral compound.

Materials:

  • Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5) stably harboring an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[4][7]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • Antiviral Compounds: this compound, sofosbuvir, or other inhibitors dissolved in dimethyl sulfoxide (DMSO).

  • Assay Plates: 96-well or 384-well clear-bottom white plates.

  • Reagents: Luciferase assay reagent, cell viability reagent (e.g., CellTiter-Glo).

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in assay plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.

  • Compound Addition: Prepare serial dilutions of the antiviral compounds in culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced cytotoxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a "no cell" control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of HCV Replication:

    • Remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of replicon RNA.

  • Assessment of Cytotoxicity: In parallel plates or in a multiplexed assay, determine cell viability using a suitable reagent to assess the cytotoxic concentration (CC50) of the compounds.

  • Data Analysis:

    • Normalize the luciferase data to the vehicle control (100% replication) and a potent inhibitor control (0% replication).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

HCV_Replicon_Assay_Workflow A 1. Seed HCV replicon cells in microplate B 2. Add serial dilutions of antiviral compound A->B C 3. Incubate for 48-72 hours B->C D 4. Measure luciferase activity (HCV Replication) C->D E 5. Measure cell viability (Cytotoxicity) C->E F 6. Plot dose-response curve and calculate EC50/CC50 D->F E->F

Experimental Workflow for HCV Replicon Assay.
NS5B Polymerase Activity Assay

This biochemical assay directly measures the enzymatic activity of the NS5B polymerase and is used to confirm direct inhibition of the enzyme.

Objective: To determine the IC50 value of a compound against the purified NS5B polymerase.

Materials:

  • Enzyme: Purified recombinant HCV NS5B polymerase.

  • Template/Primer: A homopolymeric template such as poly(A) with an oligo(U) primer, or a heteropolymeric RNA template.[8]

  • Nucleotides: A mixture of ATP, CTP, GTP, and UTP, with one of the nucleotides being radiolabeled (e.g., [α-³²P]UTP) or biotinylated for detection.

  • Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a non-ionic detergent.

  • Inhibitors: this compound, the active triphosphate form of a nucleoside inhibitor, or other test compounds.

  • Detection System: Scintillation counter for radioactivity or a colorimetric/chemiluminescent detection system for biotinylated nucleotides.

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, NS5B polymerase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Add the template/primer and the nucleotide mixture to start the polymerization reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Quantification of RNA Synthesis:

    • Capture the newly synthesized RNA on a filter membrane.

    • Wash the membrane to remove unincorporated nucleotides.

    • Quantify the amount of incorporated labeled nucleotide using a scintillation counter or other appropriate detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

NS5B_Polymerase_Assay_Workflow A 1. Combine NS5B polymerase, buffer, and inhibitor B 2. Pre-incubate A->B C 3. Add RNA template/primer and labeled nucleotides B->C D 4. Incubate to allow RNA synthesis C->D E 5. Stop reaction and capture synthesized RNA D->E F 6. Quantify incorporated label E->F G 7. Plot dose-response curve and calculate IC50 F->G

Workflow for NS5B Polymerase Activity Assay.

Conclusion

This compound and nucleoside inhibitors represent two highly successful, yet mechanistically distinct, classes of antivirals that target the HCV NS5B polymerase. This compound's allosteric mechanism and requirement for metabolic activation provide a unique profile, while the broad genotypic coverage and high barrier to resistance of nucleoside inhibitors like sofosbuvir have made them a cornerstone of modern HCV therapy. A thorough understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their characterization is crucial for the continued development of novel and improved therapeutic strategies against Hepatitis C.

References

A Head-to-Head Comparison of Tegobuvir and Other Non-Nucleoside Inhibitors of HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) agents. Non-nucleoside inhibitors (NNIs) are a class of allosteric inhibitors that bind to distinct sites on the NS5B polymerase, away from the active site, inducing conformational changes that inhibit its function. This guide provides a head-to-head comparison of Tegobuvir (GS-9190), a novel imidazopyridine NNI, with other notable NNIs, focusing on their mechanism of action, in vitro efficacy, resistance profiles, and clinical data.

Mechanism of Action: A Unique Approach by this compound

Unlike many other NNIs that directly bind to the NS5B polymerase, this compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. This process involves cytochrome P450 enzymes (specifically CYP1A1) and the formation of a glutathione conjugate, which then covalently binds to the NS5B polymerase.[1] This distinct mechanism of action sets it apart from other classes of NNIs.

NNIs are broadly classified based on their binding sites on the NS5B polymerase, which is structurally analogous to a right hand with thumb, palm, and finger domains. There are at least four well-characterized NNI binding sites:

  • Thumb Site I: Binds NNIs like filibuvir (PF-00868554).

  • Thumb Site II: Binds NNIs such as GS-9669.

  • Palm Site I: Binds NNIs like dasabuvir (ABT-333) and lomibuvir (VX-222).

  • Palm Site II: Binds beclabuvir (BMS-791325).

This compound binds to a region within the thumb subdomain , involving the β-hairpin loop.[2][3] This positions it differently from many other NNIs and contributes to its unique resistance profile.

In Vitro Efficacy

The in vitro antiviral activity of NNIs is typically assessed using HCV replicon assays, which measure the inhibitor's ability to suppress viral RNA replication in cultured liver cells. The potency is expressed as the half-maximal effective concentration (EC50).

InhibitorClass/Binding SiteHCV Genotype 1a EC50 (nM)HCV Genotype 1b EC50 (nM)HCV Genotype 2a EC50 (nM)Reference(s)
This compound (GS-9190) Imidazopyridine / Thumb (β-hairpin)13.8 - 19.81.5 - 5.4>1000[2][3]
Filibuvir (PF-00868554) Phenylalanine derivative / Thumb Site I6030-
Dasabuvir (ABT-333) Acyl-benzothiadiazine / Palm Site I7.71.8-
Lomibuvir (VX-222) Thiophene-2-carboxylic acid / Palm Site I4.622.311.2
Beclabuvir (BMS-791325) Benzimidazole / Palm Site II363-18 (for 3a, 4a, 5a)
HCV-796 Benzothiadiazine / Palm Site I15.0--[2]

Note: EC50 values can vary depending on the specific replicon system and cell line used.

This compound demonstrates potent activity against HCV genotypes 1a and 1b, with notably higher potency against genotype 1b.[2][3] However, its efficacy is significantly reduced against genotype 2a.[2] This genotype-specific activity is a common characteristic of many NNIs.

Resistance Profiles

The emergence of drug resistance is a significant challenge in antiviral therapy. Resistance to NNIs is conferred by specific amino acid substitutions in the NS5B polymerase that reduce the binding affinity of the inhibitor.

MutationNNI Binding SiteThis compound (Fold Change in EC50)HCV-796 (Fold Change in EC50)A-782759 (Fold Change in EC50)Reference(s)
C316YPalm2.8>16712[2]
M414TPalm1.11.1125[2]
M423TPalm---
C445FThumb7.1--[4]
Y448HThumb361.142[2]
Y452HThumb>50--
P495LThumb1.41.01.1[2]

This compound has a unique resistance profile compared to other NNIs.[2] Key resistance mutations for this compound include Y448H and Y452H in the thumb subdomain.[2] While it shows some cross-resistance with the palm-binding inhibitor A-782759 at the Y448H position, it remains active against the M414T mutation, which confers high-level resistance to A-782759.[2] This suggests that while their binding sites may be in proximity, the specific interactions differ. Notably, this compound is less affected by the C316Y mutation, which confers high resistance to the palm-binding NNI HCV-796.[2]

Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials, primarily as part of combination therapies for chronic HCV infection. An interferon-free regimen of ledipasvir (NS5A inhibitor), vedroprevir (protease inhibitor), this compound, and ribavirin was well-tolerated and resulted in sustained virologic response at 12 weeks (SVR12) in up to 63% of treatment-naïve patients with genotype 1 HCV.[5] Virologic breakthrough was more common in patients with genotype 1a and was associated with resistance-associated variants to all three direct-acting antivirals.[5]

Direct head-to-head clinical trials comparing this compound as a monotherapy with other NNIs are limited, as the standard of care for HCV has rapidly evolved to combination DAA regimens.

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for determining the in vitro efficacy (EC50) of antiviral compounds against HCV replication.

1. Cell Culture and Plating:

  • Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1a or 1b) are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
  • Cells are seeded into 96-well or 384-well plates at a predetermined density (e.g., 5,000 cells/well) in a culture medium without G418 (an antibiotic used to maintain the replicon).[6]

2. Compound Preparation and Treatment:

  • The test compounds (this compound and other NNIs) are serially diluted in DMSO to create a concentration gradient.
  • These dilutions are then further diluted in the cell culture medium and added to the plated cells. A vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor) are included.[6]

3. Incubation:

  • The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[6]

4. Quantifying HCV Replication:

  • If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
  • Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).

5. Data Analysis:

  • The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

NS5B Polymerase Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HCV NS5B polymerase.

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing buffer salts (e.g., Tris-HCl), a divalent cation (typically MgCl2 or MnCl2), a reducing agent (e.g., DTT), and the purified recombinant NS5B polymerase.

2. Compound Addition:

  • The test compounds are added to the reaction mixture at various concentrations.

3. Initiation of Polymerization:

  • The polymerization reaction is initiated by adding a template/primer (a short RNA duplex) and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled (e.g., [α-33P]GTP).

4. Incubation and Termination:

  • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
  • The reaction is then stopped by adding a quenching solution (e.g., EDTA).

5. Product Detection and Quantification:

  • The newly synthesized, labeled RNA product is separated from the unincorporated labeled rNTPs (e.g., by filtration or gel electrophoresis).
  • The amount of incorporated label is quantified using a scintillation counter or phosphorimager.

6. Data Analysis:

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating ssRNA_plus Viral (+)ssRNA Uncoating->ssRNA_plus Translation 3. Translation & Polyprotein Processing Polyprotein Polyprotein Translation->Polyprotein Replication 4. RNA Replication (via NS5B Polymerase) ssRNA_minus (-)ssRNA Intermediate Replication->ssRNA_minus Synthesizes New_ssRNA_plus New (+)ssRNA Replication->New_ssRNA_plus Synthesizes Assembly 5. Assembly New_Virion New Virion Assembly->New_Virion Release 6. Release (Exocytosis) Released_Virion Released Virion Release->Released_Virion ssRNA_plus->Translation ssRNA_plus->Replication Template Viral_Proteins Structural & Non-Structural Proteins (including NS5B) Polyprotein->Viral_Proteins Viral_Proteins->Replication NS5B Viral_Proteins->Assembly Components ssRNA_minus->Replication Template New_ssRNA_plus->Assembly Packaged New_Virion->Release HCV_Virion HCV Virion HCV_Virion->Entry

Caption: The life cycle of the Hepatitis C Virus (HCV) within a hepatocyte.

NNI_Mechanism cluster_this compound This compound (Prodrug) cluster_Other_NNIs Other NNIs This compound This compound Metabolic_Activation Metabolic Activation (CYP1A1, Glutathione) This compound->Metabolic_Activation Active_Metabolite Active Metabolite Metabolic_Activation->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Covalent Binding (Thumb Subdomain) Other_NNI Other NNIs (e.g., Dasabuvir, Filibuvir) Other_NNI->NS5B Allosteric Binding (Palm or Thumb Sites) Inhibition Inhibition of RNA Replication NS5B->Inhibition

Caption: Mechanism of action of this compound versus other NNIs.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well plate start->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of NNIs prepare_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_replication Measure Reporter Signal (e.g., Luciferase) incubate->measure_replication analyze_data Analyze Data and Calculate EC50 measure_replication->analyze_data end End analyze_data->end

References

Unveiling Tegobuvir's Unique Foothold on the HCV NS5B Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of antiviral agents is paramount for the rational design of next-generation therapeutics. This guide provides a detailed comparison of the binding site and mechanism of action of Tegobuvir (GS-9190), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, with other allosteric inhibitors of this critical viral enzyme.

This compound distinguishes itself from other HCV NS5B inhibitors through a novel mechanism of action. Unlike many non-nucleoside inhibitors that directly bind to allosteric sites on the recombinant enzyme, this compound's inhibitory activity is not observed in traditional biochemical assays.[1][2][3] Instead, evidence strongly suggests that this compound is a prodrug that undergoes intracellular metabolic activation. This activated metabolite then forms a covalent bond with the NS5B polymerase, leading to the inhibition of viral replication.[1][2][3]

Confirming the Binding Locus: A Multi-faceted Approach

The precise binding site of the activated this compound metabolite has been elucidated through a combination of resistance mutation analysis and studies with chimeric replicons. These experimental approaches have pinpointed a region critical for this compound's activity within the "thumb" subdomain of the NS5B polymerase.

Key evidence for this compound's binding site includes:

  • Resistance Mutations: The selection of HCV replicons resistant to this compound has consistently identified mutations in the NS5B polymerase. Key mutations conferring resistance include C316Y (in the palm domain) and Y448H, Y452H, and C445F (all located in the thumb subdomain).[4][5][6] The clustering of these mutations strongly suggests their proximity to the inhibitor's binding site.

  • Chimeric Replicon Studies: Experiments using chimeric replicons, which contain NS5B protein sequences from different HCV genotypes, have been instrumental. Replacing the β-hairpin region (amino acids 435-455) of the thumb subdomain from a sensitive genotype with that of a less sensitive genotype markedly reduces the antiviral activity of this compound.[4][6] This highlights the critical role of this specific structural element in the interaction with the inhibitor.

A Comparative Look at NS5B Allosteric Binding Sites

The HCV NS5B polymerase possesses several distinct allosteric binding sites that are targeted by different classes of non-nucleoside inhibitors.[7][8] this compound's unique mechanism and resistance profile distinguish it from inhibitors that bind to these well-characterized pockets.[4][6]

Binding SiteLocation on NS5BExample Inhibitor(s)This compound Cross-Resistance
This compound Site Inferred to be in the thumb subdomain , involving the β-hairpin.This compound (GS-9190)Unique resistance profile.[4][6]
Palm Site I At the interface of the palm, thumb, and finger subdomains.Setrobuvir, Dasabuvir-
Palm Site II Partially overlapping with Palm Site I.Beclabuvir-
Thumb Site I Located on the thumb domain.Filibuvir, Lomibuvir-
Thumb Site II Also located on the thumb domain.GS-9669-

Experimental Methodologies

The confirmation of this compound's binding site and mechanism of action has relied on the following key experimental protocols:

Replicon-Based Resistance Selection
  • Objective: To identify viral mutations that confer resistance to an antiviral compound, thereby mapping the likely target and binding site.

  • Protocol:

    • HCV subgenomic replicon-containing cells are cultured in the presence of increasing concentrations of this compound.

    • Colonies of cells that survive and replicate in the presence of the drug are selected and expanded.

    • The NS5B coding region of the viral RNA from these resistant colonies is sequenced to identify mutations not present in the wild-type replicon.

    • The identified mutations are then engineered back into the wild-type replicon using site-directed mutagenesis to confirm their role in conferring resistance.[4]

Chimeric Replicon Analysis
  • Objective: To pinpoint the specific viral protein or domain responsible for the differential susceptibility to an antiviral agent between viral genotypes.

  • Protocol:

    • Chimeric HCV replicons are constructed by swapping specific genes or protein domains (e.g., the NS5B polymerase or subdomains within it) between a drug-sensitive genotype (e.g., genotype 1b) and a less sensitive genotype (e.g., genotype 2a).[4][6]

    • These chimeric replicons are then used to assess the antiviral activity of this compound.

    • A significant decrease in susceptibility when a specific region from the less sensitive genotype is introduced indicates that this region is critical for the drug's mechanism of action.[4]

Analysis of NS5B Modification
  • Objective: To detect the covalent binding of the activated this compound metabolite to the NS5B polymerase.

  • Protocol:

    • HCV replicon-containing cells are treated with this compound.

    • Cell lysates are prepared and the NS5B protein is analyzed by SDS-PAGE and Western blotting.

    • A shift in the molecular weight of the NS5B protein (observed as a doublet) in treated cells suggests a covalent modification.[1][2]

    • Mass spectrometry can be further employed to confirm the adduction of the inhibitor to the NS5B protein.[2][3]

Visualizing the Path to Confirmation

Experimental_Workflow cluster_in_vitro In Vitro & Cell-Based Assays cluster_chimeras Genetic Engineering cluster_biochemical Biochemical Analysis Replicon_Cells HCV Replicon Cells Tegobuvir_Treatment Treatment with this compound Replicon_Cells->Tegobuvir_Treatment Resistance_Selection Resistance Selection Tegobuvir_Treatment->Resistance_Selection Cell_Lysis Cell Lysis Tegobuvir_Treatment->Cell_Lysis Sequencing NS5B Sequencing Resistance_Selection->Sequencing Mutation_ID Identify Mutations (e.g., Y448H, C316Y) Sequencing->Mutation_ID Binding_Site_Confirmation Confirmation of Thumb Subdomain Binding Site Mutation_ID->Binding_Site_Confirmation Chimeric_Replicons Construct Chimeric Replicons (Genotype 1b/2a NS5B) Activity_Assay Assess Antiviral Activity Chimeric_Replicons->Activity_Assay Pinpoint_Region Pinpoint Critical Region (β-hairpin in thumb) Activity_Assay->Pinpoint_Region Pinpoint_Region->Binding_Site_Confirmation Western_Blot SDS-PAGE & Western Blot Cell_Lysis->Western_Blot Mass_Spec Mass Spectrometry Cell_Lysis->Mass_Spec Covalent_Modification Confirm Covalent Modification of NS5B Western_Blot->Covalent_Modification Mass_Spec->Covalent_Modification Mechanism_Confirmation Confirmation of Covalent Inhibition Mechanism Covalent_Modification->Mechanism_Confirmation

Caption: Experimental workflow to confirm this compound's binding site.

NS5B_Inhibitor_Sites cluster_inhibitors Non-Nucleoside Inhibitors NS5B HCV NS5B Polymerase Thumb Subdomain Palm Subdomain Fingers Subdomain This compound This compound (GS-9190) This compound->NS5B:thumb Binds via Covalent Modification of β-hairpin region Palm_I Palm Site I Inhibitors (e.g., Setrobuvir) Palm_I->NS5B:palm Binds to Allosteric Pocket Thumb_I Thumb Site I Inhibitors (e.g., Filibuvir) Thumb_I->NS5B:thumb Binds to Allosteric Pocket Thumb_II Thumb Site II Inhibitors (e.g., GS-9669) Thumb_II->NS5B:thumb Binds to a Distinct Allosteric Pocket

Caption: Comparison of NNI binding sites on NS5B polymerase.

References

Assessing the Clinical Relevance of Tegobuvir's In Vitro Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its unique mechanism of action and in vitro profile have positioned it as a subject of significant interest in the development of combination therapies for chronic HCV infection. This guide provides a comprehensive assessment of the preclinical in vitro data on this compound, offering a comparative analysis with other antiviral agents and detailing the experimental protocols used to generate these findings.

Mechanism of Action: A Novel Approach to Polymerase Inhibition

This compound is a potent and selective inhibitor of HCV replication, specifically targeting the NS5B polymerase, an essential enzyme for viral RNA synthesis.[1][3] Unlike nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates for the polymerase active site, this compound binds to a distinct allosteric site on the enzyme.[3] Mechanistic studies have revealed that this compound does not inhibit the enzymatic activity of recombinant NS5B in biochemical assays, suggesting a more complex mechanism within the cellular context.[4][5]

Further investigations have shown that this compound requires intracellular metabolic activation.[4][5] It undergoes a cytochrome P450 1A-mediated activation step, after which a resulting metabolite forms a glutathione conjugate.[4] This conjugate then directly and covalently interacts with the NS5B polymerase, leading to the inhibition of viral replication.[4][5] This distinct mechanism of action sets it apart from other classes of NS5B inhibitors.

In Vitro Potency and Genotype Specificity

This compound has demonstrated potent antiviral activity against HCV genotype 1 (GT1) replicons in vitro.[1][6] However, its efficacy varies significantly across different HCV genotypes, exhibiting reduced activity against genotype 2a (GT2a).[1][6] This genotype-specific activity is attributed to differences in the NS5B polymerase, particularly within the thumb subdomain where this compound is thought to interact.[1]

HCV Genotype This compound EC50 (nM) *Reference
Genotype 1a19.8[7]
Genotype 1b1.5[7]
Genotype 2aReduced activity[1][6]
Genotype 3a>100[7]
Genotype 4a>100[7]
Genotype 6a>100[7]

*EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Resistance Profile

As with other direct-acting antivirals, the emergence of drug-resistant variants is a key consideration for this compound. In vitro resistance selection studies using HCV replicon systems have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound.[1] The most frequently observed resistance-associated substitutions (RASs) include C316Y, C445F, Y448H, and Y452H.[1][8] The presence of multiple mutations generally correlates with a higher level of resistance.[1][8] Cross-resistance studies have indicated that this compound's resistance profile is distinct from that of other non-nucleoside inhibitors targeting different allosteric sites on NS5B.[1]

NS5B Mutation Fold Increase in EC50 *Reference
C445F7.1[6]
Y448H-[1]
Y452H-[1]
C316Y-[1]

*Fold increase in EC50 is compared to the wild-type virus.

In Vitro Combination Studies: A Strategy to Combat Resistance

The development of resistance to monotherapy has underscored the need for combination treatment regimens. In vitro studies have consistently demonstrated that combining this compound with other direct-acting antivirals (DAAs) with different mechanisms of action results in additive to synergistic antiviral effects and can delay or prevent the emergence of resistant variants.[2][9]

When combined with protease inhibitors (e.g., VX-950) or nucleoside polymerase inhibitors, this compound has been shown to be highly effective in clearing HCV replicon cells and preventing the development of resistance to the companion drugs.[2][9] For instance, a triple combination of this compound, a protease inhibitor, and a nucleoside inhibitor led to the rapid clearance of replicon RNA in vitro.[2]

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound is primarily assessed using the HCV replicon system. This assay utilizes human hepatoma cell lines (e.g., Huh-7) that stably express a subgenomic or full-length HCV RNA replicon.[10][11][12] These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase, for easy quantification of replication levels.[10]

Key Steps:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates.[7][10]

  • Compound Treatment: The cells are treated with serial dilutions of this compound or other antiviral compounds.[7][10]

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for viral replication and the antiviral effect to occur.[7][10][13]

  • Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is quantified.[10]

  • Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoid curve.[10] Cytotoxicity of the compounds is often assessed in parallel to determine the therapeutic index.[10]

In Vitro Resistance Selection Studies

These studies are designed to identify the genetic mutations that confer resistance to an antiviral agent.

Key Steps:

  • Long-term Culture: HCV replicon-containing cells are cultured in the presence of a selective agent (like G418) and increasing concentrations of this compound over an extended period (weeks to months).[1][14][15][16]

  • Colony Formation: As most cells die due to the cytotoxic effect of the drug at higher concentrations, resistant cells will survive and form colonies.[1][15]

  • Isolation and Expansion: Resistant colonies are isolated and expanded for further characterization.[1]

  • Phenotypic Analysis: The level of resistance is quantified by determining the EC50 of this compound against the resistant cell lines and comparing it to the wild-type replicon.

  • Genotypic Analysis: The NS5B coding region of the replicon RNA from the resistant colonies is sequenced to identify the amino acid substitutions responsible for the resistance phenotype.[17]

Visualizing the Landscape of HCV Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the HCV replication cycle with a focus on the role of NS5B, and the general workflow of in vitro antiviral testing.

HCV_Replication_Pathway cluster_cell Hepatocyte cluster_replication Replication Complex Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release PositiveRNA (+) RNA Genome NegativeRNA (-) RNA Intermediate PositiveRNA->NegativeRNA Replication NegativeRNA->PositiveRNA Replication NS5B NS5B Polymerase This compound This compound (metabolically activated) This compound->NS5B Inhibits

Caption: Simplified HCV replication cycle highlighting the central role of the NS5B polymerase.

Experimental_Workflow cluster_assay HCV Replicon Assay Workflow cluster_resistance Resistance Selection Workflow Start Seed HCV Replicon Cells Treatment Treat with Serial Dilutions of this compound Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Signal (e.g., Luciferase) Lysis->Measurement Analysis Calculate EC50 Measurement->Analysis End Determine Antiviral Potency Analysis->End Start_Res Culture Replicon Cells with this compound Selection Gradually Increase Drug Concentration Start_Res->Selection Isolation Isolate Resistant Colonies Selection->Isolation Expansion Expand Resistant Cell Lines Isolation->Expansion Phenotyping Determine Fold-Resistance (EC50) Expansion->Phenotyping Genotyping Sequence NS5B Gene Expansion->Genotyping End_Res Identify Resistance Mutations Phenotyping->End_Res Genotyping->End_Res

Caption: General workflows for in vitro HCV replicon assays and resistance selection studies.

References

Safety Operating Guide

Proper Disposal of Tegobuvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the investigational antiviral compound Tegobuvir within a research and development setting.

This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety information.

Personal Protective Equipment (PPE) and Emergency Procedures
ItemSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Spill Response Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.
First Aid: Skin Contact Wash off with soap and plenty of water.
First Aid: Eye Contact Flush eyes with water as a precaution.
First Aid: Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

This compound Disposal Workflow

The proper disposal of this compound, as with any pharmaceutical waste, is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. The following workflow outlines the decision-making process for its disposal.

Tegobuvir_Disposal_Workflow This compound Disposal Decision Workflow cluster_0 Step 1: Hazardous Waste Determination cluster_1 Step 2: Segregation and Labeling A Is this compound a listed hazardous waste (RCRA P- or U-list)? B Does this compound exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)? A->B No C Segregate as Hazardous Pharmaceutical Waste A->C Yes B->C Yes D Segregate as Non-Hazardous Pharmaceutical Waste B->D No E Dispose through a licensed hazardous waste vendor (typically via incineration). C->E F Dispose through a licensed waste vendor or reverse distributor (incineration or landfill). Do not flush or sewer. D->F

Caption: Logical workflow for determining the proper disposal route for this compound.

Detailed Disposal Procedures

1. Hazardous Waste Determination:

The first and most critical step is to determine if this compound waste is considered hazardous under RCRA. This determination must be made by a qualified environmental, health, and safety (EHS) professional.

  • Listed Waste: As of the latest review, this compound is not explicitly a listed hazardous waste on the RCRA P- or U-lists. However, regulations are subject to change, and it is the generator's responsibility to verify this.

  • Characteristic Waste: A waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: this compound is a solid and is not expected to be ignitable. However, solutions containing this compound in flammable solvents may be ignitable.

    • Corrosivity: this compound is not expected to be corrosive.

    • Reactivity: this compound is not expected to be reactive.

    • Toxicity: A Safety Data Sheet for a similar compound indicates that it is "Toxic to aquatic life."[1] While this is a hazard warning, it does not automatically classify the material as a RCRA toxic hazardous waste, which is determined by the Toxicity Characteristic Leaching Procedure (TCLP). A formal evaluation is required.

2. Segregation and Labeling:

Based on the hazardous waste determination, the waste must be segregated and labeled accordingly.

  • If determined to be hazardous: The waste must be accumulated in containers that are in good condition, compatible with the waste, and securely closed. The containers must be labeled with the words "Hazardous Waste," the name and address of the generator, and the date of accumulation.

  • If determined to be non-hazardous: The waste should still be managed as a non-hazardous pharmaceutical waste. It should be segregated from general trash and clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" or another appropriate designation as required by the disposal vendor and institutional policies.

3. Disposal:

The final disposal method depends on the hazardous waste determination.

  • Hazardous Pharmaceutical Waste: This waste must be transported off-site by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). The most common and recommended disposal method for hazardous pharmaceutical waste is incineration.[2]

  • Non-Hazardous Pharmaceutical Waste: The U.S. Environmental Protection Agency (EPA) strongly recommends that non-hazardous pharmaceuticals not be disposed of in drains or sewers.[2] The preferred method of disposal is through a licensed waste management company, typically via incineration or in some cases, a specially permitted landfill.[2] Some non-hazardous pharmaceuticals may be eligible for return to a reverse distributor.

Important Considerations:

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous waste if the original material was determined to be hazardous.

  • Contaminated Materials: Any materials, such as personal protective equipment (PPE), paper towels, or labware, that are contaminated with this compound should be disposed of in the same waste stream as the this compound itself.

  • State and Local Regulations: In addition to federal regulations, state and local authorities may have more stringent requirements for pharmaceutical waste disposal. Always consult with your institution's EHS department to ensure compliance with all applicable regulations.

Disclaimer: This document provides general guidance and should not be considered a substitute for a formal hazardous waste determination and consultation with qualified EHS professionals and licensed waste management vendors. The ultimate responsibility for proper waste disposal lies with the waste generator.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegobuvir
Reactant of Route 2
Reactant of Route 2
Tegobuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.